4-N-Cbz-Aminomethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(4-aminophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILCBSAIBMIFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373868 | |
| Record name | 4-N-Cbz-Aminomethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168050-39-3 | |
| Record name | Phenylmethyl N-[(4-aminophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168050-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-N-Cbz-Aminomethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[(4-aminophenyl)methyl]-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-N-Cbz-aminomethylaniline: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-N-Cbz-aminomethylaniline, also known as benzyl (4-aminobenzyl)carbamate, is a vital bifunctional molecule extensively utilized in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure incorporates a primary aniline amine and a benzyl carbamate (Cbz) protected aminomethyl group. This unique arrangement allows for selective chemical manipulations, making it a valuable building block for the synthesis of complex molecules, including peptide mimetics and various heterocyclic scaffolds. The Cbz protecting group offers robust stability under a range of reaction conditions, yet it can be selectively removed under mild catalytic hydrogenation, providing a strategic advantage in multistep synthetic pathways. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its applications in modern drug development.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.
Identifiers and Chemical Structure
| Property | Value |
| Chemical Name | Benzyl (4-aminobenzyl)carbamate |
| Synonyms | This compound, Benzyl N-[(4-aminophenyl)methyl]carbamate |
| CAS Number | 168050-39-3[1][2] |
| Molecular Formula | C₁₅H₁₆N₂O₂[1][2] |
| Molecular Weight | 256.30 g/mol [1][2] |
| Chemical Structure |
Physical Properties
The physical characteristics of this compound dictate its handling, storage, and purification procedures.
| Property | Value | Source |
| Appearance | White solid | [3] |
| Melting Point | 115–117 °C | [3] |
| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. Moderately soluble in water. | [4][5][6] |
| Storage | Sealed in a dry environment at 2-8°C.[2] |
Chemical and Spectroscopic Properties
The chemical behavior of this compound is largely defined by the reactivity of its two primary functional groups: the aniline amine and the Cbz-protected amine.
Chemical Reactivity and Stability:
The aniline moiety is a versatile functional group that can undergo a variety of chemical transformations, including diazotization, acylation, and participation in coupling reactions. The Cbz-protected aminomethyl group is stable to a wide range of non-reductive conditions, making it an excellent choice for protecting the benzylamine nitrogen during reactions involving the aniline functionality. The Cbz group is readily cleaved by catalytic hydrogenation (e.g., using Pd/C and H₂), yielding the free amine, toluene, and carbon dioxide. This orthogonality allows for selective deprotection in the presence of other sensitive functional groups.
Spectroscopic Data:
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.32–7.19 (m, 4H), 5.67 (br, 1H), 4.82 (br, 1H), 4.42 (d, J = 5.6 Hz, 2H), 4.29 (d, J = 6.8 Hz, 2H).[3] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 155.9, 138.4, 137.3, 128.1, 127.7, 79.5, 44.3, 43.4, 28.4.[3] |
| Infrared (IR) (KBr disc) | 3333, 3287, 3078, 2978, 2932, 2886, 1682, 1643, 1505, 1443, 1366, 1296, 1250, 1180, 1049 cm⁻¹.[3] |
| High-Resolution Mass Spectrometry (HRMS) (ESI-TOF) | m/z calcd. for C₁₅H₂₁N₂O₃ [M – H⁺] 277.1552, found 277.1556. Note: This reported value appears to be for a related compound and should be used with caution.[3] The calculated exact mass for C₁₅H₁₆N₂O₂ is 256.1212.[1] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and purification of this compound.
Synthesis of this compound
This procedure outlines the protection of the aminomethyl group of 4-aminobenzylamine using benzyl chloroformate.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-aminobenzylamine (1 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in a dry aprotic solvent like dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Protecting Agent: Slowly add a solution of benzyl chloroformate (1 equivalent) in the same solvent to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group to yield the free diamine.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product, 4-(aminomethyl)aniline.
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of a wide array of pharmacologically active compounds.[7] Its utility stems from the ability to selectively functionalize the aniline nitrogen while the aminomethyl group remains protected.
Role in Peptide and Peptidomimetic Synthesis
The Cbz group is a cornerstone of peptide chemistry for the protection of amine functionalities.[5][8] this compound can be incorporated into peptide-like structures, where the aniline portion can be further modified to create novel peptidomimetics with enhanced stability and biological activity. The ability to selectively deprotect the Cbz group allows for subsequent conjugation or cyclization reactions.
Synthesis of Heterocyclic Compounds
The aniline functionality of this compound is a precursor for the construction of various heterocyclic ring systems that are prevalent in many drug candidates. For instance, it can be used in the synthesis of dihydroquinazolines, a class of compounds with a broad range of biological activities, including antimicrobial and antitumor properties.
Use as a Linker in Drug Conjugates
The bifunctional nature of this compound makes it an ideal linker molecule for the development of drug conjugates. The aniline group can be attached to a pharmacophore, while the aminomethyl group (after deprotection) can be conjugated to another molecule, such as a targeting moiety or a solubilizing agent.
Safety and Handling
This compound is classified as an irritant.[1] It is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with the robust and selectively cleavable Cbz protecting group, provide chemists with a powerful tool for the synthesis of complex molecular architectures. A comprehensive understanding of its characteristics and handling requirements is essential for its safe and effective use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in enabling innovative drug discovery programs is undeniable.
References
- Electronic Supplementary Material (ESI) for ChemComm. (2014). The Royal Society of Chemistry.
-
PubChem. (n.d.). Benzyl 4-aminobenzylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
African Rock Art. (n.d.). 82720-42-1 | Benzyl (4-aminophenyl)carbamate. Retrieved from [Link]
-
Grokipedia. (2026, January 7). Benzyl carbamate. Retrieved from [Link]
- Li, Y., & Li, X. (2022). Review on the o‐Aminoaniline Moiety in Peptide and Protein Chemistry. Chembiochem, 23(16), e202200223.
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-AMINO-N-(BENZYL-CARBAMOYL)-2-HYDROXY-BENZAMIDE. Retrieved from [Link]
-
NIST. (n.d.). Benzylcarbamate. In NIST Chemistry WebBook. Retrieved from [Link]
- Malík, I., et al. (2022).
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]
- Telvekar, V. N. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS medicinal chemistry letters, 7(10), 877–879.
- Ilyushin, M. A., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7646.
-
Soo Contemporary. (n.d.). 82720-42-1 | Benzyl (4-aminophenyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). p-Aminobenzyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS RN 82720-42-1 | Benzyl (4-aminophenyl)carbamate | MFCD06657916. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
- González-Vera, J. A., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein journal of organic chemistry, 14, 2420–2428.
- Isidro-Llobet, A., et al. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(11), 2671.
- Li, Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. European Journal of Medicinal Chemistry, 258, 115599.
- Zheng, Y. Q., et al. (2010). Benzyl N-(4-pyridyl)carbamate. Acta crystallographica. Section E, Structure reports online, 66(Pt 2), o401.
-
ResearchGate. (n.d.). Review on the o‐Aminoaniline Moiety in Peptide and Protein Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Retrieved from [Link]
-
PubMed. (n.d.). Benzyl N-(4-pyrid-yl)carbamate. Retrieved from [Link]
Sources
- 1. Benzyl 4-aminobenzylcarbamate | C15H16N2O2 | CID 2757381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]
- 4. CAS 94838-55-8: tert-butyl (4-aminobenzyl)carbamate [cymitquimica.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Review on the o‐Aminoaniline Moiety in Peptide and Protein Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to the Multi-Step Synthesis of 4-N-Cbz-aminomethylaniline from p-Toluidine
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and validated multi-step synthesis pathway for converting p-toluidine into 4-N-Cbz-aminomethylaniline, also known as benzyl (4-aminobenzyl)carbamate[1][2]. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of complex heterocyclic structures. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each transformation. We will cover a five-step sequence: N-acetylation, benzylic oxidation, amide formation, Hofmann rearrangement, and selective N-Cbz protection. Each step is designed to be a self-validating system, ensuring purity and yield before proceeding to the next stage.
Introduction and Strategic Overview
The target molecule, this compound, possesses two distinct amine functionalities: a primary aromatic amine (aniline) and a secondary carbamate-protected benzylic amine. The differential reactivity of these two groups makes it a versatile intermediate. A direct conversion from p-toluidine is not feasible due to the challenges in selectively functionalizing the benzylic methyl group without affecting the reactive aniline moiety.
Therefore, a robust synthetic strategy necessitates a protection-functionalization-deprotection sequence. Our chosen pathway addresses these challenges systematically:
-
Protection: The aniline nitrogen of p-toluidine is first protected as an acetamide. This deactivates the ring towards oxidation and prevents unwanted side reactions at the nitrogen.
-
Functionalization: The inert methyl group is then oxidized to a carboxylic acid. This is a critical step that transforms the hydrocarbon side chain into a functional group suitable for further elaboration.
-
Chain Shortening & Amine Installation: The carboxylic acid is converted to a primary amide, which then undergoes a Hofmann rearrangement. This classic reaction achieves two crucial goals simultaneously: it shortens the carbon chain by one and installs the required primary amine at the benzylic position.
-
Staged Deprotection & Final Protection: The acetyl protecting group on the aniline is removed under acidic conditions. The resulting diamine, 4-(aminomethyl)aniline, has two primary amino groups of differing basicity and nucleophilicity. This difference allows for the selective protection of the more nucleophilic benzylic amine with a carboxybenzyl (Cbz) group, yielding the final target molecule.
This strategic approach ensures high selectivity and provides isolable, characterizable intermediates at each stage, which is critical for process control and scalability.
Overall Synthetic Workflow
Below is a graphical representation of the complete synthetic pathway from p-toluidine to the target compound.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols & Mechanistic Insights
Step 1: N-Acetylation of p-Toluidine
Objective: To protect the primary aromatic amine of p-toluidine as an acetamide, thereby reducing its nucleophilicity and susceptibility to oxidation in the subsequent step.
Reaction: p-Toluidine + Acetic Anhydride → N-(4-methylphenyl)acetamide (N-Acetyl-p-toluidine)
Expertise & Causality: Acetylation is a classic and highly efficient method for amine protection. The reaction is typically rapid and high-yielding.[3][4] We employ an aqueous acidic medium. Dissolving p-toluidine in dilute hydrochloric acid protonates the amine, making it soluble. The subsequent addition of acetic anhydride, followed by a sodium acetate buffer, neutralizes the strong acid in situ, freeing the amine to act as a nucleophile and attack the acetic anhydride.[5] This procedure allows for a controlled reaction and easy precipitation of the less soluble acetamide product.
Protocol:
-
In a 500 mL Erlenmeyer flask, suspend 10.7 g (0.1 mol) of p-toluidine in 200 mL of water.
-
Add 10 mL of concentrated hydrochloric acid while stirring. Gently warm the mixture if necessary to obtain a clear solution of p-toluidinium chloride.
-
In a separate beaker, dissolve 15 g of sodium acetate trihydrate in 50 mL of water.
-
To the stirred p-toluidinium chloride solution, add 12.0 mL (0.127 mol) of acetic anhydride in one portion.
-
Immediately add the sodium acetate solution to the reaction mixture. A voluminous white precipitate of N-acetyl-p-toluidine will form.[5]
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with three 50 mL portions of cold water, and air-dry.
-
The product can be further purified by recrystallization from an ethanol/water mixture if desired. A typical yield is 90-95%.[6]
Self-Validation: The product, N-acetyl-p-toluidine, should be a white solid with a melting point of 147-149 °C. Purity can be confirmed by TLC and comparison with an authentic sample.
Step 2: Oxidation of N-Acetyl-p-toluidine to 4-Acetamidobenzoic Acid
Objective: To oxidize the benzylic methyl group to a carboxylic acid.
Reaction: N-Acetyl-p-toluidine + KMnO₄ → 4-Acetamidobenzoic Acid
Expertise & Causality: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids.[7] The acetamide protecting group is stable under these near-neutral to slightly basic reaction conditions. The reaction becomes increasingly basic as it proceeds due to the formation of hydroxide ions. To prevent base-promoted hydrolysis of the acetamide, magnesium sulfate is often added, which precipitates the hydroxide ions as sparingly soluble magnesium hydroxide.[8]
Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 14.9 g (0.1 mol) of N-acetyl-p-toluidine, 500 mL of water, and 10 g of magnesium sulfate heptahydrate.
-
Heat the mixture to 85-90 °C with vigorous stirring.
-
Over a period of 1-2 hours, add 31.6 g (0.2 mol) of potassium permanganate in small portions. The purple color of the permanganate should disappear as it is consumed.
-
After the final addition, continue heating and stirring for an additional hour until the purple color is completely gone, indicating the reaction is complete. A brown precipitate of manganese dioxide (MnO₂) will be present.
-
While the solution is still hot, filter it by vacuum through a pad of Celite to remove the MnO₂ sludge.[9] Wash the filter cake with 100 mL of hot water.
-
Combine the filtrates and cool to room temperature. Acidify the clear or slightly yellow solution with 20% sulfuric acid until it is acidic to litmus paper (approx. pH 2-3).
-
A white precipitate of 4-acetamidobenzoic acid will form. Cool the mixture in an ice bath for 30 minutes.
-
Collect the product by vacuum filtration, wash with cold water, and dry. A typical yield is 50-60%.[6]
Self-Validation: 4-Acetamidobenzoic acid is a white solid with a high melting point, typically 259-262 °C (decomposes).[10][11] Its identity can be confirmed by IR (strong C=O stretches for acid and amide) and NMR spectroscopy.
Step 3: Synthesis of 4-Acetamidobenzamide
Objective: To convert the carboxylic acid into a primary amide, which is the required precursor for the Hofmann rearrangement.
Reaction: 4-Acetamidobenzoic Acid → 4-Acetamidobenzoyl Chloride → 4-Acetamidobenzamide
Expertise & Causality: A two-step, one-pot procedure is most effective. The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂). The excess SOCl₂ can be removed by distillation. The crude acid chloride is then reacted directly with aqueous ammonia to form the primary amide. This method is generally high-yielding and avoids the need to isolate the often-moisture-sensitive acid chloride intermediate.
Protocol:
-
Caution: This step should be performed in a well-ventilated fume hood. Place 9.0 g (0.05 mol) of 4-acetamidobenzoic acid into a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet trap.
-
Add 15 mL (0.2 mol) of thionyl chloride and a few boiling chips.
-
Heat the mixture gently under reflux for 30-45 minutes, or until the evolution of HCl and SO₂ gas ceases and a clear solution is obtained.
-
Allow the mixture to cool slightly and remove the excess thionyl chloride by distillation under reduced pressure.
-
Cool the resulting crude acid chloride in an ice bath.
-
Slowly and cautiously add the cooled residue to 100 mL of ice-cold concentrated ammonium hydroxide with vigorous stirring. A white solid will precipitate.
-
Stir the mixture for 30 minutes as it warms to room temperature.
-
Collect the solid 4-acetamidobenzamide by vacuum filtration, wash thoroughly with cold water, and dry. The typical yield is 85-95%.
Self-Validation: 4-Acetamidobenzamide is a white solid with a melting point of approximately 224-226 °C. Purity should be assessed by TLC and spectroscopic methods before proceeding.
Step 4: Hofmann Rearrangement and Acetyl Deprotection
Objective: To convert the primary amide to a primary amine with the loss of one carbon, followed by hydrolysis of the acetamide protecting group.
Reaction: 4-Acetamidobenzamide → [Isocyanate Intermediate] → 4-Acetamido-benzylamine → 4-(Aminomethyl)aniline
Expertise & Causality: The Hofmann rearrangement is a classic reaction for converting primary amides to primary amines with one fewer carbon atom.[12] The reaction proceeds by treating the amide with bromine in a strong aqueous base like NaOH. This forms an isocyanate intermediate in situ, which is then hydrolyzed in the aqueous medium to the amine and carbon dioxide.[13] We can leverage the reaction conditions to achieve a dual transformation. After the rearrangement, adding acid and heating the mixture will hydrolyze the acetamide protecting group on the aniline ring, revealing the second primary amine.
Protocol:
-
Caution: Handle bromine in a fume hood. In a 500 mL flask, dissolve 16.0 g (0.4 mol) of sodium hydroxide in 150 mL of water and cool the solution in an ice bath to 0-5 °C.
-
Slowly add 4.0 mL (0.08 mol) of bromine to the cold NaOH solution while stirring to form a sodium hypobromite solution.
-
In a separate beaker, create a slurry of 8.9 g (0.05 mol) of 4-acetamidobenzamide in 50 mL of water.
-
Add the amide slurry to the cold hypobromite solution.
-
Slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 1-2 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature. Carefully acidify the solution by the slow addition of concentrated hydrochloric acid until pH < 2.
-
Heat the acidic solution to reflux for 1-2 hours to hydrolyze the acetamide group.
-
Cool the solution. The product, 4-(aminomethyl)aniline, will be in the form of its dihydrochloride salt. It can be isolated by concentrating the solution, but it is often easier to proceed directly to the next step by neutralizing the solution.
Self-Validation: Progress of the hydrolysis can be monitored by TLC. The final product of this stage is the diamine, which is highly water-soluble as its salt.
Step 5: Selective N-Cbz Protection
Objective: To selectively protect the more nucleophilic benzylic primary amine in the presence of the less nucleophilic aromatic primary amine.
Reaction: 4-(Aminomethyl)aniline + Benzyl Chloroformate → Benzyl (4-aminobenzyl)carbamate
Expertise & Causality: The key to selectivity in this step is the significant difference in basicity (and thus nucleophilicity) between an aliphatic/benzylic amine (pKa of conjugate acid ~10) and an aromatic amine (pKa ~4-5). The benzylic amine is a much stronger nucleophile and will react preferentially with the electrophilic benzyl chloroformate (Cbz-Cl).[14] By carefully controlling the stoichiometry and pH, we can achieve high selectivity for the desired product.
Protocol:
-
Cool the acidic solution containing the 4-(aminomethyl)aniline dihydrochloride from the previous step in an ice bath.
-
While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide until the pH of the solution is between 9 and 10. Do not let the temperature rise above 10 °C.
-
Add 100 mL of dichloromethane to the flask.
-
In a separate dropping funnel, dissolve 8.5 g (0.05 mol) of benzyl chloroformate (Cbz-Cl) in 50 mL of dichloromethane.
-
Add the Cbz-Cl solution dropwise to the vigorously stirred biphasic mixture over 30-45 minutes, maintaining the temperature below 10 °C and the pH between 9 and 10 by periodic addition of 50% NaOH solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to afford pure this compound as a solid.
Self-Validation: The final product, Benzyl (4-aminobenzyl)carbamate, has a molecular weight of 256.30 g/mol .[1] Its identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
| Step | Starting Material | M.W. ( g/mol ) | Reagents | Product | M.W. ( g/mol ) | Typical Yield |
| 1 | p-Toluidine | 107.15 | Acetic Anhydride, NaOAc | N-Acetyl-p-toluidine | 149.19 | 90-95% |
| 2 | N-Acetyl-p-toluidine | 149.19 | KMnO₄, MgSO₄ | 4-Acetamidobenzoic Acid | 179.17 | 50-60% |
| 3 | 4-Acetamidobenzoic Acid | 179.17 | SOCl₂, NH₄OH | 4-Acetamidobenzamide | 178.19 | 85-95% |
| 4 | 4-Acetamidobenzamide | 178.19 | Br₂, NaOH; then HCl, Δ | 4-(Aminomethyl)aniline | 122.17 | (Used in situ) |
| 5 | 4-(Aminomethyl)aniline | 122.17 | Benzyl Chloroformate | This compound | 256.30 | 70-80% |
Safety and Troubleshooting
-
Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct reactions involving thionyl chloride and bromine in a certified chemical fume hood.
-
Troubleshooting:
-
Low Yield in Oxidation (Step 2): Incomplete reaction may be due to impure KMnO₄ or insufficient heating. Ensure permanganate is added slowly to control the exotherm. Over-oxidation is unlikely, but hydrolysis of the amide can occur if the solution becomes too basic; ensure MgSO₄ is present.[8]
-
Low Yield in Hofmann Rearrangement (Step 4): The hypobromite solution is unstable and should be prepared fresh and kept cold. Ensure temperatures are carefully controlled during the rearrangement.
-
Poor Selectivity in Cbz-Protection (Step 5): If di-protection or protection on the aniline nitrogen is observed, it indicates the pH was too high or the Cbz-Cl was added too quickly. Maintain a pH of 9-10 and slow, controlled addition are critical for selectivity.
-
Conclusion
The synthesis pathway detailed in this guide represents a logical, reliable, and scalable method for the preparation of this compound from the readily available starting material, p-toluidine. By employing a strategic protection and functionalization sequence, each step is designed to be high-yielding and produce intermediates that can be validated before proceeding. This approach provides researchers and process chemists with a robust foundation for obtaining this valuable synthetic intermediate for applications in pharmaceutical and materials science.
References
-
Chemistry Online. (2022-11-15). Benzocaine synthesis. Retrieved from [Link]
- Google Patents. (1969). US3428673A - Nitration of 4-acetamidobenzoic acid.
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]
-
Sciencemadness.org. (2008-07-22). how to oxidize ring chain with KMnO4. Retrieved from [Link]
-
Master Organic Chemistry. (2017-09-19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Sciencemadness.org. (2014-09-07). n-acetyl o-toluidine oxidation. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- CoLab. (2025-01-01). The Hofmann rearrangement.
-
ResearchGate. (2025-08-10). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]
-
Scribd. (n.d.). TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht. Retrieved from [Link]
-
Chemistry LibreTexts. (2021-08-16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
PubChem - NIH. (n.d.). Benzyl 4-aminobenzylcarbamate. Retrieved from [Link]
-
Experiment 17: multi-step synthesis: Benzocaine. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (2019-10-02). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Cram. (n.d.). P Toluidine Synthesis Analysis. Retrieved from [Link]
-
Chemsrc. (2025-08-20). 4-Acetamidobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025-08-09). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]
-
Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-ACETAMIDOBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). p-Toluidine. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Benzyl 4-aminobenzylcarbamate | C15H16N2O2 | CID 2757381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. P Toluidine Synthesis Analysis - 878 Words | Cram [cram.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. athabascau.ca [athabascau.ca]
- 9. sciencemadness.org [sciencemadness.org]
- 10. biosynth.com [biosynth.com]
- 11. 4-Acetamidobenzoic acid | CAS#:556-08-1 | Chemsrc [chemsrc.com]
- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
An In-Depth Technical Guide to 4-N-Cbz-aminomethylaniline: A Key Intermediate in Pharmaceutical Synthesis
For Immediate Release
Shanghai, China – January 13, 2026 – This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on 4-N-Cbz-aminomethylaniline, a pivotal chemical intermediate. This guide delves into its chemical identity, synthesis, applications, and safety protocols, offering a valuable resource for its effective and safe utilization in the laboratory and beyond.
Core Chemical Identity
This compound, also known by its systematic IUPAC name benzyl N-[(4-aminophenyl)methyl]carbamate, is a key organic compound frequently employed in the synthesis of complex molecules.[1] Its structure features a central aniline ring substituted with an aminomethyl group that is protected by a benzyloxycarbonyl (Cbz) group. This strategic protection of one of the amine functionalities allows for selective reactions at the other amine group, making it a valuable building block in multi-step organic synthesis.
| Identifier | Value | Source(s) |
| CAS Number | 168050-39-3 | [1][2] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 256.30 g/mol | [1][2] |
| IUPAC Name | benzyl N-[(4-aminophenyl)methyl]carbamate | [1] |
| Synonyms | Benzyl (4-aminobenzyl)carbamate, Carbamic acid, N-[(4-aminophenyl)methyl]-, phenylmethyl ester | [1][2] |
Synthesis and Mechanism: The Role of the Cbz Protecting Group
The synthesis of this compound hinges on the selective protection of the primary aliphatic amine of 4-aminobenzylamine. The benzyloxycarbonyl (Cbz) group is an ideal choice for this purpose due to its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions.[3]
The most common synthetic route involves the reaction of 4-aminobenzylamine with benzyl chloroformate in the presence of a base. The base is crucial to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminobenzylamine
-
Benzyl chloroformate
-
Sodium bicarbonate (or a suitable non-nucleophilic base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 4-aminobenzylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
In a separate flask, prepare a solution of sodium bicarbonate in water.
-
Slowly add benzyl chloroformate to the stirred solution of 4-aminobenzylamine, followed by the dropwise addition of the sodium bicarbonate solution to maintain a basic pH.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
The Cbz group's effectiveness lies in its ability to be removed via catalytic hydrogenolysis, a mild method that typically does not affect other functional groups within the molecule.[3] This orthogonality is a significant advantage in complex synthetic pathways.
Caption: Synthesis and Deprotection of this compound.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application.
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | [2] |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
-
¹H NMR (400 MHz, CDCl₃): δ 4.913 (brs, NH₂), 5.108 (s, 2H), 7.391-7.455 (m, 3H), 7.541-7.559 (d, J=7.2 Hz, 2H) ppm.[4]
-
FTIR (KBr, ν, cm⁻¹): 3364 (-NH stretching), 1713 (>C=O stretching), 1616 (-NH bending), 1307 (-CN stretching), 1036 (C-O stretching).[4]
For this compound, one would expect additional signals in the aromatic region of the ¹H NMR spectrum corresponding to the protons on the aniline ring, as well as signals for the methylene protons adjacent to the two nitrogen atoms. The FTIR spectrum would similarly show characteristic peaks for the aromatic C-H and C=C bonds of the aniline ring.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, with a protected aliphatic amine and a reactive aromatic amine, allows for its incorporation into complex molecular scaffolds.
One notable application is in the development of HIV-integrase inhibitors.[5] These antiviral drugs are a key component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. The 4-aminobenzyl moiety of this intermediate can be further functionalized to introduce the pharmacophoric elements necessary for binding to the active site of the HIV integrase enzyme, thereby inhibiting its function and preventing viral replication.
The general workflow for its application in drug synthesis is as follows:
Caption: General workflow for the use of this compound in drug synthesis.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[7]
Disposal:
Dispose of contents and container in accordance with local, regional, and national regulations.[6][8] Chemical waste should be handled by a licensed professional waste disposal service.
Conclusion
This compound is a strategically important building block in modern organic and medicinal chemistry. Its well-defined structure, coupled with the reliable chemistry of the Cbz protecting group, makes it an invaluable tool for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its effective and responsible use in research and development.
References
- Benzyl (4-aminobutyl)carbamate hydrochloride-SDS-MedChemExpress. (2026, January 4). MedChemExpress.
- Benzyl carbamate - Apollo Scientific. (n.d.). Apollo Scientific.
- Benzyl 4-aminobenzylcarbamate | C15H16N2O2 | CID 2757381 - PubChem. (n.d.). PubChem.
- CAS RN 82720-42-1 | Benzyl (4-aminophenyl)carbamate | MFCD06657916. (n.d.). Hoffman Fine Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Fisher Scientific.
- CAS 94838-55-8: tert-butyl (4-aminobenzyl)carbamate - CymitQuimica. (n.d.). CymitQuimica.
- 168050-39-3 | Benzyl (4-aminobenzyl)
- 4-Aminobenzylamine synthesis - ChemicalBook. (n.d.). ChemicalBook.
- The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 21). Fisher Scientific.
- 82720-42-1 | Benzyl (4-aminophenyl)
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents. (n.d.).
- Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. (2021, February 4). Beilstein Journals.
- 82720-42-1|Benzyl (4-aminophenyl)
- Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- (A) Selected benzyl amine-containing examples of FDAapproved... - ResearchGate. (2024, February).
- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (n.d.). PubMed Central.
- US4978792A - Process for producing aminobenzylamine - Google Patents. (n.d.).
Sources
- 1. Benzyl 4-aminobenzylcarbamate | C15H16N2O2 | CID 2757381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to 4-N-Cbz-aminomethylaniline: Sourcing, Synthesis, and Application for Advanced Research
For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide to 4-N-Cbz-aminomethylaniline, more formally known as Benzyl (4-aminobenzyl)carbamate. It provides comprehensive information on commercial sourcing, detailed synthetic protocols, and practical applications, with a focus on ensuring scientific integrity and enabling reproducible research.
Introduction: A Versatile Building Block in Modern Synthesis
This compound (Benzyl (4-aminobenzyl)carbamate) is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a primary aniline amine and a benzyl carbamate (Cbz) protected primary amine, connected by a p-phenylenemethyl linker. This arrangement makes it a valuable building block, particularly as a linker or scaffold in the synthesis of complex molecules, including peptidomimetics and other drug candidates. The Cbz protecting group offers stability under a range of conditions and can be selectively removed, allowing for orthogonal chemical strategies.[1][2]
Commercial Availability and Pricing
A critical first step in any research endeavor is the reliable sourcing of starting materials. This compound is available from a number of commercial suppliers, though it is often listed under its formal name, Benzyl (4-aminobenzyl)carbamate, and its CAS number, 168050-39-3. Purity levels are typically offered at ≥97%. Pricing is subject to fluctuation and is often provided upon inquiry for larger quantities.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| ChemScene | Benzyl (4-aminobenzyl)carbamate | 168050-39-3 | ≥97% | Inquiry |
| Pi Chemicals | Benzyl (4-aminobenzyl)carbamate | 168050-39-3 | 98% | 25g, Bulk |
| CRO SPLENDID LAB | This compound | 168050-39-3 | N/A | Inquiry |
| AiFChem | Benzyl 4-aminobenzylcarbamate | 168050-39-3 | 97% | 5g |
| Amerigo Scientific | Benzyl (4-Aminobenzyl)Carbamate | 168050-39-3 | N/A | 1g, Inquiry |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: An Exemplary Protocol
The synthesis of this compound involves the selective protection of the primary amine of 4-(aminomethyl)aniline. The following protocol is a detailed, self-validating procedure based on established methods for Cbz protection of amines.[3][4][5]
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)aniline (1.0 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution and stir until it is fully dissolved.
-
Addition of Protecting Group: While maintaining the temperature at 0 °C, slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 4 hours, then let it warm to room temperature and continue stirring overnight (approximately 16 hours).
-
Work-up:
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound as a solid.
Quality Control and Characterization
Ensuring the identity and purity of the synthesized compound is paramount. The following are expected analytical data for this compound.
-
Molecular Formula: C₁₅H₁₆N₂O₂[6]
-
Appearance: Off-white to light beige solid.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from both benzene rings, a singlet for the benzylic CH₂ next to the carbamate, a doublet for the CH₂ next to the aniline, and signals for the NH protons.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include carbons of the aromatic rings, the benzylic CH₂ carbons, and the carbonyl carbon of the carbamate.
-
HPLC Analysis: Purity can be assessed using a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
Application in Synthesis: Acylation of the Aniline Moiety
The primary aniline group of this compound can readily undergo acylation, making it a useful building block for further functionalization. The following is a representative protocol for its reaction with an acyl chloride.
Reaction Scheme
Caption: Acylation of this compound.
Step-by-Step Experimental Protocol
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a dry, nitrogen-flushed round-bottom flask.
-
Addition of Base: Add pyridine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired N-acylated product.
Deprotection of the Cbz Group
A key feature of this compound is the ability to deprotect the Cbz-protected amine at a later stage in a synthetic sequence. The most common method for Cbz deprotection is catalytic hydrogenation.[4]
Deprotection Workflow
Caption: Cbz deprotection via catalytic hydrogenation.
This deprotection is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as methanol or ethanol.[4] The reaction is clean, with toluene and carbon dioxide as the only byproducts, which are easily removed.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its commercial availability, coupled with straightforward synthetic and derivatization protocols, makes it an accessible tool for researchers. The principles of Cbz protection and deprotection are well-established, providing a reliable strategy for multi-step synthesis. This guide provides the necessary information for the confident sourcing, synthesis, and application of this important chemical intermediate.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. [Link]
-
PubChem. Benzyl 4-aminobenzylcarbamate. [Link]
-
PubChem. Benzyl carbamate. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. [Link]
-
Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
-
National Institutes of Health. Introduction to Peptide Synthesis. [Link]
-
Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]
- Google Patents.
-
ResearchGate. Can anyone suggest debenzylation on solid phase peptide synthesis?. [Link]
-
MDPI. Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. [Link]
-
bioRxiv. 1 Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes Conrad A. Fi. [Link]
-
National Institutes of Health. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. [Link]
-
Hoffman Fine Chemicals. CAS RN 82720-42-1 | Benzyl (4-aminophenyl)carbamate. [Link]
-
Chemistry Stack Exchange. Benzyl (3,4-difluorophenyl)carbamate reaction with epoxide in basic conditions. [Link]
Sources
- 1. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 2. rsc.org [rsc.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. chemscene.com [chemscene.com]
- 7. Benzyl 4-aminobenzylcarbamate | C15H16N2O2 | CID 2757381 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of 4-N-Cbz-aminomethylaniline in common organic solvents
An In-Depth Technical Guide to the Solubility of 4-N-Cbz-aminomethylaniline in Common Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that profoundly influences reaction kinetics, purification strategies, and formulation development.[1] This guide provides a comprehensive technical overview of the solubility characteristics of this compound (Benzyl N-[(4-aminophenyl)methyl]carbamate). In the absence of extensive published quantitative data, this document focuses on the foundational principles governing its solubility, provides a predictive assessment based on its molecular structure, and details a rigorous, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvent systems.
Introduction: The Critical Role of Solubility
This compound is a key intermediate in organic synthesis, often utilized in the development of novel pharmaceutical agents. Its structure incorporates a protected amine, rendering it a valuable building block for constructing more complex molecules. The success of synthetic routes and the ultimate bioavailability of a final drug product are intrinsically linked to the solubility of the intermediates and the API itself.[2][3] Poor solubility can lead to significant challenges, including:
-
Reduced reaction rates and yields in solution-phase chemistry.
-
Complications in purification , particularly during crystallization.
-
Difficulties in formulation , leading to low bioavailability and suboptimal drug delivery.[4]
Therefore, a comprehensive understanding and accurate measurement of the solubility of this compound are not merely academic exercises but essential components of efficient and successful drug development.[2]
Physicochemical Properties & Predicted Solubility
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[5][6][7]
Molecular Structure Analysis of this compound:
-
Molecular Formula: C₁₅H₁₆N₂O₂[8]
-
Molecular Weight: 256.30 g/mol [8]
-
Key Functional Groups:
-
Aniline Moiety: A primary aromatic amine (-NH₂) which is a hydrogen bond donor and acceptor.
-
Carbamate Linkage: Contains a secondary amine (-NH-) and a carbonyl group (C=O), both capable of hydrogen bonding. The secondary amine is a hydrogen bond donor, while the carbonyl oxygen is an acceptor.
-
Benzyl Group & Phenyl Ring: Large, non-polar aromatic regions that contribute to van der Waals interactions.
-
-
Polarity: The molecule possesses both polar (amine and carbamate groups) and non-polar (aromatic rings) regions, giving it a somewhat amphiphilic character. The calculated LogP (a measure of lipophilicity) is approximately 2.7, and the Topological Polar Surface Area (TPSA) is 64.35 Ų, indicating moderate polarity.[9]
Predicted Solubility in Common Organic Solvents:
Based on this structural analysis, we can predict the solubility behavior of this compound in different classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar -NH₂, -NH-, and C=O groups of the target molecule.[10] The interactions are strong enough to overcome the crystal lattice energy. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess large dipole moments and can act as hydrogen bond acceptors (e.g., the oxygen in DMSO or the nitrogen in ACN), interacting favorably with the amine protons.[10] Solvents like DMF and DMSO are particularly effective at dissolving a wide range of organic molecules. |
| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Sparingly Soluble | The dominant intermolecular forces in these solvents are weak London dispersion forces. While these will interact with the aromatic rings of this compound, they are generally insufficient to overcome the strong intermolecular hydrogen bonds between the solute molecules in the solid state.[5] |
Experimental Protocol: Quantitative Solubility Determination
To move beyond prediction and obtain precise, actionable data, a robust experimental protocol is required. The Saturation Shake-Flask Method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[11][12]
Causality Behind Experimental Design
This protocol is designed to be a self-validating system. The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. By ensuring sufficient equilibration time and rigorously separating the solid and liquid phases, we can accurately quantify the maximum concentration of the solute in that solvent at a specific temperature.[13] The use of High-Performance Liquid Chromatography (HPLC) for quantification provides high sensitivity and specificity, allowing for accurate measurement even at low concentrations.[14][15]
Mandatory Visualization of Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology
Materials & Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Centrifuge (optional)
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Preparation of Saturated Solutions:
-
Step 1.1: Add an excess amount of solid this compound to several replicate glass vials for each solvent to be tested. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.[13] A starting point is ~10-20 mg of solid.
-
Step 1.2: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Step 1.3: Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Step 2.1: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Step 2.2: Agitate the vials at a moderate speed (e.g., 200 RPM) for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48 hours is preferable to ensure confidence.[16] The system reaches equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Phase Separation (Critical Step):
-
Step 3.1: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Step 3.2: Carefully draw the supernatant (the clear liquid layer) into a syringe.
-
Step 3.3: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean collection vial. This step is crucial to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.[17] Self-Validation Check: The filtrate should be perfectly clear with no visible particulates.
-
-
Quantification by HPLC:
-
Step 4.1: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Step 4.2: From the stock solution, prepare a series of calibration standards of decreasing concentration.
-
Step 4.3: Inject the calibration standards into the HPLC system to generate a standard curve (Peak Area vs. Concentration). The curve must have an R² value > 0.99 for accuracy.
-
Step 4.4: Prepare one or more accurate dilutions of the clear filtrate from Step 3.3 to ensure the concentration falls within the linear range of the standard curve.
-
Step 4.5: Inject the diluted filtrate samples into the HPLC.
-
Step 4.6: Determine the concentration of the diluted sample from the standard curve and then back-calculate the concentration in the original undiluted filtrate, accounting for the dilution factor. This final value is the equilibrium solubility.
-
Data Interpretation and Reporting
The final solubility data should be reported in standard units such as mg/mL, µg/mL, or molarity (mol/L). It is essential to specify the solvent and the temperature at which the measurement was conducted, as solubility is highly dependent on these conditions.[3] The results should be presented as the mean ± standard deviation of the replicate measurements.
By following this comprehensive guide, researchers and scientists can confidently predict and, more importantly, accurately determine the solubility of this compound, generating the reliable data necessary for informed decision-making in synthesis, purification, and formulation development.
References
-
Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems. [Link]
-
University of Calgary. (n.d.). The role of the Solvent. Retrieved from University of Calgary website. [Link]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from ResearchGate. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma website. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from Master Organic Chemistry. [Link]
-
YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?[Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757381, Benzyl 4-aminobenzylcarbamate. Retrieved from PubChem. [Link]
-
Oniscu, C. (2020). The Importance of Solubility for New Drug Molecules. Timisoara Pharmaceutical Journal. [Link]
-
PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from PharmaGuru. [Link]
-
ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. ucd.ie [ucd.ie]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. One moment, please... [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Benzyl 4-aminobenzylcarbamate | C15H16N2O2 | CID 2757381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. researchgate.net [researchgate.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. bioassaysys.com [bioassaysys.com]
A Technical Guide to Unlocking the Research Potential of 4-N-Cbz-aminomethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-N-Cbz-aminomethylaniline, a bifunctional aromatic compound, stands as a versatile yet underexplored scaffold in chemical research. Its unique architecture, featuring a nucleophilic aniline moiety and a carbobenzyloxy (Cbz)-protected primary amine, offers a strategic platform for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core properties of this compound and outlines promising, technically grounded research avenues. We will delve into its synthetic access, explore its reactivity, and propose detailed experimental workflows for the development of novel enzyme inhibitors and advanced functional polymers. The causality behind experimental choices, self-validating protocols, and in-depth characterization methodologies are central to this exploration, aiming to empower researchers to harness the full potential of this intriguing molecule.
Introduction: The Strategic Value of the this compound Scaffold
This compound, or benzyl ((4-aminophenyl)methyl)carbamate, is a molecule of significant synthetic interest due to its orthogonal reactivity. The Cbz group provides robust protection for the benzylic amine, rendering it stable to a wide range of reaction conditions, while the free aniline nitrogen remains available for a variety of chemical transformations.[1][2] This differential protection is the cornerstone of its utility as a building block.
The core 4-aminobenzylamine structure has been implicated in various applications, from the synthesis of fluorescent anion sensors and acridine-based amino acids to the modification of carbon nanotubes.[3] In medicinal chemistry, related scaffolds like 4-amidinobenzylamine have been successfully employed to create potent enzyme inhibitors.[4] This precedent underscores the potential of this compound as a precursor to novel therapeutics. Furthermore, the ability of aniline derivatives to undergo oxidative polymerization opens avenues for the creation of novel conductive polymers and functional materials.[5][6]
This guide will illuminate three primary research trajectories for this compound:
-
As a scaffold for novel kinase inhibitors: Leveraging the aniline moiety for hinge-binding interactions.
-
As a precursor to functionalized diamines for peptidomimetics: Utilizing the deprotected benzylamine for amide bond formation.
-
As a monomer for novel functional polymers: Exploiting the aniline for polymerization and the protected amine for post-polymerization modification.
Synthesis and Spectroscopic Characterization of this compound
The synthesis of this compound is a straightforward N-protection reaction. The choice of reagents and conditions is critical to ensure selective protection of the more nucleophilic benzylamine over the less reactive aniline.
Synthetic Protocol
Reaction: Selective N-protection of 4-aminobenzylamine.
Rationale: The benzylic primary amine is significantly more basic and nucleophilic than the aromatic amine (aniline). This difference in reactivity allows for selective protection under controlled conditions. Benzyl chloroformate (Cbz-Cl) is the reagent of choice for introducing the Cbz group, which is stable under a variety of conditions but can be readily removed by hydrogenolysis.[1] A mild base like sodium bicarbonate is used to neutralize the HCl generated during the reaction.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-aminobenzylamine (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution and stir until dissolved.
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized this compound.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | * Aromatic protons: Two doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. |
-
Cbz-benzyl protons: A multiplet around δ 7.3 ppm (5H) for the phenyl ring of the Cbz group.
-
Cbz-methylene protons: A singlet around δ 5.1 ppm (2H).
-
Aminomethyl protons: A doublet around δ 4.2 ppm (2H), coupled to the N-H proton.
-
Aniline N-H protons: A broad singlet around δ 3.7 ppm (2H).
-
Carbamate N-H proton: A triplet around δ 5.0 ppm (1H). | | ¹³C NMR | * Aromatic carbons: Signals in the range of δ 115-150 ppm.
-
Cbz-carbonyl carbon: A signal around δ 156 ppm.
-
Cbz-benzyl and aminomethyl carbons: Signals in the range of δ 45-67 ppm. | | FT-IR | * N-H stretch (aniline): Two sharp bands around 3350-3450 cm⁻¹.[7]
-
N-H stretch (carbamate): A single, broader band around 3300 cm⁻¹.[8]
-
C=O stretch (carbamate): A strong absorption around 1690-1710 cm⁻¹.[9]
-
C-N stretch (aromatic): A band in the region of 1250-1335 cm⁻¹.[10] | | Mass Spec (ESI+) | * [M+H]⁺: Expected at m/z = 257.13.
-
[M+Na]⁺: Expected at m/z = 279.11. |
Research Area 1: Medicinal Chemistry - Design of Novel Kinase Inhibitors
The 4-aminophenyl moiety is a well-established "hinge-binder" in kinase inhibitor design, capable of forming key hydrogen bonds with the kinase hinge region.[11] The this compound scaffold provides an excellent starting point for creating a library of potential kinase inhibitors.
Rationale and Approach
The aniline nitrogen of this compound can be functionalized to introduce various heterocyclic systems known to interact with the ATP-binding site of kinases. The protected aminomethyl group can then be deprotected and further elaborated to explore the solvent-exposed region of the kinase, allowing for the optimization of potency and selectivity. This "scaffold-hopping" approach can lead to the discovery of novel intellectual property.
Experimental Workflow: Synthesis of a Pyrazolopyrimidine-based Inhibitor
This workflow outlines the synthesis of a potential Src kinase inhibitor, building upon the known 4-aminopyrazolopyrimidine scaffold.[11]
Caption: Synthetic workflow for a potential kinase inhibitor.
Step-by-Step Methodology:
-
N-Arylation (Buchwald-Hartwig Cross-Coupling):
-
Combine this compound (1.0 eq.), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.) in an anhydrous, deoxygenated solvent like dioxane.
-
Heat the mixture under an inert atmosphere (e.g., argon) at 100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction, filter through celite, and purify by column chromatography to yield the N-arylated intermediate.
-
-
Cbz Deprotection (Hydrogenolysis):
-
Dissolve the N-arylated intermediate in a solvent such as methanol or ethanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
-
-
Amide Coupling:
-
Dissolve the deprotected amine (1.0 eq.) and a selected carboxylic acid (R-COOH, 1.2 eq.) in an anhydrous solvent like DMF.
-
Add a coupling agent (e.g., HATU, 1.3 eq.) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq.).
-
Stir the reaction at room temperature for 4-12 hours.
-
Purify the final product using reverse-phase HPLC.
-
Validation and Screening: The final compounds would be characterized by ¹H NMR, ¹³C NMR, and HRMS. Biological activity would be assessed through in vitro kinase assays against a panel of kinases to determine potency (IC₅₀) and selectivity.
Research Area 2: Peptidomimetic and Radiopharmaceutical Linker Development
The 4-aminobenzylamine scaffold is a valuable linker in drug development, particularly for attaching chelating agents for radiopharmaceuticals or for creating peptidomimetics.[12][13] The primary amine, exposed after Cbz deprotection, is an ideal handle for conjugation.
Rationale and Approach
The distance and rigidity afforded by the benzylamine unit can be advantageous for positioning functional groups for optimal target interaction. After functionalizing the aniline nitrogen, the Cbz group can be removed to reveal a primary amine. This amine can then be coupled to peptides, chelators (like DOTA for Gallium-68 labeling), or other bioactive molecules.
Experimental Workflow: Synthesis of a DOTA-conjugated Linker
This workflow describes the synthesis of a bifunctional chelator for potential use in PET imaging.
Caption: Synthesis of a DOTA-conjugated linker.
Step-by-Step Methodology:
-
Aniline Acylation:
-
Dissolve this compound (1.0 eq.) in dichloromethane (DCM) with pyridine (1.5 eq.).
-
Cool to 0 °C and add a solution of an acyl chloride (e.g., Boc-glycyl chloride, 1.1 eq.) in DCM dropwise.
-
Stir at room temperature overnight. Wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to get the acylated intermediate.
-
-
Cbz Deprotection:
-
Perform hydrogenolysis as described in section 3.2 to remove the Cbz group and yield the free primary amine.
-
-
DOTA Conjugation:
-
Dissolve the resulting amine (1.0 eq.) and DOTA-NHS ester (1.05 eq.) in DMF with DIPEA (3.0 eq.).
-
Stir at room temperature for 24 hours.
-
Purify the final DOTA-conjugated linker by reverse-phase HPLC.
-
Validation: The final product would be characterized by NMR and HRMS. For radiopharmaceutical applications, the linker would be radiolabeled with ⁶⁸Ga, and its stability and binding affinity to a target receptor would be evaluated.[13]
Research Area 3: Materials Science - Synthesis of Functional Polyanilines
Polyaniline is a well-known conducting polymer. By using this compound as a co-monomer with aniline, it is possible to create a functionalized polyaniline with pendant-protected amine groups. These groups can be deprotected and used as sites for grafting other molecules, leading to materials with tailored properties.[5][14]
Rationale and Approach
Co-polymerization of aniline with this compound via oxidative polymerization will introduce Cbz-protected aminomethyl groups along the polymer backbone. Subsequent deprotection will yield reactive primary amine sites. These sites can be used to attach biomolecules for biosensors, graft other polymers to create block copolymers, or introduce cross-linking agents to modify the material's mechanical properties.
Experimental Workflow: Synthesis and Functionalization of a Co-polymer
Caption: Workflow for functional polyaniline synthesis.
Step-by-Step Methodology:
-
Co-polymerization:
-
Prepare a solution of aniline and this compound (e.g., 9:1 molar ratio) in 1M HCl.
-
Cool the solution to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of ammonium persulfate (oxidizing agent).
-
Allow the polymerization to proceed for 24 hours at low temperature.
-
Collect the polymer precipitate by filtration, wash with 1M HCl and then with methanol, and dry under vacuum.
-
-
Deprotection:
-
Suspend the dried co-polymer in a suitable solvent.
-
Perform hydrogenolysis as described in section 3.2 to remove the Cbz groups. Alternatively, acid-mediated deprotection could be explored.[5]
-
-
Post-polymerization Functionalization:
-
Suspend the deprotected co-polymer in a buffered solution.
-
Add an activated molecule for grafting (e.g., PEG-NHS ester) and stir at room temperature.
-
Isolate the functionalized polymer by filtration, wash extensively to remove unreacted reagents, and dry.
-
Characterization: The polymers would be characterized by FT-IR spectroscopy (to monitor the disappearance of the Cbz carbonyl and appearance of new functional groups), and thermal analysis (TGA/DSC) to assess thermal stability. The surface morphology and conductivity could be studied by SEM and four-point probe measurements, respectively.
Conclusion
This compound is a strategically designed building block with significant untapped potential. The orthogonal reactivity of its two distinct amine functionalities provides a robust platform for the development of a diverse range of molecules. This guide has outlined three promising research directions in medicinal chemistry and materials science, providing detailed, actionable experimental workflows grounded in established chemical principles. By exploring these and other innovative applications, researchers can unlock the full potential of this versatile scaffold to create novel therapeutics, advanced materials, and valuable research tools.
References
-
Supporting Information for "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes". Dalton Transactions. [Link]
-
Belkacem, M. et al. (2017). Proposed mechanism block copolymer poly (aniline)-b-poly (4-aminobenzylamine) catalyzed by Maghnite-Hþ by in situ polymerization. ResearchGate. [Link]
-
Künzel, S. et al. (2002). 4-amidinobenzylamine-based inhibitors of urokinase. Bioorganic & Medicinal Chemistry Letters, 12(4), 645-8. [Link]
-
Boukattaya, S. et al. (2015). A simple, eco-sustainable method for the N-(9-fluorenylmethoxycarbonyl) (N-Fmoc) protection of various structurally amines under ultrasonic irradiation. Semantic Scholar. [Link]
-
PubChem. 4-Aminobenzylamine. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Google Patents.
-
UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines. [Link]
-
Oreate AI Blog. Decoding the IR Spectrum of Secondary Amines. [Link]
-
Thieme. Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. [Link]
-
Zhou, X. M. et al. (1991). Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry, 34(12), 3346-50. [Link]
-
National Institutes of Health. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
-
Wikipedia. Benzyl carbamate. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
National Institutes of Health. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]
-
Ngassa, F. N. et al. (2018). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. ResearchGate. [Link]
-
Brown, T. et al. (2016). New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. [Link]
-
Arora, S. et al. (2023). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. [Link]
-
National Institutes of Health. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. [Link]
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
-
Stenfors, B. A. & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
CRIPS. Scaffold Hopping in Drug Discovery. [Link]
-
Nasir Tabrizi, M. H. et al. (2013). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry. [Link]
-
Stejskal, J. et al. (2013). Spectroscopic and structural characterization of low molecular weight fractions of polyaniline. ResearchGate. [Link]
-
Li, L. et al. (2024). Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography. National Institutes of Health. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. 4-氨基苄胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-amidinobenzylamine-based inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
safety and handling precautions for 4-N-Cbz-aminomethylaniline
An In-Depth Technical Guide to the Safe Handling of 4-N-Cbz-aminomethylaniline
Introduction
This compound, also known as benzyl N-[4-(aminomethyl)phenyl]carbamate, is a valuable intermediate in pharmaceutical and chemical synthesis. Its structure, incorporating an aniline moiety, a carbamate group, and a benzyl protecting group, makes it a versatile building block. However, this same structural complexity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the , designed for researchers, scientists, and professionals in drug development. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are derived from its aniline and carbamate functionalities.
Table 1: Summary of Potential Hazards
| Hazard Category | Potential Effects | Rationale based on Structural Analogs |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[4] | Aniline is toxic by all routes of exposure.[2] Aromatic amines can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (blue discoloration of the skin).[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[6] May cause an allergic skin reaction.[4] | Aniline is a known skin irritant and sensitizer.[2][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[4][6] | Aniline can cause significant eye irritation and injury.[2][5] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[4] | Aniline is a suspected mutagen.[8] |
| Carcinogenicity | Suspected of causing cancer.[4] | The International Agency for Research on Cancer (IARC) classifies aniline as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[8] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[4] | Chronic exposure to aniline can lead to damage to the spleen and red blood cells.[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4] | Aniline is toxic to aquatic organisms.[2] |
Due to these potential hazards, a thorough risk assessment must be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate personal protective equipment, is essential.
Engineering Controls
All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[9][10] The fume hood provides a physical barrier and ventilation to capture any vapors or dusts that may be generated. Emergency equipment, including a safety shower and eyewash station, must be readily accessible and their functionality verified before starting any work.[1][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent skin and eye contact.[1]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves may be sufficient for short-term use with incidental contact, but for prolonged handling, more robust options like butyl rubber, neoprene, or Viton gloves are recommended.[9] It is critical to consult the glove manufacturer's compatibility chart. Double gloving is a prudent practice for enhanced protection.[1] |
| Eye and Face Protection | Safety goggles and face shield | Tightly fitting safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2] |
| Body Protection | Laboratory coat and chemical-resistant apron | A flame-retardant lab coat, fully buttoned, is the minimum requirement.[1] For procedures with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.[1] |
| Respiratory Protection | Respirator (if necessary) | In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a respirator may be required. A full-face respirator with an appropriate cartridge for organic vapors is recommended.[2] Personnel must be properly trained and fit-tested before using a respirator.[8] |
The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is fundamental to preventing accidents and exposure.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the chemical fume hood is operational.[1] Have a spill kit appropriate for organic amines readily available.[1]
-
Dispensing: When transferring the solid compound, use a spatula and weigh it in a tared container within the fume hood to avoid generating dust.[11] For solutions, use a syringe or pipette for transfers to minimize the risk of spills.[1]
-
Heating: Avoid the use of open flames.[1] If heating is required, use a controlled heating source such as a heating mantle, water bath, or oil bath.[1]
-
Housekeeping: Maintain a clean and uncluttered workspace.[12] All equipment and glassware should be handled with care to prevent breakage.[13]
Storage Requirements
Store this compound in a tightly sealed, properly labeled container.[2][14] The storage area should be a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.[8][15] It is crucial to store it separately from incompatible materials such as strong oxidizing agents and strong acids.[8][16]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
Spill Management
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Assess: If the spill is minor and you are trained to handle it, proceed with cleanup. For large spills, contact the institution's emergency response team.
-
Contain and Clean: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[9] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][17] |
| Skin Contact | Immediately remove contaminated clothing.[3] Flush the affected area with large amounts of soap and water for at least 15 minutes.[5] Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[5][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7] |
The following diagram outlines the decision-making process in the event of a chemical exposure.
Caption: Decision-making workflow for chemical exposure incidents.
Waste Disposal
All waste contaminated with this compound, including used gloves, pipette tips, and absorbent materials, must be collected in a clearly labeled hazardous waste container.[1] Disposal must be carried out in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[10]
Conclusion
This compound is a compound with significant utility in scientific research and development. However, its structural similarity to aniline and other aromatic amines necessitates a cautious and well-informed approach to its handling. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safety protocols, researchers can work with this compound safely and effectively. The principles of scientific integrity demand not only accuracy in experimental results but also an unwavering commitment to the safety of all laboratory personnel.
References
- Aniline. (n.d.). University of California, Santa Barbara, Environmental Health & Safety.
- Aniline. (2015, March). Lanxess.
- Aniline. (n.d.). Washington State University, Environmental Health and Safety.
- Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. (2025). BenchChem.
- Personal protective equipment for handling Aniline Mustard. (2025). BenchChem.
- benzyl N-[4-(aminomethyl)phenyl]carbamate,hydrochloride. (n.d.). JHECHEM CO LTD.
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- Benzyl (4-aminobutyl)carbamate hydrochloride-SDS. (2026, January 4). MedChemExpress.
- Benzyl (4-aminophenyl)
- SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
- Safety Data Sheet: aniline. (2021, November 30). Chemos GmbH&Co.KG.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- 4-Amino-N-methylaniline. (n.d.). PubChem.
- SAFETY DATA SHEET. (2025, December 19). Thermo Fisher Scientific.
- Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Agilent Technologies, Inc.
- SAFETY D
- Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). Centers for Disease Control and Prevention.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
- Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.).
- Prudent Practices for Handling Hazardous Chemicals in Laboratories. (1981).
- SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
- SAFETY DATA SHEET. (2024, March 8). Sigma-Aldrich.
- Benzyl carbam
- N-methylaniline - SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography. (2020). Molecules, 25(15), 3389.
- N-Methylaniline. (n.d.). PubChem.
- The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial. (2023). Pharmaceuticals, 16(5), 724.
- (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. (2009). Journal of Medicinal Chemistry, 52(22), 6962–6965.
- 4-[4-(6-Methoxy-3-pyridinyl)piperazin-1-yl]aniline. (n.d.). PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lanxess.com [lanxess.com]
- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemos.de [chemos.de]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. csub.edu [csub.edu]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. echemi.com [echemi.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
The Aminomethylaniline Scaffold: A Historical and Synthetic Odyssey from Dyes to Drugs
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminomethylaniline scaffold, a seemingly simple aromatic amine structure, represents a cornerstone in the history of synthetic chemistry and modern pharmacology. Its journey spans from the vibrant hues of 19th-century textile dyes to the sophisticated mechanisms of contemporary targeted therapeutics. This guide provides an in-depth exploration of the historical development and discovery of aminomethylaniline derivatives. We will trace their origins from the coal tar vats of the Industrial Revolution to their pivotal role in the dawn of chemotherapy and their current status as privileged pharmacophores in oncology, neuropharmacology, and beyond. This document delves into the evolution of synthetic methodologies, provides detailed experimental protocols, analyzes critical structure-activity relationships (SAR), and illustrates key biological pathways, offering a comprehensive resource for professionals engaged in drug discovery and development.
Introduction: The Aniline Archetype
At its core, the aminomethylaniline structure consists of a benzylamine moiety further substituted with an amino group on the phenyl ring. This arrangement imparts a unique combination of structural rigidity, hydrogen bonding capability, and tunable electronic properties, making it an exceptionally versatile building block in medicinal chemistry. Its derivatives have been instrumental in developing a vast array of biologically active molecules, demonstrating the profound impact that a single chemical archetype can have on human health. This guide will illuminate the scientific causality and innovation that propelled this humble scaffold to the forefront of pharmaceutical research.
Part I: The Genesis - From Industrial Dyes to Biological Stains (19th Century)
The story of aminomethylaniline derivatives begins with their parent compound, aniline. First isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, its true potential was not unlocked until the burgeoning chemical industry could produce it in large quantities from coal tar.[1] This availability set the stage for a revolution in synthetic chemistry.
In 1856, a teenage chemist named William Henry Perkin, while attempting to synthesize quinine, serendipitously created a brilliant purple substance from impure aniline.[2][3][4] This compound, which he named mauveine, was the world's first synthetic organic dye, and its commercial success launched the aniline dye industry.[4][5] This new industry, primarily flourishing in Germany, became adept at manipulating the aniline core, creating a vast palette of colors and, inadvertently, a library of novel chemical structures.[4] The utility of these dyes soon transcended textiles. Biologists began using them to stain microscopic specimens, finding that certain dyes selectively colored specific cells or bacteria.[3] This practice not only revolutionized histology but also planted a crucial seed: if a chemical can selectively bind to a cell, perhaps it can be modified to selectively kill it.
Caption: Figure 1: A flowchart of key 19th-century milestones.
Part II: The Pharmacological Dawn - Aniline Derivatives as Therapeutics (Early 20th Century)
The bridge from stain to drug was built by pioneers like Paul Ehrlich. Inspired by the selective staining of microbes, he conceived of the "magic bullet" concept—a compound that could target and destroy pathogens without harming the host. His work culminated in the development of Salvarsan, an arsenic-containing aniline derivative, as the first effective treatment for syphilis in 1909.[3]
The direct lineage from the dye industry to modern medicine was cemented by the discovery of sulfonamides. Chemists at the German dye conglomerate IG Farben, including Josef Klarer and Fritz Mietzsch, systematically tested their vibrant creations for biological activity.[3] In the 1930s, Gerhard Domagk demonstrated that a red azo dye containing an aniline moiety, which he named Prontosil, could cure streptococcal infections in mice.[3] It was later discovered that Prontosil was a prodrug, metabolically cleaved in the body to release the active agent, sulfanilamide—a direct aniline derivative. This discovery ushered in the era of antibiotics and proved that synthetic chemicals could effectively combat systemic bacterial infections.
Concurrently, another therapeutic avenue was emerging. The understanding of neurotransmission led to the identification of acetylcholinesterase (AChE) as a key enzyme in the nervous system. In 1935, Dr. Mary Walker astutely connected the effects of the AChE inhibitor physostigmine in treating curare poisoning to the symptoms of myasthenia gravis, leading to its first successful therapeutic use for the condition.[6] This landmark discovery established cholinesterase inhibition as a viable therapeutic strategy, paving the way for the later development of synthetic aminomethylaniline-based AChE inhibitors.[6][7]
Part III: Synthetic Evolution - Methodologies for Crafting the Scaffold
The synthesis of aminomethylaniline derivatives has evolved from classical multi-step procedures to more efficient, modern catalytic methods. Key strategies often involve the reduction of a nitro group to form the aniline amine, followed by functionalization to introduce the aminomethyl moiety.
Experimental Protocol 1: Synthesis of 4-Amino-N,N-dimethylbenzylamine via Catalytic Hydrogenation
This protocol describes a common industrial method for producing a simple aminomethylaniline derivative by reducing the corresponding nitro compound. The methodology is adapted from established catalytic hydrogenation processes.[8][9]
Objective: To synthesize 4-Amino-N,N-dimethylbenzylamine from p-nitrobenzylamine through a two-step process of N-methylation followed by nitro group reduction.
Step 1: N,N-Dimethylation of p-Nitrobenzylamine
-
To a solution of p-nitrobenzylamine (1.0 eq) in methanol, add an excess of formaldehyde (2.5 eq, 37% aqueous solution).
-
Cool the mixture in an ice bath and add sodium borohydride (3.0 eq) portion-wise, maintaining the temperature below 20°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(N,N-dimethylaminomethyl)nitrobenzene.
Step 2: Catalytic Hydrogenation of 4-(N,N-dimethylaminomethyl)nitrobenzene
-
Dissolve the crude product from Step 1 in an organic solvent such as ethanol or methanol in a high-pressure reaction vessel.
-
Add Raney Nickel (5-10% by weight of the nitro compound) as the catalyst.[8]
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 0.1-1 atm.[8]
-
Stir the mixture vigorously at a temperature of 20-80°C for 6-48 hours, monitoring the reaction progress by TLC or LC-MS.[8]
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, 4-Amino-N,N-dimethylbenzylamine. The product can be further purified by column chromatography if necessary.
Caption: Figure 2: A generalized workflow for synthesizing derivatives.
Part IV: Modern Medicinal Chemistry - The Aminomethylaniline Pharmacophore in Drug Design
The aminomethylaniline scaffold is a privileged structure found in numerous modern pharmaceuticals, prized for its ability to form key interactions with biological targets.
A. Oncology
In cancer therapy, aminomethylaniline derivatives have emerged as potent inhibitors of critical signaling pathways.
-
Kinase Inhibitors: The 2-substituted aniline pyrimidine framework is a validated scaffold for developing kinase inhibitors.[10] Derivatives have been designed as potent dual inhibitors of Mer and c-Met kinases, which are implicated in tumor growth, metastasis, and drug resistance.[10][11]
-
Topoisomerase II Inhibitors: Certain aniline derivatives of podophyllotoxin have demonstrated potent inhibition of human DNA topoisomerase II, an enzyme essential for DNA replication in cancer cells.[12] These compounds induce protein-linked DNA breaks, leading to apoptotic cell death.[12]
| Compound Class | Target | Key Structural Features | Reference |
| Pyrimidine Derivatives | Mer/c-Met Kinase | 2-substituted aniline on a pyrimidine core | [10][11] |
| Podophyllotoxin Analogs | Topoisomerase II | Substituted anilino group at the 4β-position | [12] |
| Spirooxindoles | Various (Anti-proliferative) | Aniline moiety as part of a larger heterocyclic system | [13] |
| Table 1: Aminomethylaniline Derivatives in Oncology |
B. Neuropharmacology
The scaffold's ability to interact with enzymes and receptors in the central nervous system has led to its extensive use in developing treatments for neurological disorders.
-
Acetylcholinesterase (AChE) Inhibitors: Building on the early work with physostigmine, synthetic aminomethylaniline derivatives have been developed as AChE inhibitors for the symptomatic treatment of Alzheimer's disease and myasthenia gravis.[6][14][15] These agents increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, improving cognitive and neuromuscular function.[6]
-
Serotonin (5-HT) Receptor Antagonists: Novel derivatives have been synthesized as potent and selective antagonists for the 5-HT(6) receptor, a target being investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[16]
Caption: Figure 3: Inhibition of Acetylcholinesterase (AChE) at the synapse.
Part V: Structure-Activity Relationship (SAR) and Molecular Design Principles
The biological activity of aminomethylaniline derivatives is highly dependent on their specific substitution patterns. Decades of research have yielded key SAR insights that guide modern drug design.
-
Role of the Aniline Ring: The position and electronic nature of substituents on the aniline ring are critical. Electron-withdrawing or electron-donating groups can modulate the pKa of the aniline nitrogen, affecting its ability to form hydrogen bonds or salt bridges with target proteins.
-
The Aminomethyl Linker: The length and flexibility of the linker connecting the aniline to other parts of the molecule influence how the compound fits into a binding pocket.
-
Molecular Shape and Lipophilicity: For CNS agents, overall molecular properties are paramount. Studies on 5-HT(6) antagonists revealed that more compact molecules tend to be more potent.[16] Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict properties like lipophilicity (logP), which is crucial for blood-brain barrier penetration.[13][17]
-
Toxicity and Bioisosteric Replacement: A significant challenge with the aniline scaffold can be its metabolic profile. Oxidation of the aniline ring can lead to the formation of reactive metabolites, such as quinone-imines, which can cause toxicity.[18] This has led to a modern design strategy where the aniline group is replaced with a bioisostere—a different chemical group with similar steric and electronic properties but a more favorable metabolic profile. This approach aims to retain potency while improving safety and pharmacokinetic properties.[18]
Conclusion and Future Perspectives
The journey of aminomethylaniline derivatives is a testament to the power of chemical synthesis and rational drug design. From a colorful industrial byproduct to a privileged scaffold in modern medicine, its evolution has mirrored the progress of pharmaceutical science itself. The historical arc from Perkin's dye to today's targeted kinase inhibitors highlights a continuous cycle of discovery, optimization, and innovation.
The future of aminomethylaniline-based drug discovery will likely focus on several key areas. The development of highly selective agents for specific enzyme isoforms or receptor subtypes will continue to be a primary goal to minimize off-target effects. Advanced prodrug strategies will be employed to enhance bioavailability and target-specific drug delivery.[19] Furthermore, the integration of computational chemistry and machine learning into the design process will accelerate the identification of novel derivatives with optimized efficacy and safety profiles, ensuring that the rich legacy of the aminomethylaniline scaffold continues to yield new and improved therapies for decades to come.
References
- CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline - Google P
-
The history of acetylcholinesterase inhibitors in the treatment of myasthenia gravis. (URL: [Link])
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. (URL: [Link])
-
Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed. (URL: [Link])
-
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - Frontiers. (URL: [Link])
-
Aniline dye | chemical compound - Britannica. (URL: [Link])
-
Synthesis and structure-activity relationship (SAR) of (5,7-disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as potent serotonin 5-HT(6) receptor (5-HT(6)R) antagonists - PubMed. (URL: [Link])
-
From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University. (URL: [Link])
-
Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - MDPI. (URL: [Link])
-
Dimethylaniline : Synthesis - YouTube. (URL: [Link])
-
Cholinesterase inhibitor - Wikipedia. (URL: [Link])
-
Timeline history of acetylcholinesterase inhibitors. - ResearchGate. (URL: [Link])
-
Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed. (URL: [Link])
-
Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed. (URL: [Link])
-
The discovery of aniline and the origin of the term “aniline dye” - ResearchGate. (URL: [Link])
-
The discovery of aniline and the origin of the term "aniline dye" - PubMed. (URL: [Link])
-
Aniline replacement in drug-like compounds - Cresset Group. (URL: [Link])
-
Structure-activity relationships of novel azomethine prodrugs of the histamine H3-receptor agonist (R)-alpha-methylhistamine: from alkylaryl to substituted diaryl derivatives - PubMed. (URL: [Link])
-
Advances in Cholinesterase Inhibitor Research—An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes. (URL: [Link])
-
One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - ResearchGate. (URL: [Link])
-
MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][8][20]naphthyridin-2(1H)- one. (URL: [Link])
-
Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC - NIH. (URL: [Link])
-
Inside the History of Italian Coloring Industries: An Investigation of ACNA Dyes through a Novel Analytical Protocol for Synthetic Dye Extraction and Characterization. (URL: [Link])
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. britannica.com [britannica.com]
- 3. mcgill.ca [mcgill.ca]
- 4. The discovery of aniline and the origin of the term "aniline dye" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inside the History of Italian Coloring Industries: An Investigation of ACNA Dyes through a Novel Analytical Protocol for Synthetic Dye Extraction and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 8. CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in Cholinesterase Inhibitor Research—An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationship (SAR) of (5,7-disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as potent serotonin 5-HT(6) receptor (5-HT(6)R) antagonists [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cresset-group.com [cresset-group.com]
- 19. Structure-activity relationships of novel azomethine prodrugs of the histamine H3-receptor agonist (R)-alpha-methylhistamine: from alkylaryl to substituted diaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
4-N-Cbz-aminomethylaniline stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 4-N-Cbz-aminomethylaniline
Introduction: Understanding the Molecule
This compound, chemically known as Benzyl (4-(aminomethyl)phenyl)carbamate, is a bifunctional molecule of significant interest in pharmaceutical and chemical synthesis. Its structure integrates a reactive primary aminomethyl group and an aniline nitrogen atom protected by a carboxybenzyl (Cbz) group. This unique architecture makes it a valuable intermediate, particularly in the development of targeted therapeutics and complex molecular scaffolds. However, the very features that make it synthetically useful—the aniline ring, the primary amine, and the labile protecting group—also define its stability challenges.
This guide provides a comprehensive analysis of the factors governing the stability of this compound. We will delve into its physicochemical properties, explore potential degradation pathways, and establish field-proven protocols for its optimal storage, handling, and stability assessment. The insights herein are designed to empower researchers, scientists, and drug development professionals to maintain the integrity of this crucial reagent, ensuring the reliability and reproducibility of their scientific outcomes.
Core Physicochemical and Structural Properties
The stability of a chemical compound is intrinsically linked to its structure. This compound is comprised of three key moieties:
-
The Aniline Core: The aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts. The basicity of the aniline nitrogen makes the molecule sensitive to acidic conditions.
-
The Aminomethyl Group: The presence of a primary benzylic amine introduces a point of high reactivity and potential hygroscopicity, drawing in atmospheric moisture which can act as a medium for degradative reactions.[1]
-
The Carboxybenzyl (Cbz) Protecting Group: While effective for temporary protection, the Cbz group is intentionally labile. It is classically cleaved by catalytic hydrogenation and can also be removed by strong acids or Lewis acids.[2][3] This inherent reactivity is a primary consideration for long-term stability.
| Property | Value / Description | Source |
| Chemical Name | Benzyl (4-(aminomethyl)phenyl)carbamate | [4] |
| CAS Number | 443331-14-4 | [4] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [4] |
| Molecular Weight | 256.30 g/mol | [4] |
| Appearance | Typically a white to off-white solid | N/A |
| Key Functional Groups | Aniline, Primary Amine, Carbamate Ester | N/A |
Key Factors Influencing Stability
The long-term integrity of this compound is contingent on controlling several environmental factors. The molecule's susceptibility to degradation is not linear; these factors often have synergistic effects.
Temperature
Thermal stress is a critical factor. While the Cbz group itself is relatively stable to moderate heat, the overall molecule is not.
-
Causality: Elevated temperatures provide the activation energy required to initiate degradation reactions. For carbamates, this can eventually lead to cleavage and decarboxylation.[3] More importantly, it accelerates oxidative processes on the aniline ring.
-
Field Insight: Supplier data strongly indicates the need for temperature control, with recommendations for refrigerated storage (2-8°C) and the use of cold-chain transportation.[4] This is a non-negotiable requirement for maintaining long-term purity. Storing at ambient laboratory temperatures, especially with fluctuations, will inevitably lead to the accumulation of degradation products.
Moisture (Humidity)
The un-protected parent compound, 4-aminobenzylamine, is known to be hygroscopic.[1] The presence of two amine functionalities in this compound suggests a similar, albeit potentially reduced, affinity for water.
-
Causality: Absorbed atmospheric moisture can act as a solvent, mobilizing reactants and facilitating hydrolytic or oxidative degradation pathways. For solids, this often begins as surface degradation and propagates through the material.
-
Field Insight: The mandate to store in "tightly closed" or "sealed in dry" conditions is a direct countermeasure to moisture-induced degradation.[4][5] In humid environments, storage in a desiccator or glovebox with a dry atmosphere is strongly advised, especially for long-term storage or for reference standards.
Light (Photostability)
Aromatic amines and carbamates are often photosensitive.
-
Causality: UV or high-energy visible light can be absorbed by the aromatic π-system, promoting the molecule to an excited state. This energy can initiate radical-based degradation pathways, leading to complex product mixtures.[6][7] Photo-oxidation of the aniline moiety is a particularly common pathway.
-
Field Insight: While specific photostability data for this molecule is not widely published, the general principles for aromatic amines necessitate protection from light. Amber vials or containers wrapped in aluminum foil should be used as a standard practice. Exposure of the material on a lab bench to direct sunlight, even for short periods, should be considered a contamination event.
Atmospheric Oxygen (Oxidation)
The aniline functional group is the primary site of oxidative vulnerability.
-
Causality: The electron-rich nature of the aniline ring makes it susceptible to attack by atmospheric oxygen. This process, which can be catalyzed by light or trace metal impurities, typically leads to the formation of highly colored quinone-imine structures and, eventually, insoluble polymeric materials.
-
Field Insight: The most effective preventative measure is to minimize headspace in the storage container and, for high-purity or long-term archival samples, to backfill the container with an inert gas such as argon or nitrogen. This creates an inert atmosphere that physically displaces oxygen, dramatically slowing the rate of oxidative degradation.
Potential Degradation Pathways
Understanding the likely chemical transformations the molecule may undergo is key to developing stability-indicating analytical methods and interpreting out-of-specification results.
Caption: Workflow for a comprehensive forced degradation study.
Sample Protocol: Forced Degradation Study
This protocol outlines the steps for a typical stress testing experiment.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade Acetonitrile and Water
-
Formic Acid or other suitable mobile phase modifier
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC-UV system, preferably with a Mass Spectrometer (LC-MS) for peak identification.
2. Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions (Execute in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0M NaOH. Keep at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light.
-
Thermal (Solution): Keep a sealed vial of the stock solution at 70°C.
-
Thermal (Solid): Place ~10 mg of solid compound in an open vial in a stability chamber at 70°C / 75% Relative Humidity. [8]* Photostability (Solid & Solution): Expose solid and solution samples to light conditions as specified in ICH Guideline Q1B. [9]* Control: Keep a stock solution vial at 2-8°C, protected from light.
4. Analysis:
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze immediately by a validated, stability-indicating reverse-phase HPLC method. A gradient method is typically required to resolve all degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer to obtain mass information for unknown peaks.
5. Data Evaluation:
-
Calculate the percentage degradation in each condition.
-
Determine the mass balance to ensure all major degradation products are detected.
-
Propose structures for the major degradants based on their mass-to-charge ratio and knowledge of the degradation pathways.
Conclusion
This compound is an intrinsically reactive molecule whose stability is governed by its susceptibility to oxidation, light, heat, and moisture. A disciplined approach to its storage and handling is paramount for preserving its chemical integrity. The recommended storage condition is sealed from air and moisture under an inert atmosphere, protected from light, at 2-8°C . By implementing these protocols and utilizing forced degradation studies to understand its specific liabilities, researchers can ensure the quality and reliability of this important chemical intermediate in the demanding context of pharmaceutical research and development.
References
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]
-
A Stress Testing Benchmarking Study. (2003). Pharmaceutical Technology. [Link]
-
Is it mandatory to have a stability test protocol and report for stress testing during the pharmaceutical R&D process? (2025). Medicilon. [Link]
-
ICH Guidelines for Drug Stability Testing. (n.d.). Scribd. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Amine synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal. [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part I. (2012). Journal of Pharmaceutical Sciences. [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles. (2007). National Institutes of Health. [Link]
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (2008). PubMed. [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. [Link]
-
Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. (2025). IRIS-AperTO. [Link]
-
Benzyl carbamate. (n.d.). Wikipedia. [Link]
- CN106397148A - Benzal chloride hydrolysis method. (n.d.).
-
BENZYL ISOPROPOXYMETHYL CARBAMATE. (2008). Organic Syntheses. [Link]
-
Photocatalytic degradation of carbamate insecticides: Effect of different parameters. (2020). ResearchGate. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022). National Institutes of Health. [Link]
-
Benzyl Carbamate. (n.d.). ResearchGate. [Link]
-
Photogeneration of organic bases from o-nitrobenzyl-derived carbamates. (1992). Journal of the American Chemical Society. [Link]
-
Photodegradation of the carbamate insecticide pirimicarb. (1993). PubMed. [Link]
-
4-Aminobenzylamine. (n.d.). PubChem. [Link]
Sources
- 1. Buy 4-Aminobenzylamine (EVT-302755) | 4403-71-8 [evitachem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 443331-14-4|Benzyl (4-(aminomethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]
- 5. 4-アミノベンジルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media [iris.unito.it]
- 7. Photodegradation of the carbamate insecticide pirimicarb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Methodological & Application
Application Notes & Protocols: A Guide to 4-N-Cbz-aminomethylaniline as a Versatile Chemical Linker
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of 4-N-Cbz-aminomethylaniline as a chemical linker. We will delve into the core principles of its reactivity, provide step-by-step protocols for its application, and offer expert insights into characterization and troubleshooting. The focus is on empowering users to leverage this linker's unique properties in complex molecular architectures, particularly in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Introduction: The Strategic Role of this compound
This compound is a bifunctional molecule featuring a reactive aniline group and a primary amine protected by a carbobenzyloxy (Cbz or Z) group. Its utility as a linker stems from the distinct reactivity of these two functionalities and the well-characterized nature of the Cbz protecting group.
The core value of this linker lies in its role as a stable precursor that can be sequentially functionalized. Typically, the aniline nitrogen serves as the attachment point for a payload molecule (e.g., a cytotoxic drug), while the aminomethyl group, after deprotection, provides a handle for conjugation to a targeting moiety, such as a monoclonal antibody. This strategic design is fundamental to the construction of advanced bioconjugates.
The Cbz group is a cornerstone of peptide chemistry and organic synthesis, prized for its stability across a wide range of conditions and its susceptibility to clean, specific cleavage.[1] Its removal via catalytic hydrogenolysis is exceptionally mild, proceeding with benign byproducts (toluene and CO2), which is critical for preserving the integrity of complex biomolecules.[1][2] This makes this compound an excellent component within more sophisticated linker systems, such as the self-immolative PABC (para-aminobenzyl carbamate) linkers widely used in FDA-approved ADCs.[3]
Core Principles: Protection, Activation, and Cleavage
Understanding the chemistry of the Cbz group is paramount to successfully using this linker.
-
Protection: The Cbz group is introduced to the primary amine of 4-aminobenzylamine to prevent its reaction during subsequent synthetic steps, such as the acylation of the aniline nitrogen. This protection is robust, withstanding both basic and mildly acidic conditions, which allows for great flexibility in synthesis design.[1]
-
Orthogonality: A key advantage of the Cbz group is its orthogonality to other common amine protecting groups. It is stable under the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[1][4] This orthogonality is crucial for complex, multi-step syntheses where selective deprotection is required.
-
Cleavage (Deprotection): The primary method for Cbz group removal is catalytic hydrogenolysis . This reaction involves the use of hydrogen gas in the presence of a palladium catalyst (typically 10% Pd on carbon) to cleave the benzyl C-O bond.[2][5] Alternative methods include the use of strong acids like hydrogen bromide (HBr) in acetic acid, which is useful if the substrate contains functional groups sensitive to reduction.[2]
Caption: Catalytic hydrogenolysis workflow for Cbz group cleavage.
In the context of a PABC linker within an ADC, the deprotected 4-aminobenzylamine moiety enables a self-immolative cascade. For instance, if this linker is attached to a dipeptide that is cleaved by a lysosomal enzyme, the newly exposed primary amine triggers a 1,6-elimination reaction, releasing the payload, carbon dioxide, and the linker fragment.
Caption: Self-immolative mechanism of a PABC-type linker.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving the this compound linker.
This protocol describes the standard, mild procedure for removing the Cbz protecting group to reveal the primary amine.
Objective: To quantitatively cleave the Cbz group from the linker or a linker-payload conjugate.
Materials:
-
This compound derivative (1.0 equiv)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve the Cbz-protected compound in the chosen solvent (e.g., 10-20 mL of MeOH per mmol of substrate).
-
Inerting: Flush the flask with an inert gas (N₂ or Ar).
-
Catalyst Addition: Under the inert atmosphere, carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow it to dry in the air. Handle as a slurry when possible.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus or affix a hydrogen-filled balloon. Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times to ensure an oxygen-free environment.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂ (typically 1 atm from a balloon is sufficient).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Filtration: Once complete, carefully purge the reaction vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, 4-aminobenzylamine. The product is often pure enough for the next step but can be purified further if necessary.[2]
This protocol details the attachment of a payload molecule (e.g., a drug) to the aniline nitrogen of the linker.
Objective: To form a stable carbamate or amide bond between the linker and a payload.
Materials:
-
This compound (1.0 equiv)
-
Payload with an activated carbonyl group (e.g., chloroformate, p-nitrophenyl carbonate, or activated ester) (1.1 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Pyridine or N,N-Diisopropylethylamine (DIEA)) (1.5-2.0 equiv)
-
Standard work-up reagents (e.g., 1 M HCl, saturated NaHCO₃, brine)
Procedure:
-
Reaction Setup: Dissolve this compound and the base in the anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Payload Addition: Add a solution of the activated payload dropwise to the cooled mixture while stirring.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the desired conjugate.
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl or saturated NH₄Cl) to remove the base, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure linker-payload conjugate.
Characterization and Quality Control
Rigorous analytical characterization is essential at every stage of synthesis and conjugation to ensure the identity, purity, and stability of the resulting molecules. The complexity of these conjugates, especially ADCs, necessitates a multi-faceted analytical approach.[6][7][8]
| Parameter | Analytical Method | Purpose |
| Structural Integrity | NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure of the linker and its conjugates. |
| Molecular Weight | Mass Spectrometry (LC-MS, ESI-MS) | Verifies the mass of intermediates and the final product.[6] |
| Purity & Reaction Progress | HPLC (RP-HPLC, SEC) | Quantifies the purity of the compound and monitors reaction kinetics. |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Determines the average number of drug-linkers attached to each antibody.[7] |
| Conjugate Heterogeneity | Mass Spectrometry (Intact & Reduced) | Characterizes the distribution of different drug-loaded species.[6] |
| Free Drug Analysis | Reversed-Phase HPLC (RP-HPLC) | Quantifies the amount of unconjugated payload in the final ADC product.[6] |
Field-Proven Insights & Troubleshooting
-
Expertise in Cbz Cleavage: While catalytic hydrogenolysis is highly effective, certain functional groups (e.g., alkynes, alkenes, some heterocycles) can be reduced under these conditions. If your payload is sensitive, consider transfer hydrogenolysis (using a hydrogen donor like ammonium formate) or acidic cleavage (HBr/AcOH) as alternatives.[2] Always use a fresh, high-quality Pd/C catalyst, as activity can diminish over time. Incomplete reactions can often be resolved by adding more catalyst or increasing hydrogen pressure.
-
Trustworthiness Through Stability: The Cbz-protected linker is highly stable, but the final conjugate's stability must be validated. For ADCs, this includes assessing the stability of the linker in plasma to prevent premature drug release, which can cause systemic toxicity.[6][9] The aniline-payload linkage (e.g., carbamate) is generally very stable.
-
Authoritative Grounding in Synthesis: When acylating the aniline, its relatively low nucleophilicity compared to an aliphatic amine means that highly activated carbonyl species (like chloroformates or acid chlorides) are often required for efficient reaction. The use of a base is critical to neutralize the acid byproduct generated during the reaction.[4]
References
- Lipshutz, B. H., Ghorai, S. Selective Cleavage of Cbz-Protected Amines. American Chemical Society.
- BenchChem.
- BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Harper, J., et al.
- Wakankar, A., et al. Analytical methods for physicochemical characterization of antibody drug conjugates.
- NJ Bio, Inc. Recent Advances in ADCs. NJ Bio, Inc..
- Chandrabatla, V. P. Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.
- Wang, L., et al. Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. njbio.com [njbio.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. Chapter 10: Analytical Methods for Antibody Drug Conjugate Characterization | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application of 4-N-Cbz-Aminomethylaniline in Solid-Phase Peptide Synthesis for C-Terminal Amide Peptides
Introduction: The Critical Role of Linkers in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are created, enabling the rapid assembly of complex sequences.[1] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This solid support simplifies the purification process immensely, as excess reagents and byproducts are removed by simple filtration and washing.[3] A critical component in this methodology is the "linker" or "handle," a bifunctional molecule that connects the nascent peptide to the solid support. The nature of the linker dictates the conditions under which the final peptide can be cleaved from the resin and determines the functionality of the peptide's C-terminus (e.g., a carboxylic acid or an amide).[2][4]
The synthesis of C-terminal peptide amides is of significant pharmacological interest, as amidation can increase metabolic stability and receptor-binding affinity. The 4-N-Cbz-aminomethylaniline linker offers a robust and versatile tool for the production of such peptides within the widely used Fmoc/tBu orthogonal protection strategy.[] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the mechanism, application, and protocols for using this compound in SPPS.
Scientific Rationale and Mechanistic Overview
The use of this compound as a precursor for a linker relies on a sound orthogonal protection strategy. In modern SPPS, the most common approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acids.[] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl, tBu), designed to be removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[2]
The carboxybenzyl (Cbz or Z) group on the 4-aminomethylaniline linker is stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and is also generally resistant to the final TFA cleavage cocktail.[6][7] This stability ensures the integrity of the linker throughout the entire peptide assembly process. The final peptide amide is released from the resin via acid-catalyzed cleavage of the bond between the aniline ring and the solid support.
The overall workflow can be visualized as follows:
Caption: Workflow for SPPS using a this compound-derived linker.
The cleavage mechanism proceeds via protonation of the linker, leading to the formation of a stable benzylic carbocation on the resin, which facilitates the release of the peptide with a C-terminal primary amide.
Key Advantages of the this compound Linker
-
Orthogonality: Fully compatible with the standard Fmoc/tBu SPPS strategy. The Cbz group is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.[6]
-
Direct Synthesis of Peptide Amides: Eliminates the need for post-synthesis solution-phase amidation, streamlining the workflow.
-
High Stability: The amide bond formed between the first amino acid and the linker is robust, minimizing premature cleavage during synthesis.
Detailed Experimental Protocols
The following protocols are designed to provide a comprehensive methodology. Researchers should adapt these procedures based on the specific peptide sequence, scale, and available equipment.
Protocol 1: Preparation of Cbz-Aminomethylanilino-Methyl (PAM)-Resin
This protocol describes the attachment of this compound to a Merrifield resin (chloromethylated polystyrene).
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g substitution)
-
This compound
-
Potassium iodide (KI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell 1.0 g of Merrifield resin in 10 mL of DMF in a peptide synthesis vessel for 1 hour.
-
Drain the DMF.
-
Dissolve 3 equivalents (relative to resin substitution) of this compound and 3 equivalents of DIPEA in 10 mL of DMF. Add 0.1 equivalents of KI as a catalyst.
-
Add the solution to the swollen resin.
-
Agitate the mixture at 50°C for 18-24 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
To cap any unreacted chloromethyl sites, treat the resin with a solution of 10% DIPEA in 10 mL of DMF for 2 hours.
-
Wash the resin again as in step 6.
-
Dry the resin under high vacuum to a constant weight.
-
Determine the final substitution level using a quantitative method such as the picric acid test for secondary amines.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard cycle for elongating the peptide chain on the prepared resin.
Materials:
-
Prepared Cbz-Aminomethylanilino-Methyl (PAM)-Resin
-
Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[8]
-
DIPEA
-
Deprotection Solution: 20% Piperidine in DMF
-
Solvents: DMF, DCM
Procedure (for one coupling cycle):
-
Resin Swelling: Swell the required amount of resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 3-5 equivalents of the Fmoc-amino acid by dissolving it with 3-5 equivalents of HBTU/HOBt (or HATU) and 6-10 equivalents of DIPEA in DMF. Allow to react for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to prepare for the next cycle.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Caption: A single cycle in Fmoc/tBu Solid-Phase Peptide Synthesis.
Protocol 3: Final Cleavage and Side-Chain Deprotection
This protocol describes the release of the peptide amide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Dried Peptidyl-Resin
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)
-
Note: The composition of the cleavage cocktail should be optimized based on the peptide sequence. For peptides containing tryptophan, TIS is a crucial scavenger. For arginine-containing peptides, other scavengers may be required.
-
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a cold flask containing diethyl ether (typically 10x the volume of the filtrate).
-
A white precipitate (the crude peptide) should form. Place the ether suspension at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the suspension and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data and Performance Comparison
The choice of linker and cleavage conditions significantly impacts the purity of the crude peptide. The table below provides a comparative overview of common linkers for producing different C-terminal functionalities.
| Linker Type | C-Terminal Functionality | Typical Cleavage Condition | Key Features |
| Wang Resin | Carboxylic Acid | 95% TFA | Standard for peptide acids; acid-labile. |
| Rink Amide Resin | Carboxamide | 95% TFA | Standard for peptide amides; highly acid-labile.[4] |
| Cbz-Aminomethylaniline | Carboxamide | 95% TFA | Robust linker, compatible with Fmoc/tBu strategy. |
| Photolabile Linker | Varies (Amide, Acid) | UV Irradiation (~350 nm) | Mild, orthogonal cleavage; requires specialized equipment.[9][10] |
Troubleshooting and Expert Insights
-
Incomplete Coupling: For sterically hindered amino acids or "difficult sequences," consider using a more potent coupling reagent like HATU, performing double couplings, or increasing the reaction temperature (e.g., using microwave-assisted SPPS).
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical. Triisopropylsilane (TIS) is essential for scavenging carbocations that can otherwise modify sensitive residues like Tryptophan and Methionine.
-
Cbz Group Stability: While generally stable to TFA, prolonged exposure or harsh acidic conditions (e.g., HBr) can lead to cleavage of the Cbz group.[6] For applications requiring the Cbz group to remain intact (e.g., synthesis of protected peptide fragments), cleavage conditions must be carefully optimized, potentially using lower concentrations of TFA for shorter durations.
Conclusion
The this compound linker represents a valuable and reliable tool for the solid-phase synthesis of C-terminal peptide amides. Its compatibility with the standard Fmoc/tBu strategy, coupled with the stability of the Cbz protecting group, provides a straightforward and efficient workflow. By following the detailed protocols and considering the expert insights provided in this application note, researchers can effectively leverage this linker to synthesize high-quality peptide amides for a wide range of applications in research, diagnostics, and therapeutic development.
References
-
Lever, N. B., et al. (2007). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC, NIH. Available at: [Link]
-
Muttenthaler, M., et al. (2010). Benzhydrylamine linker grafting: a strategy for the improved synthesis of C-terminal peptide amides. PubMed. Available at: [Link]
-
Fields, G. B., et al. (2007). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC, NIH. Available at: [Link]
-
Adesokan, A. A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Available at: [Link]
-
Adesokan, A. A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PMC, NIH. Available at: [Link]
-
Reddit User Discussion. (2018). Protecting groups in organic synthesis?!. Reddit. Available at: [Link]
-
Pillai, V. N. R., et al. (1986). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Indian Academy of Sciences. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Chatterjee, J., et al. (2024). Electron-rich anilines as cleavable linkers for peptides. PubMed. Available at: [Link]
-
Sayers, J., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. PMC, NIH. Available at: [Link]
-
Wucherpfennig, T. G., et al. (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. PMC, NIH. Available at: [Link]
-
Kulkarni, S. S., et al. (2010). Photochemical cleavage of leader peptides. PMC, NIH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Collins, J. M. (2017). Advances in Fmoc solid-phase peptide synthesis. PMC, NIH. Available at: [Link]
-
Zadlo, A., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]
-
Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC, NIH. Available at: [Link]
Sources
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Photochemical cleavage of leader peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Step-by-Step Guide for the Cbz Deprotection of 4-N-Cbz-aminomethylaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Unveiling of an Amine
In the landscape of organic synthesis, particularly in the realms of medicinal chemistry and peptide synthesis, the Carboxybenzyl (Cbz or Z) group stands as a cornerstone for amine protection.[1][2][3][4] Its widespread use is attributed to its stability across a range of reaction conditions and the predictability of its removal.[2][4] The deprotection of 4-N-Cbz-aminomethylaniline is a critical step in the synthesis of various pharmacologically relevant scaffolds, where the newly liberated primary amine of the aminomethyl moiety serves as a key handle for further functionalization.
This guide provides a detailed, step-by-step protocol for the efficient removal of the Cbz group from this compound, focusing on the most common and robust method: catalytic hydrogenation. We will delve into the causality behind experimental choices, provide a framework for troubleshooting, and discuss alternative methods for substrates intolerant to hydrogenation.
Core Principles: Why Catalytic Hydrogenation is the Gold Standard
Catalytic hydrogenation is the most prevalent method for Cbz deprotection due to its mild, neutral pH conditions, high yields, and the generation of clean byproducts—toluene and carbon dioxide—which are easily removed.[5][6] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas, facilitated by a palladium catalyst.[6][7]
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol is designed for the efficient and clean deprotection of this compound to yield 4-aminomethylaniline.
Materials & Reagents:
-
Substrate: this compound
-
Catalyst: 10% Palladium on carbon (Pd/C), 5-10 mol% relative to the substrate. Ensure the catalyst is fresh and of high quality for optimal activity.[5][8]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH), reagent grade.
-
Hydrogen Source: Hydrogen gas (H₂) balloon or a hydrogenation apparatus.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
-
Filtration Aid: Celite® or a similar filtration agent.
-
Reaction Vessel: A round-bottom flask of appropriate size, equipped with a magnetic stir bar.
-
Standard laboratory glassware and equipment.
Step-by-Step Methodology:
-
Dissolution of the Substrate:
-
In a round-bottom flask, dissolve the this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[5][6] The concentration should be sufficient to ensure complete dissolution.
-
Expert Insight: Methanol and ethanol are excellent choices as they are polar enough to dissolve the substrate and the resulting product, and they do not interfere with the catalytic process.
-
-
Addition of the Catalyst:
-
Establishing the Hydrogen Atmosphere:
-
Seal the flask and purge the system with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the complete replacement of the inert atmosphere with hydrogen.[5]
-
Expert Insight: Thorough purging is essential for an efficient reaction as residual oxygen can deactivate the catalyst.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a balloon is sufficient for atmospheric pressure).[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Trustworthiness Check: Vigorous stirring is crucial in this heterogeneous reaction to ensure maximum contact between the substrate, hydrogen, and the catalyst surface.[8]
-
-
Catalyst Removal:
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Safety First: The catalyst on the filter paper should not be allowed to dry in the air. Quench the catalyst on the filter paper with water before disposal to mitigate its pyrophoric nature.[5]
-
-
Work-up and Isolation:
-
The filtrate, containing the desired 4-aminomethylaniline, can be concentrated under reduced pressure.
-
The crude product can then be purified by crystallization or column chromatography if necessary.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.
Caption: General workflow for Cbz deprotection via catalytic hydrogenation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Catalyst poisoning (e.g., by sulfur-containing impurities).[5][8] 2. Poor catalyst quality or age.[5][8] 3. Insufficient hydrogen pressure.[5][8] 4. Inadequate mixing.[8] | 1. Ensure the starting material is pure. If sulfur is present, consider alternative deprotection methods.[5] 2. Use a fresh, high-quality catalyst.[5][8] 3. Increase hydrogen pressure (if equipment allows).[5] 4. Ensure vigorous stirring.[8] |
| Side Product Formation (e.g., N-benzylation) | Stalled reaction or insufficient hydrogen.[5] | Ensure a constant and sufficient supply of hydrogen and monitor the reaction to completion. |
| Reduction of Other Functional Groups | The catalyst is not selective enough for the substrate. | Consider using a more selective method like catalytic transfer hydrogenation.[8][9] |
Alternative Deprotection Strategies
While catalytic hydrogenation is often preferred, certain substrates may require alternative approaches.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium formate, MeOH, Reflux | Safer than using hydrogen gas; often more selective.[9] | Can still reduce some sensitive functional groups.[5] |
| Acidic Cleavage | HBr in Acetic Acid (33%), rt[8] | Effective for substrates with groups sensitive to hydrogenation.[6] Metal-free and scalable.[10] | Harsh acidic conditions may not be suitable for all substrates.[5] Can lead to side reactions like alkylation.[5] |
| Lewis Acid-Mediated Deprotection | AlCl₃, Hexafluoroisopropanol (HFIP), rt[5][11] | Mild conditions, compatible with many functional groups.[2][11] | Requires careful quenching. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Potassium acetate, DMAC, 75°C[5][11] | Safer byproducts compared to some other methods.[5][12] | May require elevated temperatures. |
Mechanism of Cbz Deprotection via Catalytic Hydrogenation
The deprotection proceeds through a well-established mechanism involving the palladium catalyst.
Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenation.
Conclusion
The deprotection of this compound is a pivotal transformation in many synthetic routes. The choice of the deprotection method, particularly catalytic hydrogenation, should be made with a clear understanding of the underlying chemistry and potential challenges. By following the detailed protocol and considering the troubleshooting guidance provided, researchers can confidently and efficiently unmask the primary amine, paving the way for subsequent synthetic elaborations.
References
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.
- Technical Support Center: Optimization of Cbz Deprotection - Benchchem.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons.
- Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis.
- Technical Support Center: Troubleshooting Cbz Deprotection Failures - Benchchem.
- How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? - Proprep.
- Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society.
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
- Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate.
- Z - Benzyloxycarbonyl - Bachem.
- Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection - Benchchem.
- Cbz-Protected Amino Groups - Organic Chemistry Portal.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
- Mastering Peptide Synthesis: The Role of CBZ Protecting Groups.
- Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications.
- Benzyl Deprotection Mechanism (H2 + Pd/C) - Common Organic Chemistry.
- To Deprotect and Serve - Scientific Update - UK.
- Ch27 : Peptide synthesis - University of Calgary.
- Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem.
Sources
- 1. proprep.com [proprep.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl Deprotection Mechanism (H2 + Pd/C) [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. tdcommons.org [tdcommons.org]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols for the Amide Coupling of Carboxylic Acids with 4-N-Cbz-aminomethylaniline
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the efficient coupling of carboxylic acids with 4-N-Cbz-aminomethylaniline, a critical transformation in medicinal chemistry and drug development. We delve into the mechanistic underpinnings of amide bond formation, compare prevalent coupling methodologies, and offer step-by-step experimental procedures designed for reproducibility and high yield. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this key synthetic step, ensuring both scientific integrity and practical success.
Introduction: The Centrality of the Amide Bond
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals. Its synthesis, typically via the coupling of a carboxylic acid and an amine, is a kinetically slow process that requires the activation of the carboxylic acid moiety.[1] The choice of coupling reagent and reaction conditions is paramount, influencing yield, purity, and the preservation of stereochemical integrity.
This guide focuses on the coupling of a generic carboxylic acid with this compound. The presence of the carbamoyl (Cbz) protecting group on the aniline nitrogen is a common strategy to prevent unwanted side reactions while allowing the primary amine on the aminomethyl group to participate in the desired amide bond formation. The electron-donating nature of the aminomethyl group, ortho to the aniline nitrogen, can influence the nucleophilicity of the reacting amine, making the selection of an appropriate coupling strategy crucial.
Mechanistic Principles of Amide Bond Formation
The fundamental principle behind amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved by reaction with a coupling reagent to form a highly reactive acyl-substituted intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.
Carbodiimide-Mediated Coupling (EDC/HOBt)
One of the most common methods involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[1]
The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[1]
-
Additive Interception: This unstable intermediate can be intercepted by HOBt to form an active HOBt-ester. This new intermediate is more stable than the O-acylisourea, which helps to minimize side reactions and, crucially, suppresses the racemization of chiral carboxylic acids.[1][2]
-
Aminolysis: The amine (this compound) then attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt.[1]
The primary advantage of using EDC is that its urea byproduct is water-soluble, facilitating its removal during aqueous workup.[3]
// Nodes RCOOH [label="Carboxylic Acid (R-COOH)"]; EDC [label="EDC"]; O_acylisourea [label="O-Acylisourea\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="this compound"]; Amide [label="Amide Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="Urea Byproduct"]; HOBt [label="HOBt"]; HOBt_ester [label="HOBt Active Ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RCOOH -> O_acylisourea [label="+ EDC"]; EDC -> O_acylisourea; O_acylisourea -> HOBt_ester [label="+ HOBt\n- EDC-Urea"]; HOBt -> HOBt_ester; HOBt_ester -> Amide [label="+ Amine\n- HOBt"]; Amine -> Amide; O_acylisourea -> Urea [style=dashed]; } .enddot
Caption: EDC/HOBt-mediated amide coupling mechanism.
Uronium/Aminium Salt-Based Coupling (HATU)
Uronium or aminium salt-based reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents known for their fast reaction times and efficacy with sterically hindered substrates.[2][4] HATU is based on the more reactive HOAt (1-hydroxy-7-azabenzotriazole) leaving group.[4] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction.[4]
The mechanism is analogous to the EDC/HOBt system, where the carboxylic acid is activated by forming a reactive OAt-ester, which then reacts with the amine. These reactions require a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[1]
Comparative Analysis of Reaction Conditions
The choice of reagents and conditions can significantly impact the outcome of the coupling reaction. Below is a summary of common conditions for coupling carboxylic acids with this compound.
| Parameter | Option 1: EDC/HOBt | Option 2: HATU | Rationale & Insights |
| Coupling Reagent | EDC·HCl (1.1 - 1.5 equiv) | HATU (1.1 - 1.2 equiv) | EDC is cost-effective and its byproduct is water-soluble for easy removal.[1][3] HATU is more reactive, leading to faster reactions and higher yields, especially for difficult couplings.[2][4] |
| Additive | HOBt (1.1 - 1.5 equiv) | None (HOAt is incorporated) | HOBt is crucial with EDC to form a more stable active ester, suppressing racemization and side reactions.[1][2] |
| Base | DIPEA or TEA (2.0 - 3.0 equiv) | DIPEA (2.0 - 4.0 equiv) | A non-nucleophilic base is required to neutralize the HCl salt of EDC and deprotonate the carboxylic acid. DIPEA is often preferred over TEA due to its greater steric hindrance, which reduces the likelihood of side reactions.[5] |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF | DMF is a polar aprotic solvent that effectively dissolves most reactants and intermediates. DCM is another common choice, particularly if the reactants are less polar. Anhydrous conditions are critical to prevent hydrolysis of the activated intermediates. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[1][3] |
| Reaction Time | 2 - 24 hours | 1 - 18 hours | HATU-mediated couplings are generally faster.[6] Reaction progress should always be monitored by TLC or LC-MS.[1] |
| Workup | Aqueous wash (acid, base, brine) | Aqueous wash (acid, base, brine) | Standard workup procedures are used to remove the water-soluble urea byproduct (from EDC), excess base, and other impurities.[1][3] |
| Purification | Flash Column Chromatography | Flash Column Chromatography | Purification on silica gel is typically required to isolate the pure amide product from any remaining starting materials or non-polar byproducts.[1] |
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: EDC/HOBt Mediated Coupling
This protocol provides a general method for the coupling of a carboxylic acid with this compound using EDC and HOBt.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF (to achieve a concentration of 0.1-0.5 M)
-
Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes the urea byproduct, excess base, and unreacted HOBt.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
Protocol B: HATU Mediated Coupling
This protocol is recommended for more challenging or sterically hindered substrates where higher reactivity is required.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to achieve a concentration of 0.1-0.5 M)
-
Standard workup reagents (e.g., Ethyl Acetate, 10% citric acid, saturated NaHCO₃, brine)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids.
-
Cooling: Cool the solution to 0 °C using an ice bath with magnetic stirring.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step forms the reactive OAt-ester.
-
Amine Addition: Add the this compound (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 10% citric acid solution, water, saturated NaHCO₃ solution, and brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow and Validation
A systematic approach is essential for successful amide coupling. The following workflow outlines the key stages from reaction setup to product validation.
// Nodes Setup [label="1. Reaction Setup\n- Dry Glassware\n- Inert Atmosphere\n- Add Reactants & Solvent"]; Activation [label="2. Activation\n- Cool to 0°C\n- Add Coupling Reagent\n& Base"]; Reaction [label="3. Reaction\n- Warm to RT\n- Stir for 1-24h"]; Monitor [label="4. Monitoring\n- TLC or LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="5. Aqueous Workup\n- Quench Reaction\n- Extraction & Washes"]; Purify [label="6. Purification\n- Dry & Concentrate\n- Column Chromatography"]; Validate [label="7. Product Validation\n- NMR (¹H, ¹³C)\n- Mass Spectrometry\n- FTIR", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> Activation [label="Prepare"]; Activation -> Reaction [label="Initiate"]; Reaction -> Monitor [label="Check Progress"]; Monitor -> Reaction [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify [label="Isolate Crude"]; Purify -> Validate [label="Obtain Pure Product"]; } .enddot
Caption: General experimental workflow for amide coupling.
Product Validation: Unequivocal confirmation of the newly formed amide bond is crucial.[8]
-
NMR Spectroscopy: In the ¹H NMR spectrum, look for the appearance of a new amide N-H proton signal (typically δ 5-9 ppm) and shifts in the signals of protons adjacent to the carbonyl and the nitrogen. ¹³C NMR will show a characteristic amide carbonyl peak (typically δ 165-175 ppm).[8]
-
FTIR Spectroscopy: The formation of the amide bond can be confirmed by the appearance of a strong C=O stretch (amide I band) around 1680-1630 cm⁻¹ and an N-H bend (amide II band) around 1570-1515 cm⁻¹ for secondary amides. The broad O-H stretch from the carboxylic acid should disappear.[8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the desired product, matching the calculated exact mass.
Troubleshooting and Final Considerations
-
Low Yield: If the reaction is sluggish or yields are low, consider switching to a more powerful coupling reagent like HATU. Ensure all reagents are pure and solvents are strictly anhydrous.
-
Side Reactions: The use of excess uronium reagents (like HATU) can sometimes lead to guanidinylation of the free amine. It is advisable to use no more than a 1:1 molar ratio of the uronium agent to the carboxylic acid.[9]
-
Cbz Deprotection: The Cbz group is stable under these coupling conditions but can be readily removed post-coupling, typically via catalytic hydrogenolysis (e.g., H₂, Pd/C), to liberate the free aniline if required for subsequent synthetic steps.[10][11]
By carefully selecting the coupling methodology and meticulously following the outlined protocols, researchers can confidently and efficiently synthesize amide products derived from this compound, paving the way for further discoveries in drug development and materials science.
References
- BenchChem. (2025).
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Organic Synthesis. Acid-Amine Coupling using EDCI.
- Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry.
- Common Organic Chemistry. Amine to Amide (EDC + HOBt).
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Aapptec Peptides. Coupling Reagents.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BenchChem. (2025).
- Common Organic Chemistry. Amine to Amide (Coupling)
- BenchChem. (2025). A Comparative Guide to Confirming Amide Bond Formation Following CME-Carbodiimide Reactions.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Thermo Fisher Scientific. TECHNICAL NOTE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for Amide Bond Formation Using 4-(N-Cbz-aminomethyl)aniline
Introduction: The Strategic Importance of the Amide Bond and the 4-(N-Cbz-aminomethyl)aniline Scaffold
The amide bond is an indispensable cornerstone of modern medicinal chemistry and drug development, forming the key linkage in peptides, proteins, and a vast array of synthetic pharmaceuticals. Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group for molecular recognition at biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery laboratories.[1]
This application note provides a detailed experimental guide for the formation of amide bonds using a strategically important, bifunctional building block: 4-(N-Cbz-aminomethyl)aniline . This reagent features a nucleophilic aniline moiety for amide bond construction and a protected primary amine (a benzylamine derivative), offering a valuable vector for further molecular elaboration or for modulating physicochemical properties. The carboxybenzyl (Cbz) protecting group provides robust protection for the benzylic amine under standard amide coupling conditions and can be selectively removed later in a synthetic sequence.[2]
The aniline nitrogen of this reagent is considered moderately electron-deficient due to the influence of the phenyl ring, which can render amide coupling reactions more challenging compared to aliphatic amines.[1][3] Therefore, this guide focuses on a robust and widely adopted coupling protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt).[4]
Part 1: The Chemistry of Carbodiimide-Mediated Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process but is kinetically slow due to the formation of a non-productive ammonium carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid.[5] Carbodiimides, such as EDC, are among the most common and effective classes of coupling reagents.
Mechanism of Action: EDC/HOBt Coupling
The EDC/HOBt-mediated coupling proceeds through a multi-step mechanism designed to generate a highly reactive acylating agent that is readily attacked by the amine.[4]
-
Activation of the Carboxylic Acid: The carboxylic acid (R-COOH) first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also rearrange to a stable N-acylurea byproduct, which is a common source of yield loss in carbodiimide couplings without additives.
-
Formation of the HOBt Ester: To prevent the formation of the N-acylurea and to increase the efficiency of the coupling, an additive like HOBt is introduced. HOBt rapidly intercepts the O-acylisourea to form an active HOBt ester. This ester is more stable than the O-acylisourea, less prone to racemization if the carboxylic acid has a chiral center, and is a potent acylating agent.[4]
-
Nucleophilic Attack by the Amine: The aniline nitrogen of 4-(N-Cbz-aminomethyl)aniline then attacks the carbonyl carbon of the HOBt ester. This step forms the desired amide bond and regenerates HOBt, which can technically participate in the catalytic cycle again, although it is typically used in stoichiometric amounts to ensure high conversion. The primary byproduct of the reaction is the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), which can be easily removed during aqueous workup.[6]
Caption: EDC/HOBt Coupling Mechanism
Part 2: Detailed Experimental Protocol
This protocol provides a general method for the coupling of a generic carboxylic acid with 4-(N-Cbz-aminomethyl)aniline. The stoichiometry and reaction times may require optimization depending on the specific carboxylic acid used.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Typical Equivalents | Purpose |
| Carboxylic Acid | Varies | 1.0 | Substrate |
| 4-(N-Cbz-aminomethyl)aniline | 256.31 | 1.1 - 1.2 | Nucleophile |
| EDC·HCl | 191.70 | 1.2 - 1.5 | Coupling Reagent |
| HOBt | 135.12 | 1.2 - 1.5 | Activating Agent / Racemization Suppressant |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 | Non-nucleophilic Base |
| Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | - | - | Solvent |
| 1M HCl Solution | - | - | Aqueous Workup |
| Saturated NaHCO₃ Solution | - | - | Aqueous Workup |
| Brine | - | - | Aqueous Workup |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq.), 4-(N-Cbz-aminomethyl)aniline (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolve the solids in anhydrous DCM or DMF (a concentration of 0.1-0.5 M with respect to the limiting reagent is typical).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
While stirring at 0 °C, add EDC·HCl (1.2 eq.) to the reaction mixture in one portion.
-
Slowly add DIPEA (2.5 eq.) dropwise to the mixture. The base is crucial for neutralizing the HCl salt of EDC and the HOBt, facilitating the reaction.
-
Expert Insight: The order of addition can be critical. Pre-activating the carboxylic acid with EDC/HOBt for 15-30 minutes before adding the amine can sometimes improve yields, especially for difficult couplings. However, for anilines, adding all components at the start is often successful.
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 8-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC).
-
TLC Analysis:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
Spot three lanes on a silica gel plate: the carboxylic acid starting material, the amine starting material, and a co-spot of the reaction mixture.
-
The consumption of the limiting starting material and the appearance of a new, typically less polar, product spot will indicate reaction progress.
-
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess DIPEA and other basic impurities).
-
Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt).
-
Brine (to remove residual water).
-
-
Trustworthiness Check: The water-soluble nature of the EDU byproduct is a key advantage of using EDC, as it is largely removed during these aqueous washes.[6]
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude material can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[7] Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective purification method.[7]
-
Caption: General Experimental Workflow
Part 3: Post-Reaction Considerations - Cbz Group Deprotection
A key feature of using 4-(N-Cbz-aminomethyl)aniline is the presence of the Cbz protecting group, which opens avenues for subsequent synthetic transformations. The Cbz group is stable to the amide coupling conditions but can be readily cleaved when desired.
The most common method for Cbz deprotection is catalytic hydrogenolysis .[2]
General Protocol for Cbz Deprotection via Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected amide in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Stir the mixture vigorously under an atmosphere of hydrogen gas (H₂), which can be supplied by a balloon or a dedicated hydrogenation apparatus.
-
Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected primary amine.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Library. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Lalaoui, R., & Merabet, N. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie-Chemical Monthly, 154(1), 1-20. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
-
Chen, S., & Xu, Y. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 182, 111631. [Link]
-
Kedeny, M., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 390-395. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific Technical Resources. [Link]
-
Park, M. Y., et al. (2007). Synthesis and anticonvulsant activities of N-Cbz-alpha-aminoglutarimidooxy carboxylate derivatives. Archives of Pharmacal Research, 30(12), 1509-1514. [Link]
-
Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. [Link]
-
Thinh, N. V. (2014). Does anyone have experience with amide coupling reaction of aniline? ResearchGate. [Link]
-
Al-Masoudi, N. A. L., et al. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3). [Link]
-
Zhang, Y., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications, 12(1), 5961. [Link]
-
Głowacka, I. E., et al. (2021). Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. Molecules, 26(9), 2465. [Link]
-
Dixon, D. J. (2018). Challenges and Breakthroughs in Selective Amide Activation. Israel Journal of Chemistry, 59(1-2), 123-134. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activities of N-Cbz-alpha-aminoglutarimidooxy carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-N-Cbz-aminomethylaniline as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Aminomethylaniline Scaffold
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. High-quality starting materials not only influence the biological activity of a molecule but also its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1] The aminomethylaniline scaffold has emerged as a particularly valuable motif in medicinal chemistry. Its utility stems from the combination of a rigid aromatic ring, which provides a defined vector for substituent placement, and a flexible aminomethyl group that can engage in crucial hydrogen bonding interactions or serve as a key attachment point for further chemical elaboration. The aniline moiety itself is a common feature in many drug therapies, though it can sometimes lead to toxic metabolites upon breakdown in the liver.[2] The strategic modification of this core, as seen in 4-N-Cbz-aminomethylaniline, is a deliberate tactic to harness its beneficial properties while mitigating potential liabilities.
The carboxybenzyl (Cbz) protecting group on the benzylic amine of this compound offers several advantages. It enhances the stability of the molecule, prevents unwanted side reactions of the primary amine, and can be reliably removed under specific conditions, allowing for late-stage diversification of a drug candidate. This protected building block provides medicinal chemists with a robust tool to introduce the 4-(aminomethyl)aniline moiety into complex molecules, serving as a versatile linker or a pharmacophoric element. This guide provides an in-depth look at the applications and experimental protocols for leveraging this compound in drug development programs.
Key Attributes and Advantages
The utility of this compound as a building block is rooted in its distinct structural and chemical properties. A summary of these attributes is presented below.
| Property | Advantage in Medicinal Chemistry | Rationale |
| Structural Rigidity | Provides a well-defined spatial orientation for substituents, aiding in the design of molecules with high target affinity and specificity. | The phenyl ring acts as a rigid scaffold, reducing the conformational flexibility of the molecule. |
| Protected Primary Amine | Allows for selective reactions at other positions of the molecule and prevents unwanted polymerization or side reactions. The Cbz group is stable to a wide range of reaction conditions. | The Cbz group masks the nucleophilicity of the benzylic amine, which can be deprotected in a later synthetic step. |
| Aromatic Amine Functionality | The aniline nitrogen can be functionalized to introduce a wide array of substituents, enabling the exploration of structure-activity relationships (SAR). | The aromatic amine can undergo reactions such as acylation, alkylation, and sulfonylation. |
| Versatile Linker | The para-disubstituted pattern allows the building block to act as a linker, connecting two different pharmacophores at a defined distance and orientation. | The distance between the aniline nitrogen and the benzylic carbon is fixed, providing a predictable geometry. |
| Bioisosteric Potential | The aminomethylphenyl group can serve as a bioisostere for other chemical groups, potentially improving pharmacokinetic properties. | The ability of the amine to form hydrogen bonds and the overall size and shape of the moiety can mimic other functional groups. |
Applications in Medicinal Chemistry
The this compound scaffold is particularly well-suited for the synthesis of molecules targeting a variety of biological systems. Its application is prominent in areas where precise positioning of functional groups and the ability to engage in specific intermolecular interactions are paramount.
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a "hinge-binding" motif that forms hydrogen bonds with the backbone of the kinase hinge region. The aminomethylaniline scaffold can be elaborated to present hydrogen bond donors and acceptors in a spatially appropriate manner to fulfill this role.
Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for synthesizing kinase inhibitors.
Development of GPCR Ligands
G-protein coupled receptors (GPCRs) are a major class of drug targets. The aminomethylaniline core can be incorporated into ligands that interact with these receptors, for example, in the synthesis of antagonists for the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in several cancers.[3]
Conceptual Pathway for GRPR Antagonist Synthesis
Caption: Pathway for GRPR antagonist precursor synthesis.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common synthetic transformations. Researchers should adapt these procedures to their specific substrates and experimental goals.
Protocol 1: Acylation of the Aniline Nitrogen
This protocol describes a general procedure for the acylation of the aniline nitrogen of this compound with an acid chloride.
Materials:
-
This compound
-
Acid chloride of choice (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.2 eq) to the solution.
-
Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired acylated product.
Protocol 2: Cbz Deprotection via Hydrogenolysis
This protocol details the removal of the Cbz protecting group to liberate the primary benzylic amine.
Materials:
-
Cbz-protected substrate
-
Palladium on carbon (10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add palladium on carbon (typically 5-10 mol%) to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its pre-protected nature and the strategic arrangement of its functional groups provide a reliable platform for the synthesis of complex and biologically active molecules. The protocols and applications outlined in this guide are intended to provide a foundation for researchers to incorporate this powerful tool into their drug discovery programs, facilitating the efficient development of novel therapeutics. The continued exploration of such well-designed building blocks will undoubtedly accelerate the pace of innovation in pharmaceutical research.[4][5]
References
-
New pharmaceutical building block could accelerate drug development - EurekAlert!. (2016-01-14). Available at: [Link]
-
Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography - PMC - NIH. Available at: [Link]
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC - NIH. (2021-12-06). Available at: [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. (2023-11-13). Available at: [Link]
-
The medicinal chemistry of piperazines: A review - PubMed. Available at: [Link]
-
Synthesis of Building Blocks for Drug Design Programmes - Pharmaceutical Technology. Available at: [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023-09-02). Available at: [Link]
-
Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry - Routledge. Available at: [Link]
-
Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent - PubMed. Available at: [Link]
Sources
- 1. routledge.com [routledge.com]
- 2. news.umich.edu [news.umich.edu]
- 3. Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pharmaceutical building block could accelerate drug development | EurekAlert! [eurekalert.org]
- 5. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]
Application Notes and Protocols: The Strategic Use of 4-N-Cbz-Aminomethylaniline in the Development of Enzyme Inhibitors
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the identification and optimization of molecular scaffolds that confer desirable properties upon lead compounds is a cornerstone of successful enzyme inhibitor development. Among the myriad of building blocks available to medicinal chemists, 4-N-Cbz-aminomethylaniline, also known as benzyl (4-aminobenzyl)carbamate, has emerged as a particularly strategic starting material. Its unique structural architecture, featuring a rigid phenyl ring, a nucleophilic aniline nitrogen, and a carbobenzyloxy (Cbz)-protected aminomethyl group, provides a trifecta of functionalities that can be exploited to generate potent and selective enzyme inhibitors.
The Cbz group offers robust protection of the benzylamine nitrogen, rendering it non-nucleophilic and non-basic, thereby allowing for selective reactions at other positions of the molecule. This protecting group is stable under a variety of reaction conditions but can be readily removed under specific, mild conditions, such as catalytic hydrogenation, which is a significant advantage in multi-step syntheses.[1] The aniline nitrogen, on the other hand, serves as a key handle for introducing diversity into the molecular design, typically through amide bond formation with a wide range of carboxylic acids.[2][3] This allows for the exploration of various interactions within an enzyme's active site. The phenyl ring acts as a rigid spacer, appropriately positioning the functional groups for optimal binding with the target enzyme.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the design and synthesis of enzyme inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for the synthesis and characterization of a representative enzyme inhibitor, and outline the methodologies for evaluating its biological activity.
Core Rationale: Why Choose this compound?
The decision to employ this compound as a scaffold is underpinned by several key strategic advantages in inhibitor design:
-
Controlled Reactivity and Synthetic Versatility: The Cbz protecting group on the aminomethyl moiety ensures that the aniline nitrogen is the primary site of reaction, enabling clean and predictable synthetic outcomes, most commonly through amide coupling reactions.[4] This allows for the systematic exploration of structure-activity relationships (SAR) by coupling a diverse library of carboxylic acids.
-
Structural Rigidity and Vectorial Orientation: The phenyl ring provides a rigid core that limits conformational flexibility, which can be advantageous for achieving high binding affinity. The para-substitution pattern ensures that substituents introduced at the aniline and the deprotected aminomethyl group are oriented in opposing vectors, allowing for simultaneous probing of distinct pockets within an enzyme's active site.
-
Hydrogen Bonding Capabilities: Both the aniline nitrogen (once acylated) and the aminomethyl group (after deprotection) can participate in crucial hydrogen bond interactions with amino acid residues in the enzyme's active site, a fundamental aspect of molecular recognition and binding.
-
Modulation of Physicochemical Properties: The scaffold allows for the fine-tuning of critical drug-like properties such as solubility, lipophilicity, and metabolic stability through modifications at both ends of the molecule.[5]
Application Focus: Synthesis of a BACE1 Modulator
To illustrate the practical application of this compound, we will detail a synthetic protocol adapted from the development of BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) modulators. BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease.[6] While the original study utilizes a Cbz-protected aminosalicylic acid, the principles of amide coupling are directly transferable to this compound.
Experimental Workflow: From Building Block to Bioactive Molecule
The overall workflow for the synthesis and evaluation of an enzyme inhibitor derived from this compound is depicted below.
Caption: Synthetic and analytical workflow for developing enzyme inhibitors.
Protocol 1: Amide Coupling of this compound
This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid (R-COOH) using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents.
Materials:
-
This compound (Benzyl (4-aminobenzyl)carbamate, CAS: 168050-39-3)[7]
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (10 mL) at 0 °C, add EDC·HCl (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Cbz-protected inhibitor.
Causality Behind Experimental Choices:
-
EDC/HOBt Coupling: This combination is a widely used and efficient method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to racemization (if the carboxylic acid has a chiral center) and reacts efficiently with the amine.[2]
-
DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic byproducts, driving the reaction to completion without competing in the coupling reaction.
-
Aqueous Workup: The series of acidic and basic washes are crucial for removing unreacted starting materials, coupling reagents, and byproducts. The acidic wash removes excess DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenation
This protocol describes the removal of the Cbz protecting group to yield the final inhibitor with a free primary amine.
Materials:
-
Cbz-protected inhibitor from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Cbz-protected inhibitor (1.0 mmol) in methanol (20 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final inhibitor. Further purification by chromatography or recrystallization may be necessary.
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This is the standard catalyst for hydrogenolysis of the Cbz group. The palladium surface facilitates the cleavage of the benzylic C-O bond in the presence of hydrogen.[1]
-
Hydrogen Atmosphere: Hydrogen gas is the reducing agent that, in concert with the palladium catalyst, cleaves the Cbz group to release the free amine, with toluene and carbon dioxide as byproducts.
-
Celite® Filtration: Pd/C is a fine, pyrophoric powder. Filtering through Celite® ensures its complete removal from the product solution and reduces the risk of ignition upon drying.
Characterization and Data Presentation
The synthesized inhibitors must be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the synthesized inhibitor.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound.
Table 1: Representative Characterization Data for a Hypothetical Inhibitor
| Analysis | Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 9.50 (s, 1H), 8.10 (d, J = 8.0 Hz, 2H), 7.80-7.70 (m, 4H), 7.50-7.30 (m, 5H), 4.20 (s, 2H), 3.30 (t, J = 6.0 Hz, 2H), 2.10 (br s, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) 167.5, 156.0, 143.2, 139.5, 133.4, 129.5, 128.8, 128.5, 127.3, 126.8, 121.8, 41.5 |
| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₂₂H₂₂N₃O₂: 372.1707; Found: 372.1711 |
| HPLC Purity | >98% (at 254 nm) |
Protocol 3: Enzyme Inhibition Assay
The biological activity of the synthesized inhibitor is determined using an appropriate enzyme inhibition assay. The following is a general protocol for determining the IC₅₀ value of an inhibitor against a protease like BACE1, using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Purified recombinant human BACE1 enzyme
-
FRET substrate for BACE1
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor in assay buffer. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
In a 96-well plate, add 5 µL of each inhibitor dilution to triplicate wells. Include wells with buffer and DMSO as a negative control (100% enzyme activity) and wells without enzyme as a background control.
-
Add 40 µL of the BACE1 enzyme solution (at a pre-determined optimal concentration) to all wells except the background controls.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the FRET substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. Record data every minute for 30-60 minutes.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Analysis and Visualization:
The relationship between inhibitor concentration and enzyme activity is crucial for determining potency.
Caption: A typical dose-response curve for determining the IC50 value.
Conclusion: A Scaffold for Future Discovery
This compound represents a valuable and versatile platform for the development of novel enzyme inhibitors. Its well-defined chemical functionalities allow for a rational and systematic approach to inhibitor design, enabling the exploration of diverse chemical space and the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this application note offer a solid foundation for researchers to leverage this powerful building block in their quest for new therapeutic agents targeting a wide range of enzymes, from proteases involved in neurodegenerative diseases to kinases implicated in cancer.[8]
References
-
A new development of matrix metalloproteinase inhibitors: twin hydroxamic acids as potent inhibitors of MMPs. PubMed.[Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central.[Link]
-
4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. PubMed.[Link]
-
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine.[Link]
-
The Development of New Factor Xa Inhibitors Based on Amide Synthesis. PubMed Central.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.[Link]
-
Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. MDPI.[Link]
-
Design and synthesis of aminophenol-based factor Xa inhibitors. PubMed.[Link]
-
Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PubMed.[Link]
-
Chemical Synthesis and Structure–Activity Relationship Studies of the Coagulation Factor Xa Inhibitor Tick Anticoagulant Peptide from the Hematophagous Parasite Ornithodoros moubata. MDPI.[Link]
-
Development of new hydroxamate matrix metalloproteinase inhibitors derived from functionalized 4-aminoprolines. PubMed.[Link]
-
Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. ResearchGate.[Link]
-
The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. ResearchGate.[Link]
-
Ajinomoto presents new factor Xa inhibitors. BioWorld.[Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed.[Link]
-
Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers.[Link]
-
Novel inhibitors and activity-based probes targeting serine proteases. Frontiers.[Link]
-
Aniline replacement in drug-like compounds. Cresset Group.[Link]
Sources
- 1. Development of matrix metalloproteinase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. Design and synthesis of aminophenol-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Diverse Derivatives from 4-N-Cbz-aminomethylaniline for Research and Drug Discovery
Abstract
This comprehensive technical guide provides detailed protocols for the preparation of a variety of derivatives from the versatile building block, 4-N-Cbz-aminomethylaniline. This compound, featuring a carboxybenzyl (Cbz) protected primary amine and a reactive aniline moiety, is a valuable starting material in medicinal chemistry and materials science. The protocols outlined herein cover key synthetic transformations including N-acylation, reductive amination, and Suzuki cross-coupling, enabling researchers to generate a diverse library of novel molecules. Furthermore, this guide details the final deprotection of the Cbz group to yield the free aminomethyl functionality. Each protocol is presented with step-by-step instructions, mechanistic insights, and strategies for purification, ensuring scientific rigor and reproducibility.
Introduction: The Utility of this compound in Synthesis
This compound serves as a critical bifunctional scaffold in organic synthesis. The presence of two distinct amino functionalities with orthogonal reactivity allows for selective chemical modifications. The Cbz protecting group on the benzylic amine provides stability under a range of reaction conditions, allowing for transformations to be carried out on the aniline nitrogen.[1][2] Subsequently, the Cbz group can be efficiently removed under mild conditions, revealing a primary amine for further derivatization.[3][4][5] This strategic protection and deprotection scheme is fundamental in multi-step syntheses, particularly in the construction of complex molecules for drug discovery and development.[6][7] The aniline moiety, on the other hand, is amenable to a wide array of chemical reactions, including acylation, sulfonylation, and transition metal-catalyzed cross-coupling reactions, making it a powerful handle for introducing molecular diversity.[8][9]
Core Synthetic Protocols
This section details three primary methodologies for the derivatization of this compound at the aniline nitrogen. The choice of protocol will depend on the desired final compound.
Protocol 1: N-Acylation of the Aniline Moiety
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in a vast number of pharmaceuticals.[10] This protocol describes the straightforward acylation of this compound using either an acyl chloride or an anhydride.
Causality Behind Experimental Choices: The use of a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated when using an acyl chloride, driving the reaction to completion.[11] Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds. For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.[12]
Experimental Workflow Diagram:
Caption: Workflow for the N-acylation of this compound.
Detailed Step-by-Step Protocol:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M). Add triethylamine (TEA, 1.2 eq).
-
Reaction: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Acyl Chloride / Anhydride | 1.1 | Acylating Agent |
| Triethylamine (TEA) | 1.2 | Base to neutralize acid by-product |
| Dichloromethane (DCM) | - | Solvent |
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in pharmaceutical synthesis.[6] This protocol allows for the introduction of alkyl or aryl substituents to the aniline nitrogen via reaction with an aldehyde or ketone followed by in-situ reduction.
Causality Behind Experimental Choices: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced.[13] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[14] Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion.
Experimental Workflow Diagram:
Caption: Workflow for the reductive amination of this compound.
Detailed Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE, approx. 0.1 M).
-
Acidification: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Aldehyde / Ketone | 1.2 | Carbonyl source for imine/iminium formation |
| Sodium Triacetoxyborohydride | 1.5 | Reducing agent |
| Acetic Acid | 0.1 | Catalyst for iminium ion formation |
| 1,2-Dichloroethane (DCE) | - | Solvent |
Protocol 3: Suzuki Cross-Coupling of a Halogenated Derivative
For this protocol, a halogenated (e.g., bromo or iodo) this compound is required as the starting material. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl or vinyl substituents.[8][15]
Causality Behind Experimental Choices: The catalytic cycle of the Suzuki reaction involves a palladium catalyst, typically in the 0 oxidation state.[8] A phosphine ligand is used to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps. A base, such as potassium carbonate, is required to activate the boronic acid. A mixture of a polar aprotic solvent like dimethoxyethane (DME) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow Diagram:
Caption: Workflow for the Suzuki cross-coupling of a halogenated this compound derivative.
Detailed Step-by-Step Protocol:
-
Preparation: To a Schlenk flask, add the halogenated this compound (1.0 eq), the desired boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add a mixture of dimethoxyethane (DME) and water (e.g., 4:1 v/v, approx. 0.1 M).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| Halogenated this compound | 1.0 | Starting Material |
| Boronic Acid | 1.2 | Coupling partner |
| Potassium Carbonate | 2.0 | Base |
| Pd(dppf)Cl₂ | 0.05 | Palladium catalyst |
| DME / Water | - | Solvent system |
Final Deprotection of the Cbz Group
Once the desired modifications have been made to the aniline moiety, the Cbz protecting group can be removed to liberate the primary aminomethyl group. The most common method for Cbz deprotection is hydrogenolysis.[1][2]
Causality Behind Experimental Choices: Hydrogenolysis involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1] Methanol is a common solvent for this reaction. The reaction proceeds at atmospheric pressure of hydrogen, but can be accelerated by increasing the pressure.
Experimental Workflow Diagram:
Caption: Workflow for the hydrogenolysis of the Cbz protecting group.
Detailed Step-by-Step Protocol:
-
Preparation: Dissolve the Cbz-protected derivative (1.0 eq) in methanol (approx. 0.1 M) in a round-bottom flask.
-
Catalyst Addition: Carefully add palladium on carbon (10% w/w, approx. 10 mol% Pd) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).
-
Monitoring: Stir the reaction vigorously at room temperature for 2-16 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected product. The crude product is often pure enough for subsequent steps, but can be purified by crystallization or chromatography if necessary.
Quantitative Data Summary Table:
| Reagent | Amount | Purpose |
| Cbz-protected compound | 1.0 eq | Starting Material |
| Palladium on Carbon (10%) | 10 mol% Pd | Catalyst for hydrogenolysis |
| Hydrogen Gas | 1 atm (balloon) | Reducing agent |
| Methanol | - | Solvent |
Conclusion
The protocols detailed in this application note provide a robust and versatile toolkit for the derivatization of this compound. By employing these well-established synthetic methodologies, researchers can efficiently generate a wide array of novel compounds for screening in drug discovery programs and for the development of new materials. The strategic use of the Cbz protecting group allows for selective functionalization of the aniline nitrogen, followed by its efficient removal to unmask a primary amine for further synthetic elaboration.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
Methodical letter. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine) moiety by semi-preparative liquid chromatography. [Link]
-
Synthetic Pages. solid-supported reductive amination. [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
-
Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
National Institutes of Health. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
National Institutes of Health. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
National Institutes of Health. Preparation and evaluation of acylated tRNAs. [Link]
-
CDN. N-Terminus Acetylation Protocol. [Link]
-
National Institutes of Health. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. [Link]
-
PubMed. Aminative Suzuki-Miyaura coupling. [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. [Link]
-
The Royal Society of Chemistry. Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. [Link]
-
ResearchGate. Aminative Suzuki-Miyaura coupling. [Link]
-
PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
PubMed. Design and synthesis of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as novel melatonin receptor ligands. [Link]
-
YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. tdcommons.org [tdcommons.org]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as novel melatonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orientjchem.org [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. syntheticpages.org [syntheticpages.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-N-Cbz-aminomethylaniline
Welcome to the technical support center for the synthesis of 4-N-Cbz-aminomethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific amine protection reaction. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's causality, enabling you to logically diagnose and resolve issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield or no product at all. What are the most common initial culprits?
Low yield in this synthesis often points to one of three primary areas: reagent quality, reaction conditions, or the workup procedure.[1] Before delving into complex optimization, it's crucial to validate these fundamental aspects.
-
Reagent Integrity :
-
Benzyl Chloroformate (Cbz-Cl) : This is the most sensitive reagent in the reaction. It is highly reactive and susceptible to hydrolysis from atmospheric moisture, degrading into benzyl alcohol and HCl. Always use a fresh bottle or a properly stored aliquot. A quick quality check involves ensuring it's a clear, colorless to pale yellow liquid with a pungent odor.
-
4-(Aminomethyl)aniline : While more stable, ensure its purity. Contaminants can interfere with the reaction. The presence of oxidized impurities can complicate the reaction and purification.
-
-
Suboptimal Reaction Conditions :
-
Inadequate Basicity (pH) : The reaction requires a base to neutralize the HCl generated.[2] The pH must be high enough to deprotonate the aminomethyl group, rendering it nucleophilic, but not so high as to excessively accelerate the hydrolysis of Cbz-Cl. For Schotten-Baumann conditions (aqueous base), a pH range of 8-10 is typically optimal.[3]
-
Incorrect Temperature : The reaction is exothermic. Adding Cbz-Cl should be done at a low temperature (0-5 °C) to control the reaction rate, minimize side reactions, and prevent the degradation of the Cbz-Cl.[4]
-
-
Product Loss During Workup :
-
The product, being a carbamate, has moderate polarity. Losses can occur during aqueous washes if the pH is not controlled or during extraction if the wrong organic solvent is used.[1]
-
Troubleshooting Guide: A Deeper Dive
This section provides detailed answers to specific problems you might encounter. We'll follow a logical troubleshooting workflow to systematically identify and solve the root cause of low yield.
Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing the cause of low yield.
Caption: A troubleshooting flowchart for diagnosing low yield.
Q2: My reaction is sluggish or stalls. How can I improve the reaction kinetics?
If you observe incomplete consumption of your starting material (4-aminomethylaniline) via Thin Layer Chromatography (TLC), consider the following:
-
The Role of the Base : The base is not just an acid scavenger; it's a crucial reaction parameter. Different bases can influence the reaction environment and solubility.
| Base | Solvent System | Advantages | Considerations |
| Sodium Carbonate / Bicarbonate | Water/THF, Water/Dioxane | Classic Schotten-Baumann conditions.[2] Good pH buffering.[3] | Can lead to a biphasic system, requiring vigorous stirring. |
| Triethylamine (TEA) / DIPEA | Dichloromethane (DCM), THF | Homogeneous reaction. Good for anhydrous conditions. | Can be difficult to remove during workup. Can promote side reactions if not pure. |
| Aqueous NaOH | Water/Organic Co-solvent | Inexpensive and effective. | Requires careful pH monitoring to avoid excessive Cbz-Cl hydrolysis. |
-
Solvent Choice : The solvent must dissolve the starting amine and accommodate the base. A biphasic system like THF/water or Dioxane/water is common and effective, but requires vigorous stirring to ensure proper mixing.[2] For anhydrous conditions, DCM or THF with an organic base like triethylamine is a standard choice.[5]
-
Actionable Protocol : If your reaction stalls, ensure your stirring is adequate. If using a biphasic system, a phase-transfer catalyst can sometimes be beneficial, though it's not typically required for this substrate.
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products and how can I avoid them?
The formation of multiple products is a clear indicator of side reactions, which directly lower the yield of your desired product.
Caption: Main reaction pathway and potential side reactions.
-
Di-Cbz Protection : 4-(Aminomethyl)aniline has two amine groups: a primary benzylic amine and a primary aromatic amine. The benzylic amine is significantly more basic and nucleophilic, making it the primary site of reaction. However, if you use a large excess of Cbz-Cl or run the reaction for too long at elevated temperatures, you can force the protection of the less reactive aromatic amine, leading to a di-protected product.
-
N-Benzylation : In some cases, particularly with anilines, the carbamate intermediate can be unstable and lead to the formation of N-benzylated products instead of the expected Cbz-protected compound.[6] This is less common for the more reactive aminomethyl group but can occur if reaction conditions are harsh.
-
Solution : Maintain mild reaction conditions, especially low temperature.
-
-
Benzyl Alcohol : This is a byproduct from the hydrolysis of Cbz-Cl. Its presence indicates that your Cbz-Cl is either old or the reaction conditions (e.g., excessively high pH or temperature) are causing it to decompose before it can react with the amine.
-
Solution : Use fresh Cbz-Cl and maintain a pH between 8 and 10.[3]
-
-
Unreacted Starting Material : A significant amount of leftover starting material, even with the presence of product, points to insufficient Cbz-Cl (due to degradation or poor measurement) or inefficient mixing.
Q4: My yield is good according to TLC, but I lose most of my product during purification. How can I optimize the workup and purification?
Product loss during isolation is a common and frustrating issue.[1]
-
Extraction :
-
After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Problem : Emulsion formation can trap the product.
-
Solution : If an emulsion forms, adding brine (saturated NaCl solution) can help break it.
-
Problem : Product remains in the aqueous layer.
-
Solution : Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Acidic conditions can protonate the aromatic amine, increasing water solubility.
-
-
Purification by Column Chromatography :
-
This is often the most effective method for separating the desired product from side products and unreacted starting material.
-
Stationary Phase : Silica gel is standard.
-
Mobile Phase (Eluent) : A gradient of ethyl acetate in hexanes or heptane is a good starting point. The product is moderately polar and should elute after non-polar impurities but before highly polar ones.
-
Pro-Tip : Run a few TLCs with different solvent systems first to find the optimal eluent for good separation. For example, start with 20% Ethyl Acetate/Hexanes and adjust as needed.
-
Experimental Protocols
Protocol 1: Standard Cbz Protection of 4-(Aminomethyl)aniline
This protocol is based on standard Schotten-Baumann conditions, which are robust and generally high-yielding.[4]
-
Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)aniline (1.0 eq.) in a 2:1 mixture of THF and water.
-
Cooling : Place the flask in an ice bath and cool the solution to 0-5 °C with vigorous stirring.
-
Base Addition : Add sodium carbonate (Na₂CO₃) (2.5 eq.) to the solution. Stir until it dissolves. The pH should be in the 8-10 range.
-
Cbz-Cl Addition : Add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring : Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The product spot should appear, and the starting material spot should disappear.
-
Workup :
-
Transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2x) to remove any unreacted Cbz-Cl and benzyl alcohol.[4]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic (ethyl acetate) layers.
-
-
Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by silica gel column chromatography.
Mechanism of Cbz Protection
Understanding the mechanism is key to troubleshooting. The reaction is a nucleophilic acyl substitution.
Caption: General mechanism of Cbz protection of an amine.
References
-
Total Synthesis, "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism," Total Synthesis, [Link].
-
Organic Chemistry Portal, "Cbz-Protected Amino Groups," Organic Chemistry Portal, [Link].
-
Organic Chemistry Portal, "Cbz-Protected Amino Groups," Organic Chemistry Portal, [Link].
-
Master Organic Chemistry, "Amine Protection and Deprotection," Master Organic Chemistry, [Link].
-
Master Organic Chemistry, "Protecting Groups For Amines: Carbamates," Master Organic Chemistry, [Link].
-
Methodical letter, "Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid," Journal of Pharmaceutical Analysis, [Link].
-
Reddit, "benzyl chloroformate (Cbz-Cl) protecting mechanism," r/chemhelp, [Link].
-
RSC Publishing, "Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under," RSC Publishing, [Link].
-
StudySmarter, "Protecting Groups: Boc, Cbz, Amine," StudySmarter, [Link].
-
Cbz Protection - Common Conditions, "Cbz Protection," Cbz Protection - Common Conditions, [Link].
-
ResearchGate, "Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF," ResearchGate, [Link].
-
Beilstein Journals, "α-(Aminomethyl)acrylates as acceptors in radical–polar crossover 1,4-additions of dialkylzincs: insights into enolate formation and trapping," Beilstein Journals, [Link].
-
AAPPTEC, "Aggregation, Racemization and Side Reactions in Peptide Synthesis," AAPPTEC, [Link].
-
ResearchGate, "Selective Cleavage of Cbz-Protected Amines | Request PDF," ResearchGate, [Link].
-
PMC - NIH, "Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography," PMC - NIH, [Link].
-
Organic Syntheses Procedure, "benzylaniline," Organic Syntheses, [Link].
-
Filo, "Like other amines, benzenamine (aniline) can be benzylated with chloromet..," Filo, [Link].
-
Reddit, "Tetrazine Synthesis Low Yield," r/Chempros, [Link].
Sources
Technical Support Center: Optimizing Reaction Temperature for 4-N-Cbz-aminomethylaniline Coupling Reactions
Welcome to the technical support guide for optimizing coupling reactions with 4-N-Cbz-aminomethylaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature control in these critical synthetic steps. As a key intermediate in pharmaceutical and materials science, successful coupling of this molecule is paramount.[1] Temperature is arguably the most critical parameter to control, as it directly influences reaction rate, product yield, impurity profiles, and even the stability of the protecting group.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction has a low or no yield. How can temperature be the cause?
Low yield is a common problem that can often be traced back to suboptimal temperature settings. The causes can range from insufficient thermal energy to catalyst degradation at excessive heat.
Potential Cause 1: Insufficient Activation Energy
Every chemical reaction requires a minimum amount of energy to proceed, known as the activation energy. If the reaction temperature is too low, the molecules will not have sufficient kinetic energy to overcome this barrier, resulting in a sluggish or stalled reaction. This is particularly common with sterically hindered substrates or less reactive coupling partners.[2][3]
Solution: Systematic Temperature Increase
A methodical approach to increasing the reaction temperature is recommended.
-
Initial Screening: If starting from an unknown system, begin the reaction at a moderate temperature (e.g., 50-60 °C) and monitor its progress every hour using an appropriate analytical technique like TLC or LC-MS.
-
Stepwise Elevation: If no significant product formation is observed after 2-3 hours, increase the temperature in 10-15 °C increments. Allow the reaction to equilibrate at each new temperature for at least an hour before re-analyzing.
-
Identify Optimal Range: The optimal temperature is the lowest temperature at which a reasonable reaction rate is achieved without the formation of significant byproducts. Continuing to increase the temperature beyond this point often leads to diminishing returns and may introduce new problems.[2]
Potential Cause 2: Catalyst Deactivation at Elevated Temperatures
Palladium catalysts, commonly used in cross-coupling reactions like Buchwald-Hartwig amination, are susceptible to deactivation at high temperatures.[4] Mechanisms of deactivation include:
-
Sintering: At high temperatures, finely dispersed palladium nanoparticles can aggregate into larger, less active clusters, reducing the available catalytic surface area.[5][6]
-
Ligand Degradation: The phosphine ligands essential for the catalytic cycle can degrade or dissociate from the metal center at excessive temperatures.
-
Leaching: For heterogeneous catalysts, high temperatures can cause the active metal to leach into the solution, leading to a loss of catalytic activity over time.[7]
Solution: Optimize Catalyst System and Temperature
-
Lower the Temperature: The most straightforward solution is to operate at the lower end of the effective temperature range, even if it requires a longer reaction time.
-
Select a Robust Catalyst: Modern catalyst systems, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands, often exhibit greater thermal stability and can operate efficiently at lower temperatures, sometimes even room temperature.[8][9][10]
-
Re-evaluate Solvent Choice: Solvents with higher boiling points do not automatically necessitate higher reaction temperatures. Sometimes, a solvent change can improve reactant solubility and catalytic turnover, allowing for lower operating temperatures.[11]
Q2: My reaction is producing significant impurities. How is this related to temperature?
The formation of byproducts is a clear indicator that your reaction conditions, particularly temperature, are promoting undesired reaction pathways.
Potential Cause 1: Thermal Cleavage of the Cbz Protecting Group
The Carboxybenzyl (Cbz) group is a widely used amine protecting group. While it is stable to many conditions, it is susceptible to cleavage under hydrogenolysis conditions.[12][13] At elevated temperatures, especially in the presence of a palladium catalyst and a hydrogen source (which can be unintentionally generated in some reactions), premature deprotection of the Cbz group can occur. This reveals the primary amine of the aminomethyl group, which can then undergo its own coupling reactions, leading to complex mixtures.
Solution: Strict Temperature and Atmosphere Control
-
Limit Maximum Temperature: For many palladium-catalyzed couplings, it is advisable to keep the reaction temperature below 100-110 °C to minimize the risk of thermal Cbz deprotection.[14]
-
Ensure an Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) to prevent the ingress of oxygen and moisture, which can contribute to catalyst degradation and side reactions.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time once the starting material is consumed. Prolonged exposure to heat can increase the likelihood of deprotection.
Potential Cause 2: Temperature-Dependent Side Reactions
Many coupling reactions have competing side reactions, such as the homocoupling of aryl halides or the formation of tarry polymerization products, which are often accelerated at higher temperatures than the desired reaction.[11][15]
Solution: Lower Temperature and Re-screen Conditions
-
Reduce Reaction Temperature: The first step should be to lower the reaction temperature by 10-20 °C to see if the impurity profile improves.
-
Screen Additives: In some cases, additives can promote the desired reaction, allowing for lower temperatures. For example, the choice of base in a Buchwald-Hartwig reaction can significantly impact the required temperature.[16]
Troubleshooting Flowchart for Low Yield / High Impurities
The following diagram outlines a logical workflow for addressing common issues related to reaction temperature.
Caption: Troubleshooting workflow for temperature optimization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a typical coupling reaction with this compound?
A prudent starting point depends on the type of coupling reaction. The table below provides general guidelines. Always perform a literature search for your specific reaction type for a more informed starting point.
| Coupling Reaction Type | Catalyst/Reagent Example | Typical Solvent | Recommended Starting Temp. | Max Recommended Temp. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | Toluene, Dioxane | 80 °C | 110 °C |
| Suzuki Coupling | Pd(PPh₃)₄ | Toluene / H₂O | 70 °C | 100 °C |
| Amide Coupling | HATU, EDCI | DMF, DCM | Room Temp (25 °C) | 50 °C |
| Copper-Catalyzed Amination | CuI / Ligand | DMSO, Toluene | 90 °C | 120 °C |
Q2: How does temperature specifically affect the mechanism of a palladium-catalyzed cross-coupling reaction?
Temperature influences several key steps in the catalytic cycle:
-
Oxidative Addition: The initial step, where the aryl halide adds to the Pd(0) center, is often the rate-limiting step and is accelerated by heat.
-
Ligand Association/Dissociation: The binding and release of ligands from the palladium center are temperature-dependent equilibria.
-
Reductive Elimination: The final step, where the product is formed and the Pd(0) catalyst is regenerated, is also accelerated by heat.
The challenge is that temperatures high enough to facilitate rapid oxidative addition may also be high enough to cause catalyst decomposition. The goal is to find a "sweet spot" where the catalytic cycle turns over efficiently without significant deactivation.
Relationship Between Temperature and Reaction Pathways
Caption: Impact of temperature on competing reaction pathways.
Q3: When should I consider using microwave-assisted heating?
Microwave-assisted synthesis can be a powerful tool for optimizing reactions.[2] The direct heating of the solvent and reactants can lead to rapid temperature increases and significantly shorter reaction times. It is particularly useful for:
-
High-throughput screening: Quickly testing different temperature conditions.
-
Difficult couplings: Driving sterically hindered or electronically deactivated substrates to completion.
-
Reducing side reactions: The short reaction times can sometimes minimize the formation of byproducts that require prolonged heating.
However, be cautious, as it is easy to overshoot the desired temperature and degrade sensitive molecules like this compound.
Section 3: Experimental Protocol
Protocol 1: Parallel Temperature Screening for Optimization
This protocol describes a method for efficiently determining the optimal reaction temperature using parallel reaction vials.
Objective: To identify the temperature that provides the best balance of reaction rate and purity.
Materials:
-
This compound
-
Coupling partner (e.g., an aryl bromide)
-
Catalyst and ligand (e.g., Pd₂(dba)₃ and XPhos for Buchwald-Hartwig)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Parallel synthesis block or multiple individual reaction setups
-
Inert atmosphere supply (Argon or Nitrogen)
-
TLC plates and/or LC-MS for analysis
Procedure:
-
Setup: Arrange a series of 4-6 identical reaction vials in a parallel synthesizer or in separate oil baths. Label each vial for a different target temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Master Mix Preparation: To ensure consistency, prepare a master mix of all common reagents (solvent, base, catalyst, ligand, and one of the coupling partners).
-
Dispensing: While stirring, dispense an equal volume of the master mix into each reaction vial.
-
Initiation: Add the final reagent (either this compound or the coupling partner) to each vial to initiate the reactions simultaneously.
-
Inerting: Seal each vial and purge with an inert gas for 5-10 minutes.
-
Heating: Bring each reaction to its designated temperature.
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction vial for analysis by TLC or LC-MS.
-
Analysis: Compare the conversion of starting material, yield of the desired product, and the formation of impurities across the different temperatures.
Experimental Setup Diagram
Caption: Setup for parallel screening of reaction temperatures.
References
- Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. National Institutes of Health.
- Troubleshooting low yield in Insulin B (20-30) peptide synthesis. Benchchem.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry.
- Sintering Activated Atomic Palladium Catalysts with High-Temperature Tolerance of ∼1,000°C. Tohoku University.
- Optimization of the Temperature, Solvent, and Additive. ResearchGate.
- Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate.
- Temperature Scanning | PurePep Chorus Applications | Peptide Synthesis. Gyros Protein Technologies.
- A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Scope of the room-temperature Buchwald-Hartwig reaction catalyzed by 2d. ResearchGate.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
- Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. MDPI.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. American Chemical Society.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org.
- Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. ResearchGate.
- 4-(Boc-aminomethyl)aniline. Chem-Impex.
- Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. ResearchGate.
- Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine. Benchchem.
- Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. ResearchGate.
- Managing reaction temperature for stable aniline derivative synthesis. Benchchem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. total-synthesis.com [total-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
identifying common side products in 4-N-Cbz-aminomethylaniline reactions via TLC
Welcome to the technical support center. This guide provides specialized troubleshooting advice and frequently asked questions for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 4-N-Cbz-aminomethylaniline. Our focus is on the practical identification of common side products and the resolution of chromatographic challenges specific to this reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the reaction and its analysis, providing foundational knowledge for effective troubleshooting.
Q1: What is the primary chemical transformation in the reaction of 4-aminomethylaniline with benzyl chloroformate (Cbz-Cl)?
The primary reaction is the selective N-protection of the primary aliphatic amine of the aminomethyl group to form a carbamate.[1][2] The benzylic amine is significantly more nucleophilic and less sterically hindered than the aromatic amine (aniline), allowing for a high degree of selectivity under controlled conditions. The aniline nitrogen's lone pair is delocalized into the aromatic ring, reducing its nucleophilicity and reactivity toward Cbz-Cl.
Q2: Beyond the starting material and desired product, what are the most common side products I should anticipate on my TLC plate?
Several side products can arise depending on the reaction conditions. The most common include:
-
Di-Cbz Protected Adduct: Protection occurs on both the aminomethyl and the aniline nitrogens. This is more likely with excess Cbz-Cl, elevated temperatures, or prolonged reaction times.
-
Unreacted 4-aminomethylaniline: Incomplete reaction will leave the polar starting material.
-
Benzyl Alcohol: A byproduct from the hydrolysis or decomposition of benzyl chloroformate.
-
N,N'-Dicarbamate Urea-type Adduct: Formed by the reaction of the isocyanate (a potential impurity or breakdown product of Cbz-Cl) with the amine.
-
N-Benzylated Product: It has been observed that benzyl chloroformate can sometimes lead to N-benzylation of anilines, not just carbamate formation.[3]
Q3: Why does my desired this compound product have a higher Rf value (is less polar) than the 4-aminomethylaniline starting material?
The starting material, 4-aminomethylaniline, has two polar amine groups (-NH2) that can form strong hydrogen bonds with the acidic silica gel stationary phase of the TLC plate. This strong interaction slows its movement up the plate, resulting in a low Retention Factor (Rf). By converting the highly basic aminomethyl group into a less polar, neutral carbamate, you significantly reduce its hydrogen bonding capacity. The resulting Cbz-protected product interacts less strongly with the silica gel and is carried further up the plate by the mobile phase, leading to a higher Rf value.[4]
Q4: My amine-containing spots are streaking vertically on the TLC plate. What causes this and how can I obtain well-defined spots?
Streaking of amine spots is a very common issue in TLC analysis.[5][6] It is typically caused by strong, non-ideal interactions between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can be exacerbated by overloading the sample on the plate.
Solution: To achieve sharp, well-defined spots, add a small amount (0.5-2%) of a basic modifier, such as triethylamine (Et3N) or ammonia (in methanol), to your eluting solvent system.[7][8] The modifier neutralizes the acidic sites on the silica gel, preventing the strong ionic interactions and allowing the amine compounds to move up the plate with improved resolution.
Section 2: Visualizing Reaction Pathways
Understanding the potential chemical transformations is key to interpreting TLC results. The following diagrams illustrate the desired reaction and the formation of a key side product.
Caption: Desired reaction and a common side reaction pathway.
Section 3: TLC Troubleshooting Guide for Reaction Monitoring
Use this table to diagnose unexpected results on your TLC plate during the synthesis of this compound. The co-spot lane (spotting both starting material and the reaction mixture in the same lane) is critical for accurate identification.[7]
| Observation on TLC Plate | Probable Cause | Suggested Action & Rationale |
| Strong spot with the same Rf as the starting material (SM). | Incomplete Reaction: The starting material has not been fully consumed. | Action: Allow the reaction to proceed for a longer duration or consider adding a slight excess of Cbz-Cl. Rationale: This ensures the limiting reagent (typically the aniline) is fully converted. Monitor every 30-60 minutes by TLC. |
| A new, major spot that is significantly less polar (higher Rf) than the desired product. | Di-Cbz Protected Adduct: Over-protection has occurred on both the aminomethyl and aniline nitrogens. | Action: Reduce the equivalents of Cbz-Cl used in subsequent reactions. Ensure the reaction temperature is controlled (e.g., 0 °C to room temp). Rationale: Using stoichiometric amounts or a slight excess of the protecting agent minimizes the thermodynamically less favorable protection of the aniline nitrogen. |
| Multiple unexpected spots are visible. | Degradation or Complex Mixture: The Cbz-Cl reagent may have degraded, or the reaction conditions are too harsh, leading to multiple side products.[6] | Action: Use fresh or newly purchased Cbz-Cl. Re-evaluate the reaction solvent and base. Rationale: Benzyl chloroformate can hydrolyze to benzyl alcohol and HCl, which can complicate the reaction. Ensure the use of an appropriate base to scavenge the HCl produced.[1] |
| Spots are streaked or appear as crescents. | Sample Overloading or Strong Analyte-Silica Interaction. [5][8] | Action: Dilute the reaction mixture sample before spotting. Add 0.5-2% triethylamine (Et3N) to the mobile phase. Rationale: Dilution prevents overloading. Et3N deactivates the acidic silica surface, leading to sharper, more symmetrical spots for basic compounds like amines.[7][8] |
| All spots remain on the baseline (Rf ≈ 0). | Mobile Phase is Not Polar Enough. [8] | Action: Increase the polarity of the mobile phase. For a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate. Rationale: A more polar eluent is required to compete with the polar silica gel for the analytes, allowing them to move up the plate. |
| All spots are near the solvent front (Rf ≈ 1). | Mobile Phase is Too Polar. [8] | Action: Decrease the polarity of the mobile phase. For a Hexane/Ethyl Acetate system, decrease the percentage of Ethyl Acetate. Rationale: A less polar eluent will slow the movement of the compounds, allowing for better separation and resolution between spots. |
Section 4: Standard Protocol for TLC Analysis
This protocol provides a validated starting point for monitoring your reaction.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Mobile Phase (Eluent): Start with 7:3 Hexane:Ethyl Acetate. Adjust polarity as needed. For streaking, use 70:30:1 Hexane:Ethyl Acetate:Triethylamine.
-
Capillary spotters
-
UV lamp (254 nm)
-
Visualization Stain: Potassium permanganate (KMnO4) stain.
Procedure:
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.
-
Spotting:
-
Lane 1 (SM): Dissolve a small amount of your 4-aminomethylaniline starting material in a suitable solvent (e.g., methanol, ethyl acetate). Spot it on the origin line.
-
Lane 2 (Co-spot): Spot the starting material as in Lane 1. On top of the same spot, carefully spot the reaction mixture.
-
Lane 3 (Reaction): Spot your reaction mixture directly.
-
Ensure spots are small and concentrated by applying them carefully and allowing the solvent to dry between applications.[5][6]
-
-
Development:
-
Pour a small amount of the prepared mobile phase into the TLC chamber (to a depth of ~0.5 cm). Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and wait 5 minutes.
-
Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[5] Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
UV Light: View the plate under a UV lamp (254 nm).[9] Circle any dark spots with a pencil, as these are your UV-active compounds.[10] The starting material, product, and di-protected side product should all be UV-active.
-
Staining: Dip the plate quickly and evenly into a jar containing KMnO4 stain. Gently warm the plate with a heat gun. Most organic compounds will appear as yellow/brown spots on a purple/pink background.[9] This helps visualize non-UV active side products like benzyl alcohol.
-
Section 5: TLC Troubleshooting Workflow
When faced with an ambiguous TLC plate, a systematic approach is essential. The following workflow provides a logical sequence of steps to identify issues and find solutions.
Caption: A systematic workflow for troubleshooting TLC results.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]
-
VanVeller, B. VanVeller Lab Resources. Department of Chemistry. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available at: [Link]
-
ChemBAM. TLC troubleshooting. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. TLC Visualization Methods. Available at: [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Wang, Q. S., & Chen, Y. Y. (1998). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Se pu = Chinese journal of chromatography, 16(1), 35–38. Available at: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Khajeh, M., & Yamini, Y. (2011). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 3(10), 2321-2325. Available at: [Link]
-
Li, D., et al. (2021). Identification of N-methylaniline based on azo coupling reaction by combining TLC with SERRS. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119490. Available at: [Link]
-
Kumar, V., et al. (2023). Review on the o-Aminoaniline Moiety in Peptide and Protein Chemistry. Molecules, 28(14), 5482. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
ResearchGate. Identification of N-methylaniline based on azo coupling reaction by combining TLC with SERRS. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Wang, L., et al. (2024). Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography. Pharmaceuticals, 17(3), 329. Available at: [Link]
-
Advion Interchim Scientific. Analysis of 4-Aminobiphenyl and 4-Bromoanilin on reversed phase TLC using TLC/MS. Available at: [Link]
-
ResearchGate. (2018). Glutamic acid protection using cbz?. Available at: [Link]
-
Starek, M., & Komsta, Ł. (2012). Detection Progress of Selected Drugs in TLC. The Scientific World Journal, 2012, 794026. Available at: [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Available at: [Link]
-
Tunoori, A. R., et al. (2004). Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Organic letters, 6(16), 2745–2748. Available at: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. silicycle.com [silicycle.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stains for Developing TLC Plates [faculty.washington.edu]
how to effectively remove unreacted 4-N-Cbz-aminomethylaniline from product
Topic: Effective Removal of Unreacted 4-N-Cbz-aminomethylaniline from a Reaction Product
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers and chemists encountering challenges in the purification of their target compounds from residual this compound. As a senior application scientist, I will provide a detailed, experience-driven approach to tackling this common purification issue. This document is structured to offer not just protocols but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Understanding the Challenge: The Properties of this compound
Before diving into purification strategies, it is crucial to understand the physicochemical properties of the impurity you are trying to remove. This compound possesses two key functionalities that dictate its behavior:
-
A primary aromatic amine (-NH₂): This group is basic and can be protonated to form a water-soluble salt.
-
A Cbz (carboxybenzyl) protecting group: This group imparts a significant degree of non-polarity to the molecule.
The presence of both a polar, basic amine and a non-polar Cbz group gives the molecule an intermediate polarity, which can sometimes lead to co-elution with the desired product during chromatography or challenging liquid-liquid extractions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the removal of unreacted this compound.
Q1: My product and the unreacted starting material have very similar Rf values on a silica TLC plate. How can I improve their separation?
This is a frequent issue, especially if your product is also of intermediate polarity. Here are several strategies to improve chromatographic separation:
-
Optimize the Mobile Phase: A simple adjustment to your solvent system can often make a significant difference. For normal-phase chromatography, if you are using a standard ethyl acetate/hexane system, consider adding a small amount of a more polar solvent like methanol or a competing amine like triethylamine (typically 0.1-1%). The triethylamine will interact with the acidic silanol groups on the silica gel, reducing the tailing of the basic aniline impurity and potentially improving separation.[1][2][3][4]
-
Switch to an Amine-Functionalized Silica Gel: For basic compounds like anilines, using an amine-functionalized silica gel can be highly effective.[3][4] This stationary phase minimizes the strong acid-base interactions between the aniline and the silica, leading to better peak shapes and improved separation.[3][4]
-
Consider Reversed-Phase Chromatography: If your product is sufficiently non-polar, reversed-phase chromatography can be an excellent alternative. In this technique, the polar this compound will elute earlier than a more non-polar product. A typical mobile phase would be a gradient of water and acetonitrile or methanol.[1][2]
Q2: I've tried a simple aqueous wash, but it's not effectively removing the this compound. What am I doing wrong?
A simple wash with deionized water is often insufficient because the Cbz group makes the molecule significantly less water-soluble than a simple aniline. The key is to exploit the basicity of the primary amine through an acid-base extraction .
By washing your organic layer with a dilute aqueous acid (e.g., 1 M HCl), you will protonate the basic primary amine of the this compound, forming the corresponding ammonium salt. This salt is significantly more water-soluble and will partition into the aqueous layer, effectively removing it from your product in the organic layer.[5][6][7]
Q3: Are there any "quick and dirty" methods to remove small amounts of this impurity without running a column?
For removing small amounts of residual primary amine, scavenger resins are an excellent and highly efficient option.[8][9][10] These are solid-supported reagents that covalently bind to the impurity, which can then be removed by simple filtration.[10] This avoids the need for a potentially lengthy chromatographic separation.[11]
-
Isocyanate Resins: These are highly effective for scavenging both primary and secondary amines.[9]
-
Aldehyde Resins: These are particularly effective for selectively scavenging primary amines.[8][9]
Q4: How can I be sure that I have completely removed the this compound from my product?
Visual confirmation (e.g., a single spot on a TLC plate) is a good indicator, but for drug development professionals, more rigorous analytical validation is necessary. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying trace amounts of impurities.[12][13][14]
-
Method: A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Detection: A UV detector set to a wavelength where the aniline derivative has strong absorbance (e.g., around 254 nm) will provide high sensitivity.[13] For even greater specificity and sensitivity, especially for genotoxic impurity analysis, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent streaking of the impurity spot on TLC. | Strong interaction of the basic amine with the acidic silica gel. | Add 0.1-1% triethylamine or ammonia to your TLC mobile phase.[1][2][3] |
| Emulsion formation during acidic extraction. | High concentration of solutes or vigorous shaking. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Let the mixture stand for a longer period. Gentle swirling instead of vigorous shaking can also help. |
| Product is also extracted into the acidic aqueous layer. | The product itself has a basic functional group. | In this case, acid-base extraction is not suitable. Rely on chromatography or scavenger resins. If your product is significantly less basic than the impurity, you might be able to use a milder acidic wash (e.g., dilute acetic acid). |
| Scavenger resin is not removing the impurity completely. | Insufficient equivalents of the scavenger resin or insufficient reaction time. | Increase the equivalents of the scavenger resin (e.g., from 2 to 4 equivalents relative to the estimated amount of impurity). Increase the reaction time and gently agitate the mixture. |
Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This protocol is ideal when your desired product is neutral or acidic and does not have basic functional groups that would also be extracted.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl. Start with a volume of aqueous acid that is about one-third of the organic layer volume.
-
Separation: Gently shake the funnel, releasing pressure frequently. Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash two more times to ensure complete removal of the basic impurity.[5][6]
-
Neutralization and Final Washes: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable when acid-base extraction is not an option or when other impurities are also present.
-
TLC Analysis: Develop a suitable solvent system using TLC. Aim for an Rf of your product between 0.2 and 0.4. If the impurity streaks, add 0.5% triethylamine to the mobile phase.[1]
-
Column Packing: Dry pack a silica gel column and then equilibrate with your chosen mobile phase.
-
Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Run the column with your mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Removal Using a Scavenger Resin
This is a highly efficient method for removing final traces of the primary amine impurity.
-
Resin Selection: Choose an appropriate scavenger resin, such as an isocyanate or aldehyde-functionalized polystyrene resin.[8][9]
-
Dissolution: Dissolve your crude product in a suitable solvent (e.g., dichloromethane, THF).
-
Scavenging: Add the scavenger resin (typically 2-4 equivalents based on the estimated amount of the impurity) to the solution.
-
Reaction: Stir the mixture at room temperature for a few hours to overnight. Monitor the disappearance of the impurity by TLC or HPLC.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Rinsing and Concentration: Wash the resin with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure.
Visualization of Workflows
Decision-Making Workflow for Purification
Caption: The partitioning of the impurity during acid-base extraction.
References
-
Solid-Supported Scavengers. (n.d.). Supra Sciences. Retrieved from [Link]
-
How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate. Retrieved from [Link]
-
Exp 6 - Extraction. (n.d.). Retrieved from [Link]
- Scavenger resin and processes for the use thereof. (2005). Google Patents.
-
Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). RSC Publishing. Retrieved from [Link]
-
Self-indicating amine scavenger resins. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
How to obtain pure aniline from a mixture of phenol and aniline? (2014, August 10). Chemistry Stack Exchange. Retrieved from [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). United States Environmental Protection Agency. Retrieved from [Link]
- Method for purifying aniline. (n.d.). Google Patents.
-
How to remove aniline from reaction mixture. (2013, January 29). ResearchGate. Retrieved from [Link]
-
Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). (n.d.). ACS Publications. Retrieved from [Link]
- Method of distilling aniline. (n.d.). Google Patents.
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
How can I isolate a highly polar compound from an aqueous solution? (2014, February 3). ResearchGate. Retrieved from [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]
-
Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021, November 12). MDPI. Retrieved from [Link]
-
When should I use an amine-bonded silica for flash chromatography? (2023, January 19). Biotage. Retrieved from [Link]
-
Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Bentham Science. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (2019, October 2). Retrieved from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
- Process for removing polar impurities from hydrocarbons and mixtures of... (n.d.). Google Patents.
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. suprasciences.com [suprasciences.com]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. silicycle.com [silicycle.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Advanced Purification of 4-N-Cbz-aminomethylaniline
Welcome to the technical support guide for the advanced purification of crude 4-N-Cbz-aminomethylaniline. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond basic protocols to address specific, complex issues encountered in the lab, providing not just solutions but the underlying chemical principles to empower your decision-making.
The carboxybenzyl (Cbz) group is a foundational protecting group in organic synthesis, valued for its stability and orthogonal removal conditions.[1][2][3] However, the purification of Cbz-protected anilines, such as this compound, can be non-trivial due to the presence of closely-related impurities and the compound's unique physicochemical properties. This guide provides a structured approach to troubleshooting these challenges.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My recrystallization attempt resulted in an oil or very low purity solid. What went wrong and how can I fix it?
A1: This is a common and frustrating issue, typically rooted in improper solvent selection or the presence of impurities that inhibit crystal lattice formation.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If your product oils out, it often means the solution is supersaturated at a temperature above the compound's melting point, or the solvent is too nonpolar.
-
Solution Workflow: Employ a systematic solvent screening process. Start with small amounts of the crude material (~20-30 mg) in test tubes.
-
Anti-Solvent Method: This is a powerful technique for compounds that are difficult to crystallize.[4] Dissolve your crude product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at room temperature or while warm, until persistent cloudiness is observed. Add a drop or two of the good solvent to clarify, then allow the mixture to cool slowly. This controlled precipitation often yields high-quality crystals.
-
-
High Impurity Load: If the crude material is less than ~90% pure, impurities can act as "eutectic melters," preventing proper crystallization.
-
Solution: Perform a preliminary purification step before recrystallization. A simple aqueous wash or flash chromatography plug can remove the bulk of impurities, making subsequent crystallization successful. An acid wash (e.g., with 1M HCl or 5% citric acid) can remove basic starting materials, but care must be taken as the Cbz group can be labile to strong acids.[5][6]
-
Data Presentation: Recrystallization Solvent Screening Guide
| Solvent Class | Example Solvents | Polarity | Typical Use Case for this compound |
|---|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good "good" solvents. Often used in combination with water as an anti-solvent. |
| Esters | Ethyl Acetate (EtOAc) | Medium | Excellent single or multi-component solvent. A common starting point. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | Good dissolving power, but often requires a nonpolar anti-solvent like hexanes. |
| Ethers | Diethyl Ether, MTBE | Low | Typically used as anti-solvents to precipitate the product from a more polar solvent. |
| Hydrocarbons | Hexanes, Heptane | Very Low | Almost exclusively used as anti-solvents. |
| Ketones | Acetone | High | Can be effective, but its high solvency may require a large amount of anti-solvent. |
Q2: I'm seeing significant streaking and poor separation during flash column chromatography on silica gel. How can I improve my results?
A2: This issue is characteristic of basic amines on standard silica gel.[7] The free silanol groups (Si-OH) on the silica surface are acidic and interact strongly with the basic aminomethyl group of your molecule, leading to tailing, poor peak shape, and sometimes irreversible adsorption.[7][8]
Potential Causes & Solutions:
-
Acid-Base Interaction with Silica: The primary cause is the interaction between your basic analyte and the acidic stationary phase.
-
Solution 1: Mobile Phase Modification: Add a small amount of a volatile basic modifier to your mobile phase to neutralize the acidic silanol sites. Triethylamine (TEA) at 0.5-1% (v/v) is the most common choice.[5][8] This competing base will saturate the active sites on the silica, allowing your compound to elute symmetrically.
-
Solution 2: Alternative Stationary Phase: If mobile phase modification is insufficient, switch to a less acidic or a basic stationary phase. Amino-functionalized silica is an excellent choice as it provides a basic surface environment, repelling basic compounds and promoting sharp elution profiles.[7]
-
Solution 3: Reversed-Phase Chromatography: For highly polar impurities, reversed-phase (C18) flash chromatography can be very effective.[9][10] The separation is based on hydrophobicity. A typical mobile phase would be a gradient of water and acetonitrile or methanol. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by ensuring the amine is consistently protonated.
-
Mandatory Visualization: Chromatography Strategy Selection
Caption: Decision workflow for troubleshooting amine purification by flash chromatography.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in my crude this compound? A: The impurity profile depends heavily on the synthetic route and reaction workup. However, common impurities include:
-
Unreacted 4-aminomethylaniline: The starting material. It is more polar and can be removed with a mild acid wash or will have a lower Rf on silica TLC.
-
Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate (Cbz-Cl) during the reaction or workup. It is moderately polar.
-
Dibenzyl carbonate: Formed from the reaction of Cbz-Cl with carbonate base.
-
Over-alkylation or side-reaction products: Depending on the specific synthesis, other minor impurities may form.[11] Characterization by LC-MS is highly recommended to identify unknown impurities.
Q: Can I use an acid-base extraction for purification? A: Yes, this can be a very effective initial cleanup step. The aminomethyl group is basic and can be protonated.
-
Dissolve the crude material in an organic solvent like ethyl acetate or DCM.
-
Extract with a mild aqueous acid (e.g., 1M HCl, 5% citric acid). Your product will move to the aqueous layer.
-
Wash the organic layer (which contains neutral impurities like benzyl alcohol) with fresh aqueous acid and combine the aqueous layers.
-
Make the combined aqueous layer basic (pH 9-10) with a base like NaOH or Na₂CO₃.
-
Extract your purified product back into an organic solvent. Caution: The Cbz group is sensitive to strong acids, particularly HBr in acetic acid.[6][12] Stick to milder, dilute acids for this workup to avoid premature deprotection.
Q: What are the recommended starting conditions for flash chromatography? A: A good starting point for method development is Thin Layer Chromatography (TLC).
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Start with a solvent system of Hexane/Ethyl Acetate. A gradient of 20% to 60% EtOAc in Hexane is a reasonable range to test. Add 0.5% triethylamine (TEA) to the solvent mixture to prevent streaking.
-
Goal: Aim for an Rf value of ~0.2-0.3 for your product to ensure good separation on the column.[9] The number of column volumes (CV) required for elution can be estimated from the Rf (CV ≈ 1/Rf).
Q: How do I confirm the purity of my final product? A: A combination of methods is best for confirming purity and structure.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing purity. Aim for >98% purity for most applications.
-
Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure and identify any residual solvent or minor impurities.
-
Mass Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight of your product and can help identify any co-eluting impurities.
Experimental Protocols
Protocol 1: Advanced Purification by Flash Column Chromatography (with TEA modifier)
-
Slurry Preparation: Dissolve ~1 gram of crude this compound in a minimal amount of dichloromethane (DCM). Add ~1.5 grams of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method provides superior resolution compared to liquid injection.
-
Column Packing: Select a silica gel column appropriately sized for your sample (e.g., a 40g column for 1g of crude material). Equilibrate the column with the starting mobile phase (e.g., 90:10 Hexane/EtOAc + 0.5% TEA) for at least 3-5 column volumes.
-
Loading and Elution: Carefully load the prepared slurry onto the top of the equilibrated column. Begin the elution with a pre-determined gradient (e.g., 10% to 60% EtOAc in Hexane, with 0.5% TEA maintained throughout).
-
Fraction Collection: Collect fractions based on the UV absorbance profile from the flash system.
-
Analysis and Pooling: Analyze the collected fractions by TLC (using the same mobile phase system). Pool the fractions containing the pure product.
-
Concentration: Remove the solvent from the pooled fractions under reduced pressure. To remove residual TEA, which is volatile, co-evaporate the residue with DCM or ethyl acetate two to three times.
Mandatory Visualization: General Purification Workflow
Caption: A general decision tree for the purification of this compound.
References
- US8357820B2 - Process for producing N-protected amino acid - Google Patents.
- Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem.
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020).
- Amine workup : r/Chempros - Reddit. (2024).
- Cbz-Protected Amino Groups - Organic Chemistry Portal.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.
- How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage.
- Successful Flash Chromatography | Biotage.
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025).
- Selective Cleavage of Cbz-Protected Amines - American Chemical Society.
- Excellent Method for Cbz-protection of Amines | Chemistry Letters - Oxford Academic.
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025).
- Cbz Protection - Common Conditions.
- The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals - Benchchem.
- When should I use an amine-bonded silica for flash chromatography? - Biotage. (2023).
- Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines | JACS Au - ACS Publications. (2026).
- Purifying ionic compounds by flash column chromatography - Biotage. (2023).
- Identification and synthesis of impurities formed during sertindole preparation - BJOC.
- Anti-solvent co-crystallization of carbamazepine and saccharin - PubMed. (2013).
Sources
- 1. One moment, please... [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anti-solvent co-crystallization of carbamazepine and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. tdcommons.org [tdcommons.org]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 4-N-Cbz-aminomethylaniline During Experimental Workup
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who work with 4-N-Cbz-aminomethylaniline. We understand that while this intermediate is invaluable, its stability during reaction workup can be a significant challenge. This document provides in-depth troubleshooting advice, validated protocols, and the chemical reasoning behind our recommendations to help you prevent decomposition and maximize your yield and purity.
Section 1: Understanding the Instability of this compound
To effectively prevent decomposition, we must first understand the molecule's inherent vulnerabilities. This compound has two primary points of susceptibility that are often triggered during standard workup procedures.
Q1: Why is my this compound degrading during workup?
Answer: The decomposition is almost always attributable to one of two functionalities within the molecule's structure: the aniline amino group or the Cbz-carbamate linkage.
-
Oxidation of the Aniline Moiety: The primary aromatic amine (-NH₂) group makes the benzene ring highly electron-rich. This significantly increases its susceptibility to oxidation by atmospheric oxygen, especially under neutral or basic conditions. This oxidation process often leads to the formation of highly colored radical species and, eventually, polymeric impurities, which manifest as yellow, brown, or even purple discoloration of your isolated material.
-
Hydrolysis of the Cbz-Carbamate Group: The carboxybenzyl (Cbz) group is a carbamate protecting group. While it is lauded for its stability under many conditions, it is not invincible.[1] The Cbz group is particularly sensitive to cleavage by strong acids (like concentrated HCl or HBr in acetic acid) and catalytic hydrogenolysis.[2][3] During an aqueous workup, prolonged exposure to even moderately acidic or basic conditions, especially at elevated temperatures, can lead to undesired hydrolysis, cleaving the protecting group and reverting to the free diamine.
Below is a diagram illustrating the key points of instability on the molecule.
Caption: Key decomposition sites on this compound.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common problems encountered during the workup of this compound in a direct question-and-answer format.
Q2: My isolated product is discolored (yellow, brown, or purple). What happened and how can I prevent it?
Answer: This discoloration is a classic sign of aniline oxidation. This occurs when the aromatic amine is exposed to air. The process can be accelerated by basic pH, heat, and trace metal impurities.
Causality & Prevention Strategy:
-
Minimize Air Exposure: Oxidation is a reaction with atmospheric oxygen. During your workup, especially after any basic washes, minimize the time the solution is exposed to air. Consider blanketing the separatory funnel or flasks with an inert gas like nitrogen or argon.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. For particularly sensitive reactions, using solvents that have been degassed (e.g., by sparging with nitrogen or argon for 15-30 minutes) for the extraction and washes can significantly reduce oxidation.
-
Avoid Strong Bases: While a mild basic wash is often necessary, avoid using strong bases like NaOH or KOH. These create a highly basic environment where the aniline is fully deprotonated and most susceptible to oxidation. A saturated solution of sodium bicarbonate (NaHCO₃) is the preferred choice.[4]
-
Work Quickly and at Low Temperatures: Perform the extraction and washing steps as efficiently as possible. If feasible, use an ice bath to cool your separatory funnel during the washes to slow the rate of oxidation.
Q3: I'm seeing a new spot on my TLC/LC-MS corresponding to the unprotected diamine. What caused the Cbz group to cleave?
Answer: Unintended cleavage of the Cbz group during workup is typically due to hydrolysis caused by exposure to inappropriate pH levels.
Causality & Prevention Strategy:
-
Strict pH Control: The Cbz group is most stable in a pH range of approximately 4 to 10.[4] Excursions outside this range can initiate hydrolysis.
-
Acidic Conditions: If your reaction was run under acidic conditions, you must neutralize it carefully. Do not perform an extraction directly from a strongly acidic solution (pH < 2), as this can cause cleavage. Neutralize first by slowly and carefully adding a saturated NaHCO₃ solution until effervescence ceases.[5]
-
Basic Conditions: Avoid washing with strong bases (e.g., > 1M NaOH) for extended periods. While Cbz is generally considered base-stable, prolonged exposure to highly nucleophilic hydroxide can lead to slow hydrolysis of the carbamate.[6][7] Stick to milder bases like NaHCO₃ or a dilute (0.5 M) solution of Na₂CO₃.
-
-
Check Reagent Purity: Ensure that solvents or reagents used in the workup are not contaminated with strong acids or bases.
Q4: My yield is low, and I suspect the product is lost in the aqueous layer. How can I improve recovery?
Answer: This is a common issue related to the amphipathic nature of the molecule. Both the free aniline and the carbamate can be protonated or deprotonated, altering the molecule's solubility.
Causality & Prevention Strategy:
-
Salting Out Effect: Before extracting your product into an organic solvent, saturate the aqueous layer by adding solid sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer. This is a critical step known as the "salting out" effect.
-
Optimal pH for Extraction: The ideal pH for extraction is one where the molecule is most neutral and least water-soluble. For this compound, this is typically in the range of pH 7.5-9. At low pH, the aniline group becomes protonated (-NH₃⁺), increasing water solubility. Ensure your aqueous layer is neutral or slightly basic before the final extraction.
-
Choice of Organic Solvent: Use a sufficiently polar organic solvent to effectively extract the product. While ethyl acetate is common, dichloromethane (DCM) or a mixture of ethyl acetate and tetrahydrofuran (THF) may be more effective for this moderately polar molecule. Perform multiple extractions (e.g., 3 x 50 mL is better than 1 x 150 mL) to ensure complete recovery.
-
Check Your Aqueous Layers: Before discarding any aqueous layers, it is good practice to spot them on a TLC plate to confirm that no product is being lost.[5]
Section 3: Recommended Protocols & Workflows
Adherence to a validated protocol is the most effective way to ensure reproducibility and prevent decomposition.
Gold Standard Workup Protocol for this compound
This protocol assumes the reaction has been completed in an organic solvent and requires an aqueous workup to remove reagents and byproducts.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice-water bath. This minimizes potential side reactions and decomposition during quenching.
-
Quenching & Neutralization:
-
Slowly add deionized water to quench the reaction.
-
If the reaction mixture is acidic, carefully add saturated aqueous NaHCO₃ solution dropwise with vigorous stirring until gas evolution stops (target pH ~8).[5]
-
If the reaction mixture is basic, add a dilute acid like 1 M NH₄Cl to neutralize it to pH ~8.
-
-
Phase Separation & Extraction:
-
Transfer the mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), add ethyl acetate or DCM and water.
-
Add solid NaCl to the separatory funnel until the aqueous layer is saturated.
-
Extract the aqueous layer three times with your chosen organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers once with deionized water to remove water-soluble impurities.
-
Wash the combined organic layers once with saturated aqueous NaCl (brine). This removes the bulk of the dissolved water from the organic phase.
-
-
Drying and Filtration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure you add enough drying agent so that it no longer clumps together.
-
Filter the solution to remove the drying agent. Wash the drying agent with a small amount of fresh organic solvent to recover any adsorbed product.
-
-
Concentration:
-
Remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not use excessive heat. Keep the water bath temperature below 40 °C to prevent thermal decomposition.
-
Workup Decision Workflow
The following diagram provides a logical workflow for selecting the appropriate workup steps based on your reaction's starting conditions.
Caption: Decision workflow for the workup of this compound.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use a strong base like 1M NaOH for the aqueous wash?
-
It is strongly discouraged. While the Cbz group has fair stability to base, concentrated NaOH is a powerful nucleophile that can initiate hydrolysis of the carbamate.[4] Furthermore, a high pH will significantly accelerate the oxidative degradation of the aniline moiety. Always opt for a milder base like saturated sodium bicarbonate.
-
-
FAQ 2: Is it necessary to degas my solvents for the workup?
-
For routine, small-scale preparations where the workup is performed quickly, it may not be strictly necessary. However, if you are experiencing persistent oxidation (discoloration), working on a large scale, or if the workup process is lengthy, using degassed solvents is a highly effective preventative measure.
-
-
FAQ 3: What are the best storage conditions for this compound?
-
Store the isolated solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a freezer (-20 °C) and protected from light. These conditions will minimize both oxidation and potential thermal degradation over time.
-
Section 5: Data Summary - Cbz Group Stability
This table summarizes the stability of the Cbz protecting group under various conditions relevant to reaction workups.
| Condition | Reagent Example | Stability of Cbz Group | Workup Recommendation |
| Strong Acid | HBr in Acetic Acid, >3M HCl | Labile / Cleaved [2] | Avoid. Neutralize carefully before extraction. |
| Mild Acid | 1M HCl, Acetic Acid | Generally Stable [1] | Minimize contact time. Neutralize for best results. |
| Strong Base | >1M NaOH, 1M KOH | Slow Hydrolysis Possible | Avoid. Can cause Cbz cleavage and aniline oxidation. |
| Mild Base | Sat. NaHCO₃, Sat. Na₂CO₃ | Stable [1] | Recommended for neutralizing acidic reaction mixtures. |
| Catalytic Hydrogenation | H₂, Pd/C | Labile / Cleaved [3] | This is a deprotection method, not for workup. |
| Nucleophiles | 2-Mercaptoethanol | Labile / Cleaved [8] | Avoid workup reagents that are strongly nucleophilic. |
References
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
- Technical Support Center: Optimiz
- Troubleshooting guide for incomplete Cbz-protection of pyridine. Benchchem.
- An Excellent Method for Cbz-Protection of Amines.
- Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.
- CBZ-Amino Acids. BOC Sciences.
- Technical Support Center: Troubleshooting Cbz Deprotection Failures. Benchchem.
- Excellent Method for Cbz-protection of Amines. Chemistry Letters - Oxford Academic.
- Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. Benchchem.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Protecting Groups for Amines: Carbam
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Hydrolysis of a carbamate triggered by coordin
- Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. PubMed.
- Hydrolysis of a carbamate triggered by coordination of metal ions.
- Qualitative structure-metabolism relationships in the hydrolysis of carbam
- Qualitative structure-metabolism relationships in the hydrolysis of carbam
- Troubleshooting: The Workup. Department of Chemistry: University of Rochester.
- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Strategies to Minimize Byproduct Formation During Cbz Deprotection
Welcome to the technical support center for optimizing the deprotection of the carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Cbz removal, focusing on minimizing byproduct formation and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered during Cbz deprotection, providing direct answers and actionable advice.
Q1: What are the primary methods for Cbz deprotection, and what are their general pros and cons?
The choice of deprotection method is critical and depends heavily on the substrate's overall functionality. The three main strategies are:
-
Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium on carbon (Pd/C) catalyst with a hydrogen source.[1][2] It's known for being clean, as the byproducts are typically toluene and CO2, which are easily removed.[1] However, it is not suitable for molecules containing other reducible functional groups.[3]
-
Acidic Cleavage: This method uses strong acids like HBr in acetic acid or milder Lewis acids.[1][4] It is a robust, metal-free alternative, which is advantageous for large-scale synthesis where metal contamination is a concern.[2][4] The main drawback is the harshness of the conditions, which can be incompatible with other acid-sensitive groups.[5]
-
Nucleophilic Cleavage: This is a highly selective and milder approach, often used for sensitive substrates.[1][3] A notable example involves using 2-mercaptoethanol with a base.[1] This method avoids heavy metals and harsh acids but may require removal of thiol-related byproducts.[3]
Q2: My catalytic hydrogenation is stalled or incomplete. What are the likely causes and how can I fix it?
Slow or incomplete hydrogenation is a frequent challenge. Here are the primary culprits and their solutions:
-
Catalyst Poisoning: Palladium catalysts are highly sensitive to poisoning, especially by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[6][7] The product amine itself can also coordinate to the catalyst and inhibit its activity.[2][6]
-
Solution: Ensure your starting material is free of sulfur impurities.[6] If the substrate contains sulfur, consider an alternative method like acidic or nucleophilic cleavage. To counteract product inhibition, adding a small amount of a weak acid (like acetic acid) can protonate the amine, preventing it from binding to the palladium surface.[6][8]
-
-
Poor Catalyst Quality or Activity: The activity of Pd/C can vary between batches and degrade over time.[6]
-
Solution: Use a fresh, high-quality catalyst. For particularly stubborn reactions, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[6]
-
-
Insufficient Hydrogen Pressure or Inadequate Mixing: Atmospheric pressure may not be enough for challenging substrates, and poor mixing in a heterogeneous reaction limits the substrate's access to the catalyst.[1][6]
-
Solution: Increase the hydrogen pressure (e.g., to 50 psi) and ensure vigorous stirring to maximize the interaction between the substrate, hydrogen, and catalyst.[1]
-
Q3: I'm observing the reduction of other functional groups (e.g., alkenes, nitro groups, aryl halides). How can I improve chemoselectivity?
This is a common issue with the powerful reducing conditions of catalytic hydrogenation.[1]
-
Solution 1: Switch to Catalytic Transfer Hydrogenation (CTH). CTH often provides better selectivity.[1][6] It uses a hydrogen donor like ammonium formate, formic acid, or cyclohexene in the presence of Pd/C, which can be milder than using pressurized hydrogen gas.[6][9]
-
Solution 2: Use a Non-Reductive Method. For substrates with easily reducible groups, it's best to avoid hydrogenation altogether.
-
Mild Lewis Acid Cleavage: A system like AlCl₃ in hexafluoroisopropanol (HFIP) is known for its excellent functional group tolerance and can be used at room temperature.[1][2]
-
Nucleophilic Cleavage: A protocol using 2-mercaptoethanol is highly selective and compatible with sensitive functionalities.[3]
-
Q4: During my deprotection with HBr in acetic acid, I'm forming an acetylated byproduct. How can I prevent this?
This side reaction occurs when the newly deprotected amine is acetylated by the acetic acid solvent.[1]
-
Solution: Switch to a non-nucleophilic acid/solvent system. Using HCl in a non-acetylating solvent like dioxane or isopropanol is a common alternative.[1] Trifluoroacetic acid (TFA) can also be used, but be mindful of its strength as it may cleave other acid-labile protecting groups.[1]
Q5: What causes the formation of an N-benzyl byproduct during catalytic hydrogenation, and how is it avoided?
An N-benzyl byproduct can form when the reaction stalls due to an insufficient hydrogen source.[10] Under these conditions, the intermediate benzyl carbamate can decarboxylate to form a benzyl cation, which is then trapped by the deprotected amine.
-
Solution: Ensure a sufficient and continuous supply of hydrogen. Using a hydrogen balloon or a Parr hydrogenator is standard. For more controlled hydrogen generation, in situ methods like using NaBH₄ in methanol with Pd/C can be very effective and rapid.[11]
Troubleshooting Guide: At-a-Glance
For quick reference in the lab, this table summarizes common problems, their probable causes, and recommended solutions.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Strategies |
| Slow or Incomplete Reaction (Catalytic Hydrogenation) | 1. Catalyst poisoning (sulfur, product amine).[6][7] 2. Poor catalyst quality/activity.[6] 3. Insufficient H₂ pressure or poor mixing.[1] | 1. Use purified starting material. Add a weak acid (e.g., AcOH) to prevent product inhibition.[6][8] 2. Use fresh, high-quality Pd/C or switch to Pearlman's catalyst (Pd(OH)₂/C).[6] 3. Increase H₂ pressure (e.g., 50 psi) and ensure vigorous stirring.[1] |
| Formation of Byproducts from Over-reduction (e.g., dehalogenation, alkene saturation) | Non-selective nature of catalytic hydrogenation.[3] | 1. Switch to milder Catalytic Transfer Hydrogenation (e.g., ammonium formate, Pd/C).[6] 2. Use a non-reductive method like mild Lewis acid cleavage (AlCl₃/HFIP) or nucleophilic cleavage (2-mercaptoethanol).[1][2] |
| Formation of N-Benzyl Byproduct | Insufficient hydrogen source leading to side reaction pathways.[10] | 1. Ensure a robust and continuous supply of hydrogen. 2. Consider in situ hydrogen generation (e.g., NaBH₄/Pd-C in MeOH) for rapid and complete reaction.[11] |
| Formation of Acetylated Amine (Acidic Deprotection) | Use of acetic acid as a solvent with HBr, leading to N-acetylation.[1] | 1. Switch to a non-nucleophilic solvent/acid system (e.g., HCl in dioxane).[1] 2. Use a milder Lewis acid method that does not require a carboxylic acid solvent (e.g., AlCl₃/HFIP).[1] |
| Formation of Genotoxic Benzyl Iodide | Use of Lewis acid-TMS-iodide for deprotection.[3] | 1. Avoid this method , especially in late-stage synthesis.[1] 2. Opt for safer alternatives like catalytic hydrogenation, mild acidic cleavage, or nucleophilic cleavage.[1] |
Key Mechanistic Pathways & Selection Workflow
Understanding the reaction mechanisms is crucial for effective troubleshooting and method selection.
Cbz Deprotection & Byproduct Formation Mechanism
The diagram below illustrates the desired hydrogenolysis pathway and the competing pathway that leads to the N-benzyl byproduct.
Caption: Cbz deprotection mechanism via hydrogenolysis and byproduct formation.
Workflow for Selecting the Optimal Deprotection Strategy
Use this decision tree to select the most appropriate deprotection method based on your substrate's characteristics.
Caption: Decision tree for selecting a Cbz deprotection method.
Optimized Experimental Protocols
The following are detailed, step-by-step protocols for recommended deprotection methods. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: Standard Catalytic Hydrogenolysis (H₂, Pd/C)
This protocol is ideal for simple substrates lacking other reducible functional groups.[6]
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[6]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt% of the substrate).
-
Inerting: Purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[6]
-
Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures.[6]
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[12]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C)
This method is often milder and more selective than using hydrogen gas.[1][13]
-
Setup: Dissolve the Cbz-protected amine (1.0 equiv) in methanol in a round-bottom flask with a stir bar.
-
Catalyst Addition: Add 10% Pd/C catalyst (10-20 wt%).
-
Reagent Addition: Add ammonium formate (3-5 equiv) to the mixture. The addition may be exothermic.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, typically completing within 30 minutes to 3 hours. Monitor by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst, washing with methanol.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be further purified by extraction or chromatography to remove excess ammonium formate salts.
Protocol 3: Mild Lewis Acid-Mediated Deprotection (AlCl₃/HFIP)
This is an excellent metal-free option for substrates with sensitive, reducible functional groups.[1][2]
-
Setup: In a clean, dry flask, dissolve the Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Reagent Addition: Add aluminum chloride (AlCl₃) (typically 1.5-3.0 equiv) to the solution portion-wise. The reaction may be exothermic.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-16 hours).[2]
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified.
References
- Benchchem. (2025). Technical Support Center: Optimization of Cbz Deprotection. Benchchem.
- Benchchem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures. Benchchem.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
- Benchchem. (n.d.). How to improve the efficiency of Cbz group removal. Benchchem.
- ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate.
- ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate.
- Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
- ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. ResearchGate.
- Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.
- Scientific Update. (2023). To Deprotect and Serve. Scientific Update.
- Reddy, B. V. S., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. tdcommons.org [tdcommons.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. researchgate.net [researchgate.net]
- 12. thalesnano.com [thalesnano.com]
- 13. researchgate.net [researchgate.net]
Technisches Support-Zentrum: Optimierung der Säulenchromatographie-Methoden zur Aufreinigung von 4-N-Cbz-Aminomethylanilin
Answering in German as requested by the user.
Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen und Lösungen für häufig auftretende Probleme bei der säulenchromatographischen Aufreinigung von 4-N-Cbz-Aminomethylanilin. Als erfahrener Anwendungswissenschaftler verbinde ich hier technische Präzision mit praxiserprobten Einblicken, um Ihre Experimente zu optimieren.
Abschnitt 1: Anleitung zur Fehlerbehebung
In diesem Abschnitt werden spezifische Probleme behandelt, die während der Aufreinigung auftreten können. Jedes Problem wird mit möglichen Ursachen und bewährten Lösungen im Frage-Antwort-Format dargestellt.
Frage 1: Meine Substanz zeigt auf der DC-Platte und in der Säule starkes Tailing (Schweifbildung). Was ist die Ursache und wie kann ich das Problem beheben?
Antwort: Tailing ist ein häufiges Problem bei der Chromatographie von basischen Verbindungen wie 4-N-Cbz-Aminomethylanilin auf Standard-Kieselgel.
-
Wissenschaftlicher Hintergrund: Kieselgel hat eine leicht saure Oberfläche aufgrund von Silanolgruppen (Si-OH). Die basische Aminogruppe Ihrer Zielverbindung kann mit diesen sauren Zentren eine Säure-Base-Wechselwirkung eingehen.[1][2] Dies führt zu einer starken, teilweise irreversiblen Adsorption, was sich in asymmetrischen Peaks und Tailing äußert.[2][3]
-
Lösung: Um diese unerwünschte Wechselwirkung zu unterdrücken, wird empfohlen, der mobilen Phase eine kleine Menge einer basischen Additivs hinzuzufügen.
Empfohlene Vorgehensweise:
-
Optimierung auf der DC-Platte: Führen Sie Ihre Dünnschichtchromatographie (DC) mit Ihrem optimierten Laufmittelsystem durch (z. B. Hexan/Ethylacetat oder Dichlormethan/Methanol).
-
Zugabe eines basischen Additivs: Fügen Sie dem Laufmittel 0,5-1 % Triethylamin (TEA) oder Pyridin hinzu.[1][3]
-
Vergleich: Vergleichen Sie die DC-Platten. In der DC mit TEA-Zusatz sollten Sie runde, klar definierte Spots mit einem etwas höheren Rf-Wert feststellen.
-
Anwendung auf die Säule: Verwenden Sie dasselbe Laufmittelsystem mit TEA-Zusatz für Ihre Säulenchromatographie. Es ist entscheidend, das Kieselgel vor dem Auftragen der Probe mit diesem modifizierten Laufmittel zu äquilibrieren.[2]
-
Frage 2: Meine Verbindung eluiert nicht von der Säule oder die Ausbeute ist extrem niedrig.
Antwort: Dieses Problem deutet darauf hin, dass Ihre Verbindung zu stark an der stationären Phase adsorbiert wird.
-
Mögliche Ursache 1: Zu unpolares Laufmittel.
-
Lösung: Die Polarität des Laufmittels ist nicht ausreichend, um Ihre Verbindung von der Kieselgeloberfläche zu verdrängen. Erhöhen Sie schrittweise die Polarität Ihres Laufmittels. Wenn Sie beispielsweise mit 20 % Ethylacetat in Hexan begonnen haben, erhöhen Sie den Anteil schrittweise auf 30 %, 40 % und so weiter (Gradientenelution).[4] Überprüfen Sie jede Fraktion mittels DC.
-
-
Mögliche Ursache 2: Irreversible Adsorption.
-
Lösung: Selbst mit einem basischen Additiv kann die Adsorption bei sehr basischen oder polaren Verbindungen zu stark sein.
-
Deaktiviertes Kieselgel: Verwenden Sie Kieselgel, das mit Wasser oder einem anderen polaren Lösungsmittel behandelt wurde, um die aktivsten sauren Zentren zu blockieren.
-
Alternative stationäre Phase: Erwägen Sie den Einsatz von basischer oder neutraler Aluminiumoxid-Chromatographie als Alternative zu Kieselgel.
-
Starker Polaritätssprung: Wenn die Verbindung immer noch nicht eluiert, kann ein abrupter Wechsel zu einem sehr polaren Laufmittel (z. B. 5-10 % Methanol in Dichlormethan) helfen, die Substanz zu eluieren.[5] Beachten Sie jedoch, dass dies die Trennleistung beeinträchtigen kann.
-
-
Frage 3: Die Trennung zwischen meinem Produkt und den Verunreinigungen ist unzureichend.
Antwort: Eine schlechte Auflösung kann mehrere Ursachen haben, die oft mit der Methodik zusammenhängen.
-
Lösung 1: Laufmittelsystem neu optimieren. Die beste Trennung wird oft erreicht, wenn der Rf-Wert der Zielverbindung auf der DC-Platte zwischen 0,25 und 0,35 liegt.[6][7] Ein zu hoher Rf-Wert führt zu einer schnellen Elution und schlechter Trennung. Testen Sie verschiedene Verhältnisse und Kombinationen von Lösungsmitteln (siehe Tabelle 1).
-
Lösung 2: Säule nicht überladen. Eine Überladung der Säule ist eine häufige Ursache für schlechte Trennungen. Als Faustregel gilt, dass die Probenmenge etwa 1-2 % der Kieselgelmenge (nach Gewicht) nicht überschreiten sollte. Bei schwierigen Trennungen sollte dieses Verhältnis auf unter 1 % reduziert werden.
-
Lösung 3: Korrekte Pack- und Auftragetechnik anwenden. Eine unsachgemäß gepackte Säule führt zu Kanalbildung und einer schlechten Auflösung.
-
Nass-Packen (Slurry-Methode): Suspendieren Sie das Kieselgel im unpolarsten Laufmittel, um eine homogene Aufschlämmung zu erzeugen, und füllen Sie diese in die Säule.[3] Dies minimiert die Bildung von Luftblasen und sorgt für eine dichte Packung.
-
Trockenauftragung (Dry Loading): Wenn Ihre Probe im Laufmittel schwer löslich ist, lösen Sie sie in einem minimalen Volumen eines gut lösenden Lösungsmittels (z. B. Dichlormethan), adsorbieren Sie sie an einer kleinen Menge Kieselgel, trocknen Sie das Kieselgel im Vakuum zu einem frei fließenden Pulver und tragen Sie dieses Pulver dann auf die gepackte Säule auf.[3][8]
-
Abschnitt 2: Häufig gestellte Fragen (FAQs)
Dieser Abschnitt beantwortet allgemeinere Fragen zur Methodik und den zugrunde liegenden Prinzipien.
FAQ 1: Wie wähle ich das optimale Laufmittelsystem für 4-N-Cbz-Aminomethylanilin aus?
Die Auswahl des Laufmittels ist der kritischste Schritt für eine erfolgreiche Trennung.[7] Der Prozess beginnt immer mit der Dünnschichtchromatographie (DC).
-
Ausgangspunkt: Beginnen Sie mit einem Standard-Zweikomponenten-System aus einem unpolaren (z. B. Hexan) und einem polareren Lösungsmittel (z. B. Ethylacetat).[5]
-
DC-Analyse: Testen Sie verschiedene Verhältnisse dieser Lösungsmittel. Das Ziel ist es, einen Rf-Wert für Ihr Produkt zwischen 0,25 und 0,35 zu erreichen, während die Verunreinigungen idealerweise einen signifikant anderen Rf-Wert aufweisen.[6][7]
-
Polarität anpassen:
-
Rf-Wert zu niedrig (<0,2): Erhöhen Sie die Polarität (mehr Ethylacetat).
-
Rf-Wert zu hoch (>0,5): Verringern Sie die Polarität (mehr Hexan).
-
-
Alternative Systeme: Wenn eine Hexan/Ethylacetat-Mischung keine gute Trennung liefert, testen Sie andere Systeme wie Dichlormethan/Methanol, das sich besonders für polarere Verbindungen eignet.[5]
Tabelle 1: Beispielhafte DC-Ergebnisse für die Optimierung des Laufmittelsystems
| Laufmittelsystem (v/v) | Rf-Wert (Produkt) | Beobachtung |
| Hexan / Ethylacetat (80:20) | 0.15 | Zu unpolar, Substanz läuft kaum. |
| Hexan / Ethylacetat (60:40) | 0.30 | Guter Rf-Wert, gute Trennung von unpolaren Verunreinigungen. |
| Hexan / Ethylacetat (40:60) | 0.55 | Zu polar, schlechte Trennung vom Laufmittelfront. |
| DCM / Methanol (98:2) | 0.40 | Gute Alternative, scharfe Spots. |
| DCM / Methanol (98:2) + 1% TEA | 0.45 | Exzellente Spotform, kein Tailing. |
FAQ 2: Ist die Cbz-Schutzgruppe unter den Bedingungen der Kieselgel-Chromatographie stabil?
Die Benzyloxycarbonyl (Cbz)-Gruppe ist im Allgemeinen robust und stabil gegenüber den Bedingungen der Kieselgel-Chromatographie.[9] Sie ist stabil gegenüber Basen und milden Säuren.[10] Allerdings kann eine längere Exposition gegenüber stark saurem Kieselgel oder sauren Verunreinigungen im Laufmittel in seltenen Fällen zu einer teilweisen Abspaltung führen.
-
Vorsichtsmaßnahmen:
-
Neutralität wahren: Die Zugabe von 0,5-1 % Triethylamin zum Laufmittel neutralisiert nicht nur die sauren Stellen des Kieselgels, sondern stellt auch sicher, dass das Medium basisch genug ist, um die Cbz-Gruppe zu schützen.
-
Zügig arbeiten: Führen Sie die Chromatographie zügig durch (Flash-Chromatographie), um die Kontaktzeit der Verbindung mit dem Kieselgel zu minimieren.
-
Stabilität prüfen: Wenn Sie eine Zersetzung vermuten, führen Sie eine 2D-DC durch. Spotten Sie Ihre Probe auf eine DC-Platte, entwickeln Sie sie in eine Richtung, trocknen Sie die Platte und entwickeln Sie sie dann um 90 Grad in dieselbe Richtung. Wenn sich neben dem Hauptspot weitere Spots auf der Diagonalen bilden, deutet dies auf eine Zersetzung auf dem Kieselgel hin.[8]
-
Abschnitt 3: Detaillierte experimentelle Protokolle
Dieses Protokoll beschreibt eine allgemeine Methode zur Aufreinigung von 4-N-Cbz-Aminomethylanilin mittels Flash-Säulenchromatographie.
Protokoll 1: Säulenpackung und Probenauftragung
-
Säulenauswahl: Wählen Sie eine Säule mit einem Durchmesser, der eine Kieselgelhöhe von ca. 15-20 cm ermöglicht.
-
Kieselgelmenge bestimmen: Wiegen Sie die 50- bis 100-fache Menge Kieselgel im Verhältnis zu Ihrer Rohproduktmenge ab (z. B. 50 g Kieselgel für 500 mg Rohprodukt).
-
Slurry herstellen: Geben Sie das Kieselgel in ein Becherglas und fügen Sie das unpolarste Laufmittel (z. B. Hexan/Ethylacetat 80:20 + 1 % TEA) hinzu, bis eine fließfähige Suspension entsteht. Rühren Sie gut um, um Klumpen zu entfernen.
-
Säule packen: Gießen Sie die Slurry schnell und in einer Bewegung in die senkrecht eingespannte Säule. Lassen Sie überschüssiges Lösungsmittel ab, bis der Flüssigkeitsstand knapp über der Kieselgeloberfläche liegt. Klopfen Sie vorsichtig an die Säule, um eine dichte und gleichmäßige Packung zu gewährleisten. Lassen Sie die Säule niemals trockenlaufen.
-
Probe vorbereiten (Trockenauftragung):
-
Lösen Sie Ihr Rohprodukt (z. B. 500 mg) in einem minimalen Volumen eines gut lösenden Lösungsmittels (z. B. 2-3 mL Dichlormethan).
-
Fügen Sie ca. 1-2 g Kieselgel hinzu.
-
Entfernen Sie das Lösungsmittel am Rotationsverdampfer, bis ein trockenes, frei fließendes Pulver entsteht.
-
-
Probe auftragen: Geben Sie das Pulver vorsichtig als eine gleichmäßige Schicht auf die Oberseite der Kieselgelpackung in der Säule. Legen Sie eine dünne Schicht Sand darüber, um die Oberfläche beim Hinzufügen des Laufmittels zu schützen.
Protokoll 2: Elution und Fraktionierung
-
Elution beginnen: Füllen Sie die Säule vorsichtig mit dem optimierten Laufmittel. Üben Sie mit einer Pumpe oder Druckluft einen leichten Überdruck aus, um eine Flussrate von ca. 5 cm/Minute zu erreichen (Flash-Chromatographie).
-
Fraktionen sammeln: Sammeln Sie das Eluat in einer Serie von Reagenzgläsern oder kleinen Kolben. Die Größe der Fraktionen hängt von der Größe Ihrer Säule ab (typischerweise 10-20 mL).
-
DC-Analyse der Fraktionen: Analysieren Sie jede zweite oder dritte Fraktion mittels DC. Verwenden Sie dieselbe DC-Platte, um die Fraktionen direkt miteinander zu vergleichen. Visualisieren Sie die Spots unter einer UV-Lampe (254 nm), da der aromatische Ring von 4-N-Cbz-Aminomethylanilin UV-aktiv ist.[11]
-
Fraktionen vereinigen: Vereinigen Sie alle Fraktionen, die laut DC-Analyse ausschließlich Ihr reines Produkt enthalten.
-
Aufarbeitung: Entfernen Sie das Lösungsmittel aus den vereinigten Fraktionen am Rotationsverdampfer, um Ihr aufgereinigtes Produkt zu erhalten.
Referenzen
-
BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine. Abgerufen von
-
Reddit. (2024). Column chromatography issues. Abgerufen von
-
Chromatography Forum. (2009). Amine column degradation. Abgerufen von
-
BenchChem. (2025). Technical Support Center: Optimization of Cbz Deprotection. Abgerufen von
-
BenchChem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures. Abgerufen von
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Abgerufen von
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. Abgerufen von
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Abgerufen von
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Abgerufen von
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Abgerufen von
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Abgerufen von
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Abgerufen von
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?. Abgerufen von
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Abgerufen von
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Abgerufen von
-
aichat.physics.ucla.edu. (n.d.). How To Choose Solvent System For Column Chromatography. Abgerufen von
-
BenchChem. (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography. Abgerufen von
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Abgerufen von
-
BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Abgerufen von
-
The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Abgerufen von
Sources
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Addressing Incomplete Reactions with 4-N-Cbz-aminomethylaniline
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-N-Cbz-aminomethylaniline. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges, particularly incomplete reactions, and achieve reliable, reproducible results in your synthetic endeavors.
Introduction
This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis. It incorporates a nucleophilic aniline moiety and a carbamate-protected primary amine, offering a versatile scaffold for constructing complex molecules, including peptide mimetics and other targeted therapeutics. However, the presence of two distinct amine functionalities, albeit one protected, can present unique challenges during synthesis, often leading to incomplete reactions, side product formation, and purification difficulties. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Incomplete Reactions
This section focuses on specific problems you might encounter during your experiments and provides actionable solutions.
Question 1: My amide coupling reaction between this compound and a carboxylic acid is sluggish and results in low yields. What are the likely causes and how can I improve the outcome?
Answer:
A sluggish or low-yielding amide coupling with this compound typically points to one of several factors related to the nucleophilicity of the aniline, the activation of the carboxylic acid, or the reaction conditions.
Causality and Solutions:
-
Reduced Nucleophilicity of the Aniline: The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, making it significantly less nucleophilic than an aliphatic amine. This inherent low reactivity is a common hurdle.[1]
-
Insufficient Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate to be susceptible to attack by the weakly nucleophilic aniline.[2][3] Incomplete activation will lead to unreacted starting materials.
-
Suboptimal Coupling Reagents: While a wide array of coupling reagents are available, not all are equally effective for challenging couplings with anilines.[3][4]
-
Reaction Conditions: Temperature, solvent, and stoichiometry play a critical role in driving the reaction to completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete amide coupling.
Recommended Actions:
| Strategy | Recommendation | Rationale |
| Optimize Coupling Reagent | Switch from standard carbodiimides like DCC or EDC to uronium/aminium or phosphonium-based reagents such as HATU, HBTU, or PyBOP.[2][4] | These reagents form highly reactive OBt or OAt esters with the carboxylic acid, which are more effective at acylating weakly nucleophilic anilines. |
| Increase Reaction Temperature | Gently heat the reaction mixture to 40-60 °C. | Increased thermal energy can help overcome the activation barrier for the nucleophilic attack of the aniline. |
| Pre-activation of Carboxylic Acid | Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to stir for 5-10 minutes before adding the this compound.[1][5] | This ensures the formation of the activated ester intermediate, minimizing side reactions of the coupling agent.[5] |
| Double Coupling | After the initial coupling reaction time, add a second portion of the activated carboxylic acid (or coupling reagent and carboxylic acid) to the reaction mixture.[6] | This can help drive the reaction to completion by acylating any remaining unreacted aniline.[6] |
Question 2: I am observing a significant amount of a byproduct that appears to be the result of a reaction at the Cbz-protected amine. How is this possible and what can I do to prevent it?
Answer:
While the Cbz (carboxybenzyl) group is a robust protecting group for amines, it is not entirely inert under all conditions.[7][8][9] Side reactions at the protected amine, though less common, can occur, leading to incomplete conversion to the desired product.
Potential Causes and Preventive Measures:
-
Over-activation or Highly Reactive Electrophiles: Using excessively harsh activating agents or highly reactive electrophiles can lead to undesired reactions with the carbamate.
-
Inadvertent Deprotection: Certain reaction conditions can lead to partial deprotection of the Cbz group, exposing the primary amine which can then react. While classic Cbz deprotection involves hydrogenolysis, other conditions can affect its stability.[7][10][11][12][13]
Preventive Strategies:
| Issue | Recommended Action | Rationale |
| Side reaction with coupling agents | Avoid using an excess of highly reactive coupling agents. Ensure the order of addition is correct (pre-activate the acid before adding the aniline).[5] | Some coupling reagents can react with the carbamate if a more nucleophilic amine is not readily available. |
| Use of strong bases | Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger bases like DBU or sodium hydride if possible.[14] | Strong bases can potentially deprotonate the carbamate nitrogen, leading to side reactions. |
| Reaction Temperature | Avoid excessively high temperatures for prolonged periods. | Thermal stress can sometimes lead to the degradation of the Cbz group. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: this compound, like many aniline derivatives, can be susceptible to air and light-induced oxidation, which can result in discoloration (often turning brownish) and the formation of impurities.[15] To ensure its stability and reactivity, it should be stored under the following conditions:
-
Temperature: In a refrigerator at 2-8 °C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).
-
Light: In an amber or opaque container to protect it from light.
-
Moisture: In a tightly sealed container to prevent moisture absorption.
Proper storage is crucial for preventing the formation of oxidative impurities that can interfere with subsequent reactions.[16][17][18][19]
Q2: What are the best solvents for reactions involving this compound?
A2: The choice of solvent depends on the specific reaction, but generally, polar aprotic solvents are preferred for amide coupling reactions.[20][21]
| Solvent | Suitability | Comments |
| DMF (Dimethylformamide) | Excellent | Good at solvating the starting materials and reagents. Can be difficult to remove during workup. |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | Similar to DMF but with a higher boiling point. |
| DCM (Dichloromethane) | Good | A versatile solvent, but its lower polarity may not be optimal for all coupling reactions. |
| THF (Tetrahydrofuran) | Moderate | Can be used, but its lower polarity might lead to slower reaction rates. |
| Acetonitrile | Moderate | Another option, but solubility of all components should be verified. |
The principle of "like dissolves like" is a good starting point for solvent selection.[20]
Q3: How can I effectively purify the product of an incomplete reaction?
A3: Purifying the desired product from unreacted this compound and other byproducts is a critical step.[22] A combination of techniques is often most effective.
Purification Workflow:
Caption: General purification workflow for amide coupling products.
Detailed Steps:
-
Aqueous Workup:
-
Acidic Wash: Perform a liquid-liquid extraction with a dilute acid (e.g., 1M HCl or 5% citric acid). This will protonate the basic unreacted this compound, pulling it into the aqueous layer.[15]
-
Basic Wash: Follow with a wash using a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid and acidic byproducts.
-
Brine Wash: A final wash with brine will help to remove residual water from the organic layer.
-
-
Chromatography:
-
Silica Gel Chromatography: This is often necessary to separate the desired product from non-polar impurities and closely related side products.[23] A gradient elution system (e.g., hexanes/ethyl acetate or DCM/methanol) is typically effective.
-
Experimental Protocols
Protocol 1: Optimized Amide Coupling using HATU
This protocol is designed for a typical small-scale amide coupling reaction.
-
Preparation:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).
-
Add diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
-
Activation:
-
Stir the mixture at room temperature for 10 minutes to allow for the formation of the activated ester.
-
-
Coupling:
-
Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF to the reaction flask.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and perform the aqueous washes as described in the purification workflow above.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Cbz-Deprotection via Hydrogenolysis
This protocol describes the removal of the Cbz protecting group to liberate the primary amine.[7]
-
Setup:
-
Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol% Pd) to the solution.
-
-
Reaction:
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a hydrogenator).
-
Evacuate the flask and backfill with H₂ (repeat this cycle 3 times) to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with argon or nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Song, G.-Q., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180.
- Reddit. (2019). Peptide coupling. r/Chempros.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- NIH. (n.d.).
- Bentham Science. (2016). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.
- University of Pardubice. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under.
- Biotage. (2023). Using double coupling to improve your peptide synthesis.
- Royal Society of Chemistry. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances.
- BenchChem. (n.d.).
- Chem-Station Int. Ed. (2014).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Master Organic Chemistry. (2018).
- Reddit. (2023).
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
- NIH. (n.d.). Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
- BenchChem. (n.d.). Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide.
- NIH. (2019). Stability Evaluation and Stabilization of a Gastrin-Releasing Peptide Receptor (GRPR) Targeting Imaging Pharmaceutical.
- BenchChem. (n.d.). troubleshooting guide for unexpected side reactions of 2,6-Bis(aminomethyl)phenol.
- ResearchGate. (2025). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
- ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?.
- PubMed. (2019). Stability Evaluation and Stabilization of a Gastrin-Releasing Peptide Receptor (GRPR) Targeting Imaging Pharmaceutical.
- NIH. (2023). A graphitic-C3N4 derivative containing heptazines merged with phenyls: synthesis, purification and application as a high-efficiency metal-free quasi-green phosphor for white LEDs.
- NIH. (n.d.).
- PubMed. (2025). First-in-Human Serum Stability Studies of [177Lu]Lu-AMTG: A Step Toward Improved GRPR-Targeted Radiopharmaceutical Therapy.
Sources
- 1. reddit.com [reddit.com]
- 2. jpt.com [jpt.com]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Stability Evaluation and Stabilization of a Gastrin-Releasing Peptide Receptor (GRPR) Targeting Imaging Pharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability Evaluation and Stabilization of a Gastrin-Releasing Peptide Receptor (GRPR) Targeting Imaging Pharmaceutical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Stabilization of a Gastrin-Releasing Peptide Receptor Antagonist Enhances PET Imaging and Radionuclide Therapy of Prostate Cancer in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. First-in-Human Serum Stability Studies of [177Lu]Lu-AMTG: A Step Toward Improved GRPR-Targeted Radiopharmaceutical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. A graphitic-C3N4 derivative containing heptazines merged with phenyls: synthesis, purification and application as a high-efficiency metal-free quasi-green phosphor for white LEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Novel 4-N-Cbz-Aminomethylaniline Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of chemical research. Aniline derivatives, in particular, form the backbone of countless pharmaceuticals, polymers, and advanced materials, making their precise characterization a critical step in the development pipeline.[1][2] This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to characterize a specific class of these compounds: 4-N-Cbz-aminomethylaniline derivatives.
The target molecule combines three key structural features: a para-substituted aniline core, a flexible aminomethyl linker, and the widely-used Carbobenzyloxy (Cbz or Z) protecting group.[3][4] Understanding the unique spectral signature of each component is paramount for verifying a successful synthesis. This document moves beyond simple data reporting, explaining the causality behind experimental choices and presenting a logical, multi-technique workflow to ensure the highest degree of scientific integrity.
The Integrated Characterization Workflow
No single technique can provide a complete structural picture. A logical, multi-faceted approach is required for definitive characterization, where each method provides a unique and complementary piece of the puzzle. The typical workflow begins with crude product analysis and proceeds through purification to final structural confirmation.
Caption: Integrated workflow for synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy stands as the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[1] Both ¹H and ¹³C NMR are essential for a complete structural assignment of this compound.
Causality of NMR Analysis
We rely on NMR as the primary tool because it maps the chemical environment of each proton and carbon atom. The chemical shift, splitting pattern (multiplicity), and integration of signals in ¹H NMR allow us to piece together the molecular fragments, while ¹³C NMR confirms the carbon skeleton and the presence of key functional groups like carbonyls.
Key ¹H NMR Spectral Features
The structure of this compound presents several distinct proton environments that are readily identifiable.
Caption: Structure of this compound.
-
Cbz Aromatic Protons (H-e): These five protons on the benzyl ring typically appear as a complex multiplet or a sharp singlet around 7.30-7.40 ppm . Their integration (5H) is a key indicator of the Cbz group's presence.[5]
-
Aniline Aromatic Protons (H-c, H-d): The para-substituted aniline ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the amino group (H-d) are more shielded and appear upfield (~6.6 ppm ) compared to the protons ortho to the aminomethyl group (H-c, ~7.1 ppm ).
-
Cbz Benzylic Protons (H-b): The two protons of the benzylic methylene (-O-CH₂-Ph) are chemically equivalent and appear as a sharp singlet at approximately 5.1 ppm . This signal is a hallmark of the Cbz protecting group.[5]
-
Aminomethyl Protons (H-a): The methylene protons of the linker (-CH₂-NH-) typically appear as a doublet around 4.2-4.3 ppm , coupled to the adjacent N-H proton.
-
Amide Proton (N-H): This proton's signal is often broad and its chemical shift is highly variable (5.0-5.5 ppm ), depending on solvent and concentration.[5][6] It typically appears as a triplet due to coupling with the adjacent CH₂ group. Addition of D₂O will cause this signal to disappear, confirming its identity.[6]
Comparison with Unprotected Precursor
| Proton Environment | This compound (Expected δ, ppm) | 4-Aminobenzylamine (Precursor) (Expected δ, ppm) | Rationale for Shift |
| Aniline Ring (H ortho to -NH₂) | ~6.6 | ~6.6 | Minimal change expected. |
| Aniline Ring (H ortho to -CH₂) | ~7.1 | ~7.0 | Slight downfield shift due to amide group. |
| Aminomethyl (-CH₂-) | ~4.2-4.3 (doublet) | ~3.7 (singlet) | Significant downfield shift due to the electron-withdrawing effect of the Cbz-carbonyl. |
| Benzylic (-O-CH₂-Ph) | ~5.1 (singlet) | N/A | Unique signal confirming Cbz group installation. |
| Aromatic (Cbz Phenyl) | ~7.3-7.4 (multiplet) | N/A | Unique signal confirming Cbz group installation. |
| Amine Proton | ~5.2 (broad triplet, NH -Cbz) | ~1.5 (broad singlet, NH ₂) | Shift and multiplicity change confirms conversion from primary amine to secondary amide. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1]
-
Transfer: Use a pipette to transfer the solution into a clean NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field to optimize homogeneity.
-
Acquisition: Acquire the ¹H spectrum using a standard single-pulse sequence. Typically, 16 to 64 scans are sufficient for a sample of this concentration.[1]
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is an indispensable, rapid technique for confirming the presence or absence of key functional groups. For this compound, the transformation from a primary amine precursor to a secondary amide product is accompanied by distinct and easily identifiable changes in the IR spectrum.[1][7]
Causality of IR Analysis
We use IR to get a quick and definitive check of the functional groups. The most critical transformation here is the conversion of the primary amine (-NH₂) to a secondary amide (-NH-C=O). This is validated by the disappearance of the characteristic two-band N-H stretch of the primary amine and the appearance of a strong carbonyl (C=O) stretch and a single N-H stretch from the newly formed amide.
| Functional Group | Key Vibrational Frequency (cm⁻¹) | Significance in this compound |
| N-H Stretch (Amide) | ~3300-3400 (single, sharp/medium) | Confirms the presence of the secondary amide N-H bond. Primary amines show two bands in this region.[7][8] |
| Aromatic C-H Stretch | >3000 | Indicates the C-H bonds on both the aniline and benzyl aromatic rings. |
| Aliphatic C-H Stretch | <3000 | Corresponds to the methylene linkers in the molecule. |
| C=O Stretch (Amide I) | ~1690-1710 (strong, sharp) | Crucial diagnostic peak. Its strong presence confirms the installation of the Cbz protecting group. |
| N-H Bend (Amide II) | ~1510-1550 | Further evidence of the amide functional group. |
| Aromatic C=C Bending | ~1600 & ~1450-1500 | Characteristic absorptions for the aromatic rings. |
| C-N Stretch (Aromatic) | ~1250-1335 (strong) | Indicates the bond between the aniline nitrogen and the aromatic ring.[7][9] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.[1]
-
Sample Application: Place a small amount (a few milligrams) of the solid purified product directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact. Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[1]
-
Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the synthesized compound, serving as a fundamental check of its identity. High-resolution mass spectrometry (HRMS) further provides an exact mass, which can be used to confirm the molecular formula with high confidence.[10]
Causality of MS Analysis
The primary goal of MS is to confirm that the product has the correct molecular weight. For this compound (C₁₅H₁₆N₂O₂), the monoisotopic mass is 256.1212 Da. Observing a protonated molecular ion [M+H]⁺ at m/z 257.1285 in an ESI-MS experiment is strong evidence of a successful synthesis. Furthermore, the fragmentation pattern acts as a structural fingerprint. The Cbz group is known for its characteristic fragmentation, providing an extra layer of confirmation.
Expected Fragmentation Pattern
Caption: Key ESI-MS fragmentation pathways.
-
Molecular Ion: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 257.13 .
-
Base Peak (Tropylium Ion): Cleavage of the benzylic C-O bond is highly favorable, leading to the formation of the stable tropylium cation ([C₇H₇]⁺) at m/z 91 . This is often the most intense peak in the spectrum and is a classic signature of a benzyl or Cbz group.
-
Other Fragments: Loss of the entire benzyl group can lead to a fragment at m/z 166. Cleavage at the amide bond can generate a fragment corresponding to the 4-aminomethylaniline core at m/z 106.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid (0.1%) can be added to aid protonation for positive ion mode.[1]
-
Instrumentation: Use an ESI source coupled to a mass analyzer (e.g., TOF, Orbitrap, or Quadrupole).
-
Data Acquisition: Infuse the sample directly or via an LC system. Acquire the spectrum over a relevant mass range (e.g., m/z 50-500). For structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 257) to observe the characteristic fragmentation.[1]
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information on the conjugated π-electron systems within the molecule. While not as structurally definitive as NMR, it is a valuable comparative tool.
Causality of UV-Vis Analysis
This technique is used to characterize the chromophores (light-absorbing parts) of the molecule. In this case, the primary chromophore is the aniline ring. The interaction of the nitrogen's lone pair of electrons with the aromatic π-system shifts the absorption maximum (λ_max) to a longer wavelength compared to unsubstituted benzene.[11] Comparing the λ_max of the product to the starting material can indicate changes to the electronic environment of the aniline ring.
-
Expected Absorption: Aniline itself has a λ_max around 280 nm.[11] The this compound derivative is expected to have a primary absorption band in a similar region, typically 270-290 nm , corresponding to the π → π* transition of the substituted aniline chromophore. A second, shorter wavelength absorption from the benzyl group of the Cbz moiety may also be observed around 250-260 nm.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Blanking: Record a baseline spectrum using a cuvette containing only the solvent.
-
Acquisition: Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 200-400 nm).[12]
Summary and Comparative Data
The following table summarizes the key expected spectroscopic data for a representative this compound derivative, providing a quick reference for structural verification.
| Technique | Feature | Expected Value / Observation |
| ¹H NMR | Aniline Ring Protons | Two doublets, ~6.6 and ~7.1 ppm |
| Aminomethyl Protons (-CH₂) | Doublet, ~4.2-4.3 ppm | |
| Cbz Benzylic Protons (-OCH₂) | Singlet, ~5.1 ppm | |
| Cbz Phenyl Protons | Multiplet, ~7.3-7.4 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~156 ppm |
| IR | N-H Stretch (Amide) | ~3350 cm⁻¹ (single peak) |
| C=O Stretch (Amide I) | ~1700 cm⁻¹ (strong) | |
| C-N Stretch (Aromatic) | ~1300 cm⁻¹ (strong) | |
| MS (ESI+) | [M+H]⁺ | m/z 257.13 |
| Base Peak | m/z 91 (Tropylium ion) | |
| UV-Vis | λ_max | ~270-290 nm |
Conclusion
The thorough characterization of novel this compound derivatives is not achievable through a single analytical method. It requires the synergistic application of a suite of spectroscopic techniques. NMR provides the definitive structural map, IR confirms the crucial functional group transformations, mass spectrometry validates the molecular weight and elemental composition, and UV-Vis spectroscopy characterizes the electronic properties of the aromatic system. By following the integrated workflow and comparative analysis detailed in this guide, researchers can ensure the unambiguous identification and high purity of their synthesized compounds, paving the way for their successful application in drug discovery and materials science.
References
-
Spectroscopy of Amines - Chemistry LibreTexts. [Link]
-
Infrared Spectroscopy - CDN. [Link]
-
24.10 Spectroscopy of Amines - Chemistry LibreTexts. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC - NIH. [Link]
-
IR Spectroscopy Tutorial: Amines - University of Calgary. [Link]
-
Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. [Link]
-
Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - Scientific Reports. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. [Link]
-
Spectroscopic studies of anthracyclines: Structural characterization and in vitro tracking - Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [total-synthesis.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. wikieducator.org [wikieducator.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 4-N-Cbz-aminomethylaniline vs. Boc-aminomethylaniline Linkers in Drug Conjugate Development
In the sophisticated architecture of targeted therapeutics like antibody-drug conjugates (ADCs), the linker is a linchpin, directly influencing the stability, efficacy, and ultimate therapeutic index of the conjugate. Among the most elegant linker designs are the self-immolative systems, with the p-aminobenzyl carbamate (PABC) scaffold being a cornerstone in clinically successful ADCs.[1][][3] This guide provides a detailed comparative analysis of two pivotal variations of the PABC linker, distinguished by the protecting group on the aniline nitrogen: 4-N-Cbz-aminomethylaniline and 4-N-Boc-aminomethylaniline. This comparison is grounded in established principles of organic chemistry and supported by data-driven insights to empower researchers in making strategic decisions for their drug development pipelines.
The PABC Self-Immolative Mechanism: A Cornerstone of ADC Design
The PABC spacer is a critical component of many cleavable linker systems, engineered to ensure the efficient and traceless release of an unmodified cytotoxic payload within the target cancer cell.[1][3] Its primary function is to create distance between the bulky antibody and the payload, allowing for efficient cleavage of a nearby trigger, often a peptide sequence like valine-citrulline (Val-Cit), by lysosomal proteases such as Cathepsin B.[1][][]
Upon enzymatic cleavage of the trigger, the PABC linker undergoes a spontaneous and irreversible 1,6-elimination reaction. This electronic cascade results in the release of the payload in its active form, along with carbon dioxide and the remnants of the linker.[1] The protecting group on the aniline nitrogen is crucial as it "tunes" the electronic properties of the system, ensuring stability in circulation while allowing for rapid self-immolation upon activation.
Caption: Core structures of the Cbz- and Boc-protected aminomethylaniline linkers.
Scientific Rationale and Experimental Considerations
The choice between a Cbz or Boc-protected PABC linker is a strategic decision driven by the overall synthetic route of the drug-linker construct.
Synthetic Strategy and Orthogonality
In complex, multi-step syntheses, the ability to selectively remove one protecting group without affecting others (orthogonality) is paramount.
-
Cbz-Linker: The Cbz group is prized for its stability under both acidic and basic conditions, making it a robust choice during the assembly of complex payloads. Its removal via catalytic hydrogenolysis is a mild, neutral process, which is highly advantageous when the payload contains acid- or base-sensitive functionalities. [5]This makes the Cbz-linker ideal for solution-phase synthesis of intricate drug-linker molecules.
-
Boc-Linker: The Boc group's lability to moderate acids like trifluoroacetic acid (TFA) makes it a workhorse in solid-phase peptide synthesis (SPPS). [6]If the ADC's cleavable trigger is a peptide synthesized on a resin, using a Boc-protected PABC linker can be synthetically streamlined, as the Boc group can be removed during the final acid-mediated cleavage from the solid support.
Diagram 3: Orthogonal Deprotection Pathways
Caption: The distinct and non-interfering cleavage conditions for Cbz and Boc groups enable orthogonal synthetic strategies.
Experimental Protocols: Synthesis and Deprotection
The following are generalized, yet detailed, protocols for the synthesis and deprotection of the respective linkers, forming the basis for their incorporation into larger drug-linker constructs.
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve 4-aminobenzylamine (1.0 eq) and a base such as sodium bicarbonate (2.0 eq) in a 2:1 mixture of THF and water.
-
Protection: Cool the solution to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Protocol 2: Synthesis of 4-N-Boc-aminomethylaniline
-
Dissolution: Dissolve 4-aminobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-8 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography to yield the desired product.
Protocol 3: Deprotection of the Cbz Group (Hydrogenolysis)
-
Setup: Dissolve the Cbz-protected compound in a solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Place the reaction under a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate to obtain the deprotected amine.
Protocol 4: Deprotection of the Boc Group (Acidolysis)
-
Setup: Dissolve the Boc-protected compound in DCM.
-
Cleavage: Add trifluoroacetic acid (TFA) (typically 25-50% v/v) and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically complete within 1-2 hours).
-
Isolation: Concentrate the reaction mixture under reduced pressure. The product is often obtained as a TFA salt and may require neutralization.
Conclusion and Future Perspectives
The choice between this compound and 4-N-Boc-aminomethylaniline as a PABC linker is not a matter of inherent superiority, but of strategic synthetic planning. The Cbz-protected linker offers robustness and a mild, orthogonal deprotection route via hydrogenolysis, making it a strong candidate for complex, solution-phase syntheses. The Boc-protected linker provides convenience and efficiency, particularly in workflows that already employ acid-labile protecting groups, such as solid-phase peptide synthesis.
As ADC technology continues to evolve, with increasingly complex payloads and novel conjugation strategies, the demand for versatile and well-characterized linkers will only grow. A thorough understanding of the chemical nuances of each component, as detailed in this guide, is essential for the rational design of the next generation of highly effective and safe targeted therapies.
References
- BenchChem. A Comparative Guide to Acid-PEG3-C2-Boc and Other PEG Linkers in Drug Development. (2025).
- Poudel, Y. B., et al.
- Beck, A., et al. Current ADC Linker Chemistry. Pharmaceuticals (Basel). (2017).
- BenchChem.
- BOC Sciences. Types of ADC Linkers. (2022).
- WuXi AppTec DMPK. Drug Conjugate Linkers and Their Effects on Drug Properties. (2023).
- BOC Sciences.
- ResearchGate. Synthesis of drug‐linker 1. a) Boc‐ValAlaPAB−Br, butanone (86 %); b).... (n.d.).
- Dorywalska, M., et al. Comparison of enzymatic cleavage of derivatized VC-PABC linkers by....
- Su, Z., et al. Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. (2021).
- Olah, M., et al.
- BOC Sciences.
- Ali, A., et al. Photochemical Protection of Amines with Cbz and Fmoc Groups.
- SigutLabs. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. (2025).
- BOC Sciences. ADC Linker Development Services. (n.d.).
- Master Organic Chemistry.
- Grinda, M., et al. A comparative study of the self-immolation of para-aminobenzylalcohol and hemithioaminal-based linkers in the context of protease-sensitive fluorogenic probes. Org. Biomol. Chem. (2010).
Sources
A Senior Scientist's Guide to 4-N-Cbz-aminomethylaniline in Synthesis: A Comparative Analysis
For the discerning researcher in synthetic and medicinal chemistry, the choice of a bifunctional linker or building block is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. Among the array of available reagents, 4-N-Cbz-aminomethylaniline stands out as a versatile and strategic tool. Its unique architecture, featuring an aniline moiety for aromatic functionalization and a carbobenzyloxy (Cbz)-protected primary amine, offers a powerful handle for controlled, sequential modifications.
This guide provides an in-depth, field-proven comparison of this compound, weighing its distinct advantages against its inherent limitations. We will delve into experimental data, compare it with common alternatives, and provide actionable protocols to empower you, the researcher, to make informed decisions in your synthetic endeavors.
The Strategic Value of Cbz Protection in a Bifunctional Linker
The core utility of this compound lies in the strategic masking of one of its two nucleophilic nitrogen atoms. The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s for peptide synthesis, serves as a robust guardian of the reactive aminomethyl group.[1] This protection allows the synthetic chemist to selectively perform reactions on the aniline nitrogen without interference, and then, at a later, desired stage, unveil the primary amine for further elaboration.
Below is a diagram illustrating the key functional components of the molecule that enable this synthetic strategy.
Caption: Structure of this compound highlighting its two distinct reactive sites.
Part 1: The Advantages in Practice
The decision to employ this compound is often driven by the need for high selectivity and compatibility with a broad range of reaction conditions.
Advantage 1: Robustness and Orthogonal Deprotection
The Cbz group is renowned for its stability, a quality that makes it exceptionally reliable. It is resistant to a wide range of acidic and basic conditions, which allows for extensive molecular modifications without premature deprotection. This stability provides a key strategic advantage known as orthogonality . In complex syntheses, multiple protecting groups are often used, and the ability to remove one without affecting others is paramount.[2]
The Cbz group is typically removed under conditions of catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This deprotection method is orthogonal to many other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.
| Protecting Group | Acid Stability (e.g., TFA) | Base Stability (e.g., Piperidine) | Hydrogenolysis (H₂, Pd/C) |
| Cbz (Z) | Stable (cleaved by HBr/AcOH) | Stable | Labile |
| Boc | Labile | Stable | Stable |
| Fmoc | Stable | Labile | Stable |
| Table 1: Orthogonality of Common Amine Protecting Groups. This table illustrates how the unique deprotection condition for Cbz allows for selective removal in the presence of Boc and Fmoc groups. |
Advantage 2: Controlled, Sequential Functionalization
The primary benefit of this reagent is the ability it confers to perform a sequence of reactions with high fidelity. A typical synthetic workflow involves first utilizing the reactivity of the aniline nitrogen, followed by the deprotection and subsequent reaction of the aminomethyl nitrogen. This is invaluable in the synthesis of molecules like peptidomimetics, radioligand linkers, and other complex scaffolds where precise connectivity is essential.[3]
Caption: A typical synthetic workflow demonstrating the sequential functionalization enabled by this compound.
Advantage 3: Applications in Medicinal Chemistry and Peptide Synthesis
This building block is frequently employed in drug discovery and development. For instance, the p-aminomethylaniline core is found in linkers used for developing radiopharmaceuticals and antibody-drug conjugates (ADCs).[3] The ability to first attach this linker to a chelator or payload via the aniline and then, after Cbz deprotection, conjugate it to a targeting moiety (like a peptide) is a common and powerful strategy. It has also been utilized in the synthesis of inhibitors for various biological targets.[4][5][6]
Part 2: Disadvantages and Critical Limitations
Despite its strengths, this compound is not a universal solution. Its limitations are primarily tied to the very nature of the Cbz group's removal.
Disadvantage 1: Harsh Deprotection Conditions and Substrate Incompatibility
The standard method for Cbz cleavage, catalytic hydrogenolysis, is a reductive process. This poses a significant problem if the substrate contains functional groups that are also susceptible to reduction.[7]
Functional Groups Incompatible with Catalytic Hydrogenolysis:
-
Alkenes and Alkynes (will be reduced to alkanes)
-
Nitro Groups (will be reduced to amines)
-
Aryl Halides (can undergo dehalogenation, especially I and Br)
-
Benzyl Ethers (will also be cleaved)
-
Thioethers (can poison the catalyst)
While alternative, non-reductive cleavage methods exist, such as using strong Lewis acids (e.g., TMSI) or harsh acids (e.g., HBr in acetic acid), these conditions can compromise other acid-sensitive groups within the molecule and may lack chemoselectivity.[1][7]
Disadvantage 2: Cost and Atom Economy
From a process chemistry perspective, the use of protecting groups is often disfavored due to concerns about cost and efficiency. This compound is more expensive than its unprotected counterpart, 4-aminobenzylamine. Furthermore, the introduction and subsequent removal of the Cbz group adds two steps to the synthesis and generates waste (toluene and CO₂ upon deprotection), reducing the overall atom economy.[8][9][10][11][12] For large-scale industrial synthesis, these factors can be significant drawbacks.
Disadvantage 3: Catalyst Poisoning and Reaction Failure
The success of catalytic hydrogenolysis is highly dependent on the purity of the substrate and the absence of catalyst poisons. Sulfur-containing compounds are notorious for deactivating palladium catalysts. If the substrate contains a thiol or thioether, the Cbz deprotection can be sluggish or fail completely, necessitating alternative and often harsher deprotection strategies.
Part 3: Comparison with Key Alternatives
The choice of reagent is always context-dependent. Here, we compare this compound with its most common alternatives.
| Reagent | Key Advantage | Key Disadvantage | Best For... |
| This compound | Robust, orthogonal to acid/base labile groups. | Reductive deprotection limits substrate scope. | Syntheses with reducible-group-free molecules where acid/base lability is required elsewhere. |
| 4-N-Boc-aminomethylaniline | Mild acidic deprotection (TFA). Orthogonal to Cbz/Fmoc. | Unstable to strong acids needed for some reactions. | Molecules sensitive to hydrogenolysis but stable to acid. A workhorse in medicinal chemistry. |
| 4-aminobenzylamine (Unprotected) | Inexpensive, avoids protection/deprotection steps. | Non-selective. Both amines react, leading to product mixtures and purification challenges. | Simple, one-step syntheses where selectivity is not an issue or can be controlled by stoichiometry. |
digraph "Decision_Tree" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", fontsize=9];Start [label="Does your molecule have\nreducible groups (alkenes, NO₂, etc.)?"]; Yes [label="Yes"]; No [label="No"]; Use_Boc [label="Use 4-N-Boc-aminomethylaniline\n(Deprotection with acid, e.g., TFA)"]; Check_Acid_Base [label="Are other groups in your molecule\nsensitive to acid or base?"]; Yes_Acid_Base [label="Yes"]; No_Acid_Base [label="No, conditions are compatible"]; Use_Cbz [label="this compound is a\nstrong candidate."]; Consider_Alternatives [label="Consider Cbz or other orthogonal\nprotecting groups (e.g., Fmoc)."]; Start -> Yes [label=""]; Start -> No [label=""]; Yes -> Use_Boc; No -> Check_Acid_Base; Check_Acid_Base -> Yes_Acid_Base; Check_Acid_Base -> No_Acid_Base; Yes_Acid_Base -> Consider_Alternatives; No_Acid_Base -> Use_Cbz;
}
Caption: Decision-making flowchart for selecting a suitable aminomethylaniline derivative.
Part 4: Experimental Protocols
To provide practical context, here are representative, self-validating protocols for the use of this compound.
Protocol 1: Amide Coupling at the Aniline Position
Objective: To selectively acylate the aniline nitrogen.
-
Reagent Preparation: In a dry, inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and a suitable non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA) (1.5 eq), in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation/Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., an acid chloride or a pre-activated carboxylic acid with a coupling agent like HATU) (1.1 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The aniline nitrogen is significantly less basic and nucleophilic than the (protected) aminomethyl group, but acylation proceeds readily.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
Objective: To selectively deprotect the aminomethyl nitrogen.
-
Setup: Dissolve the Cbz-protected substrate (1.0 eq) from Protocol 1 in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add palladium on activated carbon (Pd/C, typically 5-10 wt% of the substrate) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas (H₂). Maintain a positive pressure of H₂ (using a balloon or a hydrogenation apparatus) and stir the suspension vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours. The disappearance of the starting material and the appearance of a more polar product (the free amine) are indicative of completion.
-
Work-up and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for the next step or can be further purified if necessary.
Conclusion
This compound is a powerful and strategic building block for complex organic synthesis. Its primary advantage lies in the robust nature of the Cbz group and its orthogonal removal, which enables highly controlled, sequential functionalization of its two distinct nitrogen atoms. This makes it an excellent choice for constructing molecules where precision is paramount, particularly in medicinal chemistry and peptide science.
However, its utility is constrained by the reductive conditions required for deprotection, rendering it unsuitable for substrates containing sensitive functional groups like alkenes or nitro groups. Furthermore, considerations of cost and atom economy may limit its use in large-scale applications. The ultimate decision to use this reagent versus an alternative, such as its Boc-protected counterpart, must be made by carefully analyzing the entire synthetic route and the chemical compatibility of all functional groups present in the molecule.
References
-
Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. Request PDF. Available at: [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Available at: [Link]
-
Selective Cleavage of Cbz-Protected Amines. Request PDF. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Request PDF. Available at: [Link]
-
Review on the o-Aminoaniline Moiety in Peptide and Protein Chemistry. PMC - NIH. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]
-
Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography. PMC - NIH. Available at: [Link]
-
Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease. PubMed. Available at: [Link]
-
Economic evaluation of first-line and maintenance treatments for advanced non-small cell lung cancer: a systematic review. CEOR. Available at: [Link]
-
Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. PubMed. Available at: [Link]
-
Cost-Effectiveness Analysis of 12-Versus 4-Weekly Administration of Bone-Targeted Agents in Patients with Bone Metastases from Breast and Castration-Resistant Prostate Cancer. PubMed. Available at: [Link]
-
A cost-effectiveness analysis of first-line induction and maintenance treatment sequences in patients with advanced nonsquamous non-small-cell lung cancer in France. NIH. Available at: [Link]
-
The Cost-Effectiveness of Frontline Tyrosine Kinase Inhibitors for Patients With Chronic Myeloid Leukemia: In Pursuit of Treatment-Free Remission and Dose Reduction. PubMed. Available at: [Link]
-
Novel Aminopeptidase N (APN/CD13) Inhibitors Derived From 3-phenylalanyl-N'-substituted-2,6-piperidinedione. PubMed. Available at: [Link]
-
Stability Evaluation and Stabilization of a Gastrin-Releasing Peptide Receptor (GRPR) Targeting Imaging Pharmaceutical. PMC - NIH. Available at: [Link]
-
Estimating the Cost-Effectiveness of Tumor Treating Fields (TTFields) Therapy with an Immune Checkpoint Inhibitor or Docetaxel in Metastatic Non-Small Cell Lung Cancer. PMC - NIH. Available at: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel aminopeptidase N (APN/CD13) inhibitors derived from 3-phenylalanyl-N'-substituted-2,6-piperidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Cost-Effectiveness Analysis of 12-Versus 4-Weekly Administration of Bone-Targeted Agents in Patients with Bone Metastases from Breast and Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cost-effectiveness analysis of first-line induction and maintenance treatment sequences in patients with advanced nonsquamous non-small-cell lung cancer in France - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cost-Effectiveness of Frontline Tyrosine Kinase Inhibitors for Patients With Chronic Myeloid Leukemia: In Pursuit of Treatment-Free Remission and Dose Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estimating the Cost-Effectiveness of Tumor Treating Fields (TTFields) Therapy with an Immune Checkpoint Inhibitor or Docetaxel in Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of Functionalized Aminomethylanilines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Functionalized aminomethylanilines are pivotal structural motifs in medicinal chemistry and materials science, serving as key building blocks for a diverse array of pharmaceuticals, agrochemicals, and polymers. The introduction of the aminomethyl group onto an aniline scaffold can significantly modulate a molecule's physicochemical properties, influencing its solubility, basicity, and biological activity. Traditionally, the synthesis of these valuable compounds has been dominated by the century-old Mannich reaction. However, the demands for greener, more efficient, and versatile synthetic methodologies have spurred the exploration of alternative reagents and pathways.
This in-depth technical guide provides a comprehensive comparison of traditional and alternative methods for the synthesis of functionalized aminomethylanilines. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each approach, supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.
The Traditional Approach: The Mannich Reaction
The Mannich reaction is a classic three-component condensation involving an active hydrogen compound (in this case, the aniline), formaldehyde, and a primary or secondary amine.[1] The reaction proceeds via the in situ formation of an electrophilic iminium ion (often called a Mannich base precursor) from formaldehyde and the amine, which then undergoes electrophilic aromatic substitution with the electron-rich aniline ring, typically at the para position.
Reaction Mechanism: Mannich Reaction
The generally accepted mechanism involves two key stages:
-
Formation of the Eschenmoser's salt-like iminium ion: The amine reacts with formaldehyde to form a hemiaminal, which then dehydrates to generate a reactive iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aniline attacks the iminium ion, followed by rearomatization to yield the aminomethylated aniline.
Sources
A Comparative Guide to Validating the Purity of Synthesized 4-N-Cbz-aminomethylaniline using HPLC-MS
For researchers, scientists, and drug development professionals, the meticulous verification of chemical purity is a cornerstone of reliable and reproducible results. This is particularly true for crucial intermediates like 4-N-Cbz-aminomethylaniline, a versatile building block in the synthesis of pharmaceuticals and bioactive molecules. This guide provides an in-depth, experience-driven comparison of synthesized this compound against a commercial standard, utilizing the precision of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
The Critical Role of Purity in Drug Development Intermediates
This compound, protected with a benzyloxycarbonyl (Cbz) group, serves as a key linker or scaffold in multi-step organic syntheses.[1][2] The presence of even minor impurities, such as unreacted starting materials or by-products from the protection step, can have cascading negative effects on subsequent reactions. These effects can range from reduced yields and complex purification challenges to the introduction of potentially toxic components in the final active pharmaceutical ingredient (API). Therefore, a robust analytical method to confirm both identity and purity is not just a quality control measure, but a fundamental necessity for advancing a drug development program.
The Synthetic Landscape: Anticipating Potential Impurities
A common route to this compound involves the reaction of 4-(aminomethyl)aniline with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4] While effective, this reaction can lead to several predictable impurities:
-
Unreacted 4-(aminomethyl)aniline: Incomplete reaction leaves the starting material in the final product.
-
Di-Cbz protected product: Over-reaction can lead to the protection of both the primary and secondary amine, creating a doubly Cbz-protected species.
-
Benzyl alcohol: A common by-product from the hydrolysis of Cbz-Cl or during certain deprotection steps.[5]
-
Other related substances: Depending on the quality of starting materials and reaction conditions.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the ideal analytical tool for this challenge. HPLC provides the high-resolution separation of the main compound from these closely related impurities, while MS offers definitive mass identification, confirming the molecular weight of each separated component.[6][7]
The Analytical Workflow: A Self-Validating Approach
To ensure the trustworthiness of our results, we employ a self-validating workflow. This involves the sequential analysis of a blank (solvent), a certified reference standard, and the synthesized sample. This approach confirms that the analytical system is clean, the method is performing as expected for a known pure compound, and provides a reliable baseline for evaluating the synthesized material.
Caption: A flowchart of the HPLC-MS experimental workflow.
Detailed Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (≥98% purity, commercial source)
-
Synthesized Sample: In-house synthesized this compound
-
Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade)
-
Equipment: HPLC system with UV/PDA detector, Mass Spectrometer with Electrospray Ionization (ESI) source.
Sample Preparation
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a stock solution of the synthesized sample at 1.0 mg/mL in the same solvent mixture.
-
Vortex each solution to ensure complete dissolution.
-
Filter each solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-MS Method Parameters
The choice of a reversed-phase C18 column is standard for moderately polar aromatic compounds. The addition of formic acid to the mobile phase serves a dual purpose: it protonates the analyte, leading to better peak shape and enhanced ionization in positive ESI mode.[8][9]
| Parameter | Condition |
| HPLC System | Standard LC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| UV Detection | 254 nm |
| MS Detector | ESI in Positive Ion Mode |
| Mass Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Comparative Data Analysis: Synthesized vs. Standard
The purity of the synthesized batch is determined by comparing its chromatogram to that of the reference standard. The area percent normalization method is a widely accepted technique for calculating purity, assuming that the main component and its impurities have similar UV responses at the chosen wavelength.[10][11] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of such analytical procedures.[12][13][14]
Caption: The logical flow of purity validation.
Below is a representative comparison of a high-quality synthesized batch of this compound with a commercial reference standard.
| Analyte | Retention Time (min) | Area % | Observed [M+H]⁺ (m/z) | Theoretical [M+H]⁺ (m/z) | Identity |
| Reference Standard | 5.82 | 99.8% | 257.13 | 257.13 | This compound |
| Synthesized Batch - Main Peak | 5.82 | 98.5% | 257.13 | 257.13 | This compound |
| Synthesized Batch - Impurity 1 | 1.25 | 1.1% | 123.09 | 123.09 | Unreacted 4-(aminomethyl)aniline |
| Synthesized Batch - Impurity 2 | 8.91 | 0.4% | 391.17 | 391.17 | Di-Cbz protected product (tentative) |
The data clearly indicates that the synthesized batch has a purity of 98.5% based on the area normalization of the HPLC chromatogram. The mass spectrometer confirms the identity of the main peak as this compound (m/z 257.13). Furthermore, the MS data allows for the tentative identification of the major impurity as the unreacted starting material, 4-(aminomethyl)aniline (m/z 123.09), and a minor impurity consistent with the mass of the di-Cbz protected species (m/z 391.17).
Conclusion and Expert Recommendations
This guide demonstrates a robust and reliable HPLC-MS method for the purity validation of synthesized this compound. By comparing the synthesized material against a certified reference standard, we can confidently determine not only the purity percentage but also the identity of major and minor impurities. This level of analytical rigor is indispensable in a drug development setting, ensuring the quality and consistency of chemical intermediates and safeguarding the integrity of the overall synthetic process. For any batch falling below a 98% purity threshold, further purification via column chromatography or recrystallization is strongly recommended before proceeding to subsequent synthetic steps.
References
-
Basha, S. J. S., et al. (2014). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 37(1), 122-133. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Hofstadler, S. A., & Griffey, R. H. (1997). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 8(7), 653-663. Available at: [Link]
-
Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Available at: [Link]
-
Laskin, J., & Laskin, A. (2014). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 6(1), 111-119. Available at: [Link]
-
Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Kruve, A., & Lõkov, M. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(1), 939-946. Available at: [Link]
-
ResearchGate. (2013). How to calculate the percentage purity using the HPLC? Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
-
YouTube. (2023). How to Calculate % Area in HPLC ?#hplc #pharma. Available at: [Link]
-
Dong, M. W. (2018). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 36(1), 34-45. Available at: [Link]
-
ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]
-
YouTube. (2021). How to calculate chromatographic purity? Available at: [Link]
-
Lock, K., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. Available at: [Link]
-
Hedrick, C. E. (1965). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry, 37(8), 1044-1046. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups. Available at: [Link]
-
Horvath, K. (2018). How Pure Is Your Peak? LCGC North America, 36(2), 104-114. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]
-
YouTube. (2024). Protecting Groups for Amines: Boc, CBz and FMOC. Available at: [Link]
-
ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Available at: [Link]
-
Wang, L., et al. (2022). Synthesis and Evaluation of the First 68Ga-Labeled C-Terminal Hydroxamate-Derived Gastrin-Releasing Peptide Receptor-Targeted Tracers for Cancer Imaging with Positron Emission Tomography. Molecules, 27(18), 5894. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy). Available at: [Link]
-
Waldron, B. P., et al. (2019). Synthesis and preclinical evaluation of gastrin releasing peptide receptor antagonist [18F]MeTz-PEG2-RM26 for positron emission tomography. EJNMMI Radiopharmacy and Chemistry, 4(1), 1. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
The Strategic Advantage of 4-N-Cbz-Aminomethylaniline in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks and linkers is a critical decision that profoundly impacts the success of a synthetic strategy and the ultimate performance of a therapeutic agent. Among the vast arsenal of chemical tools, 4-N-Cbz-aminomethylaniline emerges as a versatile and strategic component, offering a unique combination of a reactive aniline core and a protected primary amine. This guide provides an in-depth comparison of the applications of this compound with alternative synthetic strategies, supported by experimental insights and protocols, to inform its rational application in drug discovery.
Introduction: The Dual Functionality of a Versatile Building Block
This compound, also known as benzyl ((4-aminophenyl)methyl)carbamate, is a bifunctional molecule that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure incorporates a nucleophilic aromatic amine (the aniline moiety) and a primary aliphatic amine protected by a carbobenzyloxy (Cbz) group. This orthogonal protecting group strategy is central to its utility, allowing for selective reactions at either the aniline nitrogen or, after deprotection, the aminomethyl nitrogen.
The aniline functional group is a cornerstone in pharmaceutical development, present in a significant percentage of top-selling small molecule drugs.[1] Its prevalence stems from its utility in forming a wide array of heterocyclic structures and its role as a key pharmacophore in many bioactive compounds. The protected aminomethyl group, on the other hand, provides a handle for further functionalization, acting as a point of attachment for other molecular fragments or as a precursor to a free amine for subsequent reactions.
Core Applications and Mechanistic Considerations
The primary applications of this compound and its derivatives can be broadly categorized into two areas: as a versatile scaffold for the synthesis of diverse bioactive molecules and as a bifunctional linker in the construction of more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).
Synthesis of Bioactive Heterocycles
The aniline moiety of this compound is a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. For instance, 4-aminoquinolines, a class of compounds with broad biological activities including antimalarial, anticancer, and anti-inflammatory properties, can be synthesized from aniline derivatives.[2][3] The synthesis often involves the condensation of an aniline with a β-ketoester followed by a cyclization reaction. The presence of the Cbz-protected aminomethyl group at the 4-position allows for the introduction of additional functionality into the final quinoline structure, which can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: General Synthesis of a 4-Substituted Quinoline Derivative
-
Condensation: React this compound with an equimolar amount of a suitable β-ketoester (e.g., ethyl acetoacetate) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a solvent such as toluene. Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Cyclization: The resulting enamine intermediate is then cyclized by heating at high temperature (e.g., 250 °C) in a high-boiling point solvent like diphenyl ether.
-
Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product, which is then purified by column chromatography.
-
Deprotection (Optional): The Cbz group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free aminomethylquinoline derivative.
The causality behind this experimental choice lies in the differential reactivity of the two amines. The aniline nitrogen is sufficiently nucleophilic to participate in the initial condensation, while the Cbz-protected amine remains inert. This chemoselectivity is paramount for the successful synthesis of the desired product.
Bifunctional Linker in Targeted Therapies
The structure of this compound makes it an attractive candidate for use as a bifunctional linker, particularly in the burgeoning field of targeted protein degradation with PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[4][5] The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[6]
The length, rigidity, and chemical composition of the linker are key parameters that must be optimized for each specific target.[4] The aminomethylaniline core can be incorporated into linkers to provide a degree of rigidity and a defined spatial orientation of the two ligands. The Cbz protecting group allows for the sequential attachment of the target-binding and E3 ligase-binding moieties.
A structurally related concept is the use of a "para-aminobenzyloxycarbonyl" spacer in the design of dual-acting prodrugs.[7] In this approach, two different drugs are linked to a central scaffold, and their release is triggered by a specific enzymatic cleavage. The aminobenzyl portion of the linker can be designed to undergo a 1,6-self-immolative elimination upon enzymatic cleavage of a trigger moiety, leading to the release of the attached drug.
Workflow for PROTAC Synthesis using an Aminomethylaniline-based Linker
Caption: Sequential synthesis of a PROTAC molecule using a 4-aminomethylaniline-based linker.
Comparative Analysis with Alternative Linkers and Building Blocks
The choice of a linker or building block is a critical decision in the design of a drug candidate. Below is a comparison of this compound with other commonly used alternatives.
| Feature | This compound | Alkyl/PEG Linkers | Piperidine/Piperazine Linkers |
| Flexibility | Semi-rigid due to the aromatic core. | Highly flexible, allowing for more conformational freedom.[8] | Rigid, constraining the conformational space.[8] |
| Solubility | Moderately lipophilic. Solubility can be modulated by further functionalization. | PEG linkers enhance hydrophilicity and solubility.[4] | Can improve solubility and metabolic stability.[8] |
| Synthetic Accessibility | Readily synthesized from commercially available starting materials.[2][9] | Wide variety of lengths and functional groups are commercially available.[10] | Commercially available with diverse substitution patterns.[10] |
| Key Advantage | Provides a defined spatial orientation and a platform for further aromatic substitution. | Allows for straightforward variation of linker length to optimize ternary complex formation.[4] | Introduces rigidity which can lead to more stable ternary complexes and improved pharmacokinetic properties.[8] |
| Potential Drawback | The aromatic ring may introduce unwanted pharmacokinetic properties (e.g., metabolic liabilities). | High flexibility can lead to an entropic penalty upon ternary complex formation.[4] | The rigid structure may not allow for the optimal orientation of the two ligands for some target-E3 ligase pairs. |
Table 1: Comparison of this compound with common flexible and rigid linkers used in PROTAC design.
Conclusion: A Strategic Choice for Complex Molecular Architectures
This compound represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its pre-installed, orthogonally protected amine on an aniline scaffold provides a strategic advantage for the synthesis of complex bioactive molecules and sophisticated therapeutic agents. While flexible alkyl/PEG linkers and rigid heterocyclic linkers each have their merits, the semi-rigid nature and synthetic tractability of the aminomethylaniline core offer a compelling middle ground. The ability to fine-tune the properties of the final molecule through modifications to the aromatic ring further enhances its utility. As the demand for more complex and highly specific therapeutics continues to grow, the rational application of strategic building blocks like this compound will be paramount in accelerating the discovery and development of next-generation medicines.
References
- A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry.
- Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.
- Analyzing the Linker Structure of PROTACs throughout the Induction Process: Comput
- 4-Aminobenzylamine 99 4403-71-8. Sigma-Aldrich.
- Classification of most common linkers used in PROTAC design based on...
- Preparation of the N-Cbz α-aminomethylenebisphosphonate 14.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Linkers for Linkerology. Enamine.
- 4-Aminobenzylamine 4403-71-8. TCI AMERICA.
- Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton.
- 4-Aminobenzylamine | C7H10N2 | CID 427814. PubChem.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central.
- 4-Aminobenzylamine (99%). Amerigo Scientific.
- Methods and protocols of modern solid phase Peptide synthesis. PubMed.
- Development of protein-binding bifunctional linkers for a new gener
- The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers.
- US4978792A - Process for producing aminobenzylamine.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides.
- A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. PubMed.
- Total synthesis and development of bioactive n
- Current ADC Linker Chemistry. PubMed Central.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
- Development of Protein-Binding Bifunctional Linkers for a New Gener
- Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its. PubMed.
- Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed.
Sources
- 1. scbt.com [scbt.com]
- 2. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US4978792A - Process for producing aminobenzylamine - Google Patents [patents.google.com]
- 10. Linkers for Linkerology - Enamine [enamine.net]
Bridging the Digital and the Biological: A Guide to Cross-Validation of Experimental Results with Computational Models in Drug Development
In the contemporary landscape of drug discovery and development, the convergence of computational modeling and experimental biology is no longer a futuristic vision but a present-day reality.[1] This synergy accelerates the identification and optimization of novel therapeutic candidates by allowing for rapid in silico screening and hypothesis testing, which can then be confirmed and refined through targeted laboratory experiments.[1][2] However, the predictive power of any computational model is only as robust as its validation against real-world biological data.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth framework for the critical process of cross-validating computational models with experimental results, ensuring the integrity and reliability of preclinical research.
As a senior application scientist, the emphasis here is not merely on the procedural steps but on the underlying scientific rationale. We will explore the "why" behind the "how," offering insights into designing self-validating systems that build confidence in both computational predictions and experimental outcomes.
The Bedrock of Trust: Principles of Computational Model Credibility
Before delving into specific cross-validation workflows, it is paramount to establish a framework for assessing the credibility of computational models. The U.S. Food and Drug Administration (FDA) has provided guidance on this very topic, particularly for medical device submissions, which offers principles broadly applicable to drug development.[3][4][5][6][7] The core idea is to build a body of evidence that substantiates the model's fitness for its intended purpose.
A key concept in this framework is Verification, Validation, and Uncertainty Quantification (VVUQ).[3]
-
Verification ensures that the computational model is correctly implemented from a mathematical and software engineering perspective.
-
Validation is the process of determining the degree to which a model is an accurate representation of the real world from the perspective of the intended uses of the model.[8]
-
Uncertainty Quantification assesses the confidence in the model's predictions by considering the various sources of uncertainty in the model inputs, parameters, and structure.
The credibility of a computational model is not a binary attribute but rather a spectrum of confidence. This confidence is built through a risk-informed framework where the level of validation rigor is commensurate with the potential impact of the model's predictions on decision-making.[9]
Cross-Validation in Action: A Tale of Two Domains
To illustrate the practical application of cross-validation, we will explore two common scenarios in drug discovery: target binding affinity prediction and systemic drug behavior modeling.
Scenario 1: Validating Molecular Docking Predictions with In Vitro Binding Assays
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target.[2][10] These in silico predictions are invaluable for prioritizing compounds for synthesis and experimental testing. However, they must be validated by quantitative experimental data.
The goal of this workflow is to predict the binding affinity (often expressed as a docking score or estimated binding energy) of a set of candidate compounds against a target protein.
Step-by-Step Computational Protocol:
-
Target Preparation: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Prepare a library of small molecules to be docked. This involves generating 3D conformations and assigning appropriate charges.
-
Binding Site Definition: Identify and define the binding site on the target protein. This can be based on the location of a known co-crystallized ligand or predicted using binding site detection algorithms.
-
Docking Simulation: Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of each ligand within the defined binding site.
-
Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity for each pose. The compounds are then ranked based on their best docking scores.
To validate the docking predictions, a direct binding assay is required to experimentally measure the binding affinity of the compounds to the target protein. SPR is a powerful technique for this purpose.
Step-by-Step Experimental Protocol:
-
Protein Immobilization: The purified target protein is immobilized onto the surface of an SPR sensor chip.
-
Compound Preparation: The computationally prioritized compounds are synthesized or acquired and prepared in a suitable buffer at a range of concentrations.
-
Binding Measurement: A solution of the compound is flowed over the sensor chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time.
-
Kinetic Analysis: By measuring the binding response at different compound concentrations, the association rate (ka) and dissociation rate (kd) can be determined.
-
Affinity Calculation: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of the kinetic constants (kd/ka).
The core of the cross-validation lies in comparing the ranked list of compounds from the molecular docking with the experimentally determined binding affinities.
| Compound | Docking Score (kcal/mol) | Predicted Rank | Experimental KD (nM) | Experimental Rank |
| A | -10.5 | 1 | 50 | 2 |
| B | -9.8 | 2 | 25 | 1 |
| C | -9.2 | 3 | 200 | 4 |
| D | -8.5 | 4 | 150 | 3 |
| E | -7.1 | 5 | >1000 | 5 |
Analysis of Concordance:
-
Qualitative Agreement: Does the model successfully enrich for active compounds? In the example above, the top-ranked computational hits are indeed among the most potent binders experimentally.
-
Quantitative Correlation: A Spearman's rank correlation coefficient can be calculated to quantify the monotonic relationship between the docking scores and the experimental binding affinities. A statistically significant positive correlation provides confidence in the predictive ability of the docking model for this target class.
It is crucial to acknowledge that a perfect correlation is rarely achieved due to the inherent simplifications in computational models and the complexities of biological systems. However, a model that consistently prioritizes active compounds is of immense practical value.
Scenario 2: Validating a Quantitative Systems Pharmacology (QSP) Model with In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Data
QSP models are mathematical representations of biological systems that integrate drug characteristics with physiological and pathological processes to predict the effects of a drug in the body over time.[11][12][13][14] Validating these complex models requires in vivo data that captures the dynamic interplay between the drug and the biological system.[15]
The objective of a QSP model in this context is to predict the time course of drug concentration in plasma (PK) and the corresponding effect on a biomarker (PD) following administration.
Step-by-Step Experimental Protocol:
-
Study Design: Select an appropriate animal model and determine the dose levels, route of administration, and sampling time points.
-
Drug Administration: Administer the drug to the animals according to the study design.
-
Sample Collection: Collect biological samples (e.g., blood, plasma, tissues) at predetermined time points.
-
Bioanalysis: Use validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) for PK analysis and enzyme-linked immunosorbent assay (ELISA) for PD biomarker quantification, to measure the drug and biomarker concentrations in the collected samples. [16][17][18]5. Data Analysis: Analyze the concentration-time data to determine key PK parameters (e.g., Cmax, AUC) and to construct the PD time-course profile. [19]
The validation of the QSP model is achieved by visually and quantitatively comparing the simulated PK and PD profiles with the experimental data.
Visual Predictive Check: A graphical comparison of the predicted median and confidence intervals with the observed experimental data points.
| Time (hours) | Predicted Plasma Conc. (ng/mL) | Observed Plasma Conc. (ng/mL) | Predicted Biomarker Inhibition (%) | Observed Biomarker Inhibition (%) |
| 1 | 150 ± 25 | 145 ± 30 | 85 ± 10 | 80 ± 12 |
| 4 | 100 ± 15 | 110 ± 20 | 70 ± 8 | 75 ± 10 |
| 8 | 50 ± 10 | 60 ± 15 | 40 ± 5 | 45 ± 8 |
| 24 | 10 ± 5 | 15 ± 7 | 10 ± 3 | 12 ± 5 |
Goodness-of-Fit Metrics: Statistical measures, such as the root mean square error (RMSE), can be used to quantify the deviation between the model predictions and the experimental data.
If significant discrepancies are observed, the QSP model may need to be refined. This iterative process of prediction, experimental testing, and model refinement is a powerful paradigm for enhancing our mechanistic understanding of a drug's behavior and for making more informed decisions in drug development. [19]
Conclusion: A Symbiotic Relationship for Advancing Drug Discovery
The cross-validation of computational models with experimental results is not merely a quality control step; it is the cornerstone of a modern, efficient, and rational drug discovery process. [2]By fostering a continuous dialogue between in silico predictions and in vitro/in vivo data, we can build more robust and predictive models, leading to a higher probability of success in the clinic. [20]This integrated approach, grounded in scientific rigor and a commitment to validation, empowers researchers to navigate the complexities of drug development with greater confidence and precision.
References
-
Assessing the Credibility of Computational Modeling and Simulation in Medical Device Submissions. (2023). U.S. Food and Drug Administration. [Link]
-
Credibility of Computational Models Program: Research on Computational Models and Simulation Associated with Medical Devices. (2023). U.S. Food and Drug Administration. [Link]
-
FDA guidance on computational modeling for medical device submissions. (2023). National Institute of Environmental Health Sciences. [Link]
-
FDA Draft Guidance Addresses Computational Modeling and Simulation Credibility in Medical Device Submissions. (2022). AAMI. [Link]
-
FDA Releases Computational Modeling and Simulation Guidance. (2022). BONEZONE. [Link]
-
CADD in Action: Case Studies of Successful Drug Discovery Projects. (2024). Dr. Omics Education. [Link]
-
How Do We “Validate” a QSP Model?. (2019). CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
Recent Trends and Success Stories of Computational Techniques in Drug Discovery. (2026). ResearchGate. [Link]
-
Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]
-
In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research. (n.d.). Visikol. [Link]
-
SUCCESS STORIES OF COMPUTER-AIDED DESIGN. (n.d.). In H. Kubinyi (Ed.), Computer-Aided Drug Design. [Link]
-
Computational modeling case studies. (n.d.). Method2Model. [Link]
-
No Recipe for Quantitative Systems Pharmacology Model Validation, but a Balancing Act Between Risk and Cost. (2023). Certara. [Link]
-
Integration of In Vitro and In Vivo Models to Predict Cellular and Tissue Dosimetry of Nanomaterials Using Physiologically Based Pharmacokinetic Modeling. (2021). ACS Nano. [Link]
-
No Recipe for Quantitative Systems Pharmacology Model Validation, but a Balancing Act Between Risk and Cost. (2023). CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges. (2020). Clinical Pharmacology & Therapeutics. [Link]
-
Applying quantitative and systems pharmacology to drug development and beyond: An introduction to clinical pharmacologists. (2024). Journal of Clinical Pharmacology. [Link]
-
Integration of In Vitro and In Vivo Models to Predict Cellular and Tissue Dosimetry of Nanomaterials Using Physiologically Based Pharmacokinetic Modeling. (2021). ACS Nano. [Link]
-
Methodologies for Quantitative Systems Pharmacology (QSP) Models: Design and Estimation. (2018). CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
Computational Methods of Drug Discovery and Design with Dr. Glen Kellogg. (2021). YouTube. [Link]
-
Successes and Opportunities in Modeling & Simulation for FDA. (n.d.). U.S. Food and Drug Administration. [Link]
-
Comparison between in-vivo, in-vitro, and in-silico methods. (2020). ResearchGate. [Link]
-
Validation approaches for computational drug repurposing: a review. (2024). Journal of the American Medical Informatics Association. [Link]
-
In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation. (2020). Progress in Biophysics and Molecular Biology. [Link]
-
Pharmacokinetics (PK) Assay Development & Validation. (n.d.). Sword Bio. [Link]
-
Tutorial on model selection and validation of model input into precision dosing software for model-informed precision dosing. (2022). CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
Perspective on the Validation of Computational Models for Establishing Control Strategies. (2019). Product Quality Research Institute. [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2012). Journal of Translational Medicine. [Link]
-
Biomarkers, Validation and Pharmacokinetic-Pharmacodynamic Modelling. (2007). Clinical Pharmacokinetics. [Link]
-
Solving 9 Common Cross-Validation Mistakes. (2022). Medium. [Link]
-
PK Assay Services for Accurate Pharmacokinetic Analysis. (n.d.). BioAgilytix. [Link]
-
PK–PD Modeling of Protein Drugs: Implications in Assay Development. (2014). The AAPS Journal. [Link]
-
On the Dangers of Cross-Validation. An Experimental Evaluation. (n.d.). [Link]
-
On the Dangers of Cross-Validation. An Experimental Evaluation. (2009). ResearchGate. [Link]
-
Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. (2023). JMIR Medical Informatics. [Link]
-
How Cross-Validation Can Go Wrong and What to Do About It. (2018). Political Analysis. [Link]
-
pepADMET: A Novel Computational Platform For Systematic ADMET Evaluation of Peptides. (2026). Journal of Chemical Information and Modeling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dromicsedu.com [dromicsedu.com]
- 3. starfishmedical.com [starfishmedical.com]
- 4. fda.gov [fda.gov]
- 5. FDA guidance on computational modeling for medical device submissions [ntp.niehs.nih.gov]
- 6. array.aami.org [array.aami.org]
- 7. bonezonepub.com [bonezonepub.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. pqri.org [pqri.org]
- 10. kubinyi.de [kubinyi.de]
- 11. How Do We “Validate” a QSP Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. certara.com [certara.com]
- 13. No Recipe for Quantitative Systems Pharmacology Model Validation, but a Balancing Act Between Risk and Cost | Semantic Scholar [semanticscholar.org]
- 14. Applying quantitative and systems pharmacology to drug development and beyond: An introduction to clinical pharmacologists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research – Home 1 [liveonbiolabs.com]
- 16. swordbio.com [swordbio.com]
- 17. researchgate.net [researchgate.net]
- 18. bioagilytix.com [bioagilytix.com]
- 19. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Cbz Deprotection: A Comparative Efficacy Analysis of Catalytic Systems
For researchers and professionals in organic synthesis and drug development, the carbobenzyloxy (Cbz or Z) group is a stalwart protector of amines. Its stability and reliability are well-established, but the true test of its utility lies in its clean and efficient removal. The selection of a deprotection strategy is a critical decision, dictated by the substrate's complexity, the presence of sensitive functional groups, and considerations of safety and scale.
This guide provides an in-depth comparison of the most effective catalytic systems for Cbz deprotection. We will move beyond mere protocols to explore the causality behind methodological choices, offering field-proven insights to navigate this crucial synthetic transformation with precision and confidence.
The Core Principle: Catalytic Hydrogenolysis
The primary method for Cbz cleavage is catalytic hydrogenolysis.[1][2] This reaction cleaves the benzylic C-O bond through the action of a catalyst, typically palladium, and a hydrogen source.[1][3] The initial product is an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and the volatile, easily removable byproducts toluene and carbon dioxide.[1] This clean reaction profile is a major reason for its widespread adoption.[4]
Caption: Cbz deprotection via catalytic hydrogenolysis.[1]
Comparative Analysis of Leading Catalytic Systems
The choice of catalyst and hydrogen source dramatically influences the reaction's speed, selectivity, and applicability. While palladium on carbon (Pd/C) with hydrogen gas is the traditional workhorse, several alternatives offer distinct advantages.
The Gold Standard: Palladium on Carbon (Pd/C) with Hydrogen Gas (H₂)
This is the most frequently employed method for Cbz deprotection, valued for its high efficiency and mild conditions.[3][5]
-
Catalyst & Loading: Typically, 5% or 10% Pd/C is used at a loading of 5-20% by weight of the substrate.[4][6] Higher loadings may be necessary if catalyst poisoning is suspected.[4]
-
Hydrogen Source: Hydrogen gas, often supplied at atmospheric pressure via a balloon, is sufficient for most reactions.[4] For more challenging substrates, a pressurized hydrogenation apparatus may be required.[4]
-
Solvents: Polar solvents like methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc) are standard.[3][4][7] It is documented that using methanol can sometimes lead to N-alkylation of the product amine, so alternatives like THF or EtOAc should be considered.[8]
-
Expert Insight: The product amine can coordinate to the palladium surface, leading to catalyst deactivation.[2] Performing the reaction in a solvent system containing acetic acid can protonate the newly formed amine, preventing this inhibition and accelerating the reaction.[2][7]
The High-Activity Alternative: Pearlman's Catalyst (Pd(OH)₂/C)
For substrates where standard Pd/C is sluggish, Pearlman's catalyst is a more active and effective option.[2][7] It is particularly useful for sterically hindered substrates or when N-benzyl groups also require cleavage. Its higher activity makes it a go-to catalyst for challenging deprotections.
The Safer, Practical Approach: Catalytic Transfer Hydrogenation (CTH)
CTH offers a robust and safer alternative to using flammable hydrogen gas, making it highly suitable for standard laboratory practice and larger-scale reactions.[3][9] This method utilizes a hydrogen donor molecule that transfers hydrogen to the substrate on the catalyst surface.[1]
-
Common Hydrogen Donors:
-
Ammonium Formate (HCOONH₄): This is the most common and effective hydrogen donor for Cbz deprotection with Pd/C.[4] Reactions are often rapid, typically completing within 0.5 to 3 hours at room temperature or with gentle heating.[2][10]
-
Cyclohexene: Can also serve as an efficient hydrogen donor, particularly with palladium black as the catalyst.[11]
-
Triethylsilane (Et₃SiH): In situ generation of hydrogen from triethylsilane offers a mild and neutral method for deprotection.[12]
-
-
Advantages: CTH often provides enhanced chemoselectivity, allowing for Cbz removal without reducing other sensitive groups like alkenes or nitro groups.[2][4] The experimental setup is simpler and avoids the hazards associated with H₂ gas.[3]
Emerging & Specialized Catalysts
-
Sol-Gel Supported Palladium (SiliaCat Pd(0)): This commercially available catalyst offers advantages by minimizing metal leaching and reducing the risks associated with pyrophoric palladium sources, presenting a safer option for hydrogenation.[9]
-
Palladium on Other Supports: While carbon is the most common support, palladium on alumina (Al₂O₃) or calcium carbonate (CaCO₃) can be used, though they generally have a lower surface area, which may result in slower reaction rates.[6]
Quantitative Performance Comparison
The efficacy of each catalytic system is best understood through a direct comparison of their typical performance metrics.
| Deprotection Method | Catalyst System | Hydrogen Source | Typical Conditions | Pros | Cons/Limitations | Typical Yield (%) |
| Catalytic Hydrogenation | 5-10% Pd/C | H₂ (gas, 1 atm) | MeOH, EtOH, or EtOAc, RT, 1-16h | Widely applicable, clean byproducts, high yields.[10][13] | Requires H₂ gas handling, potential for over-reduction of other groups, catalyst can be pyrophoric.[4][5] | >95[10][13] |
| High-Activity Hydrogenation | 20% Pd(OH)₂/C | H₂ (gas, 1 atm) | Various polar solvents, RT | More active than Pd/C, good for challenging substrates.[2][7] | Higher cost, still requires H₂ gas. | >95 |
| Transfer Hydrogenation (CTH) | 10% Pd/C | Ammonium Formate | MeOH or DMF, RT to Reflux, 0.5-3h | Avoids H₂ gas, often faster and more chemoselective.[2][10] | Requires removal of excess hydrogen donor and byproducts. | >90[13] |
| Alternative CTH | Pd/C | Triethylsilane | Mild, neutral conditions | In situ H₂ generation.[12] | Reagent cost can be higher. | High |
| Acidic Cleavage | HBr in Acetic Acid | None | RT, 1-4h | Useful for substrates with hydrogenation-sensitive groups.[1][3] | Harsh conditions, not compatible with acid-labile groups (e.g., Boc), produces benzyl bromide byproduct.[1][3] | Variable |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | None | DMAC, 75 °C | Highly selective, avoids heavy metals, good for sensitive substrates.[5][12] | Reagent has an unpleasant odor, requires heating.[5] | High |
Decision-Making & Experimental Workflows
Choosing the correct deprotection strategy is paramount for success. The following decision tree provides a logical framework for selecting the optimal method based on substrate characteristics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Bioconjugation: A Head-to-Head Comparison of Linkers for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a linker is a critical decision that profoundly influences the stability, efficacy, and safety of the final conjugate. This guide provides an in-depth, head-to-head comparison of various linker technologies, moving beyond a simple catalog of options to explain the causality behind experimental choices. We will delve into the chemical nuances, compare performance with supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your specific bioconjugation applications, from antibody-drug conjugates (ADCs) to protein labeling and surface immobilization.
The Central Role of the Linker in Bioconjugate Design
The linker is far more than a simple bridge. It is a key determinant of the bioconjugate's pharmacokinetic profile, its ability to selectively deliver a payload, and its overall therapeutic index.[1][2] An ideal linker must maintain a stable connection between the biomolecule and the payload in systemic circulation to prevent premature release and off-target toxicity, yet facilitate efficient payload liberation at the desired site of action.[1][3]
At the Crossroads: Cleavable vs. Non-Cleavable Linkers
The first fundamental choice in linker design is between a cleavable and a non-cleavable strategy. This decision is intrinsically linked to the desired mechanism of action and the biological context of the application.
Cleavable Linkers: Engineering for Targeted Release
Cleavable linkers are designed to be labile under specific physiological conditions, enabling the release of the payload in a controlled manner.[4][5] This strategy is particularly advantageous for ADCs, where the goal is to release a potent cytotoxic agent inside a cancer cell.
Key Characteristics of Cleavable Linkers:
| Linker Type | Cleavage Trigger | Key Features | Representative Applications |
| Enzyme-Cleavable | Specific enzymes (e.g., Cathepsin B, β-glucuronidase) | High plasma stability, specific release in target cells with high enzyme activity.[][][8] | Antibody-Drug Conjugates (ADCs) |
| pH-Sensitive | Acidic pH (endosomes, lysosomes, tumor microenvironment) | Release in acidic intracellular compartments.[9] | Drug delivery, oligonucleotide conjugation |
| Redox-Responsive | High glutathione (GSH) concentration in the cytoplasm | Exploits the differential redox potential between the extracellular and intracellular environments.[][11] | Intracellular drug delivery |
| Photocleavable | Specific wavelengths of light | Spatiotemporal control over payload release.[12][13][14][15] | Proteomics, controlled release studies |
Non-Cleavable Linkers: The Paradigm of Stability
Non-cleavable linkers form a stable covalent bond between the biomolecule and the payload. The release of the active payload is dependent on the complete degradation of the biomolecule, typically within the lysosome.[16] This approach generally offers superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[4][16]
Key Characteristics of Non-Cleavable Linkers:
| Linker Type | Linkage Chemistry | Key Features | Representative Applications |
| Thioether (e.g., SMCC) | Maleimide-thiol reaction | High plasma stability, well-established chemistry.[1][16] | Antibody-Drug Conjugates (ADCs) |
| Amide (e.g., NHS ester) | Amine-NHS ester reaction | Stable bond formation. | General protein-protein conjugation |
Head-to-Head Comparison of Linker Performance
The choice of linker should be guided by empirical data. Here, we compare the performance of different linker types based on key parameters such as plasma stability and reaction efficiency.
Plasma Stability: A Critical Determinant of the Therapeutic Window
The stability of a linker in plasma is a crucial factor for in vivo applications. Premature payload release can lead to systemic toxicity, while a hyper-stable linker may hinder efficacy.
Quantitative Comparison of Linker Stability in Plasma:
| Linker Type | Example | Half-life (t1/2) in Human Plasma | Key Considerations |
| Non-Cleavable (Thioether) | SMCC-based | Very high (>200 hours) | Relies on antibody degradation for payload release.[2] |
| Enzyme-Cleavable (Peptide) | Valine-Citrulline (Val-Cit) | Generally high (>100 hours) | Stability can be species-dependent (e.g., less stable in mouse plasma due to carboxylesterases).[17][18] |
| pH-Sensitive (Hydrazone) | Phenylketone-derived | ~2 days | Can exhibit instability at physiological pH, leading to premature release.[2][19] |
| Redox-Responsive (Disulfide) | SPDP-based | Variable (can be engineered for stability) | Stability is influenced by steric hindrance around the disulfide bond.[11] |
Advanced Ligation Chemistries: Expanding the Bioconjugation Toolkit
Beyond traditional cleavable and non-cleavable linkers, several advanced ligation strategies offer unique advantages in terms of specificity, stability, and versatility.
Hydrazino-Pictet-Spengler (HIPS) Ligation: Forging Stable C-C Bonds
The HIPS ligation is a powerful tool for conjugating payloads to aldehyde-tagged biomolecules, forming a highly stable carbon-carbon bond.[20][21] This chemistry is particularly valuable for creating exceptionally stable bioconjugates that can withstand harsh in vivo conditions.[20]
Sortase-Mediated Ligation: Enzymatic Precision for Site-Specific Conjugation
Sortase-mediated ligation (SML) utilizes a transpeptidase, Sortase A, to covalently link a payload to a specific recognition motif (e.g., LPXTG) on a protein.[22][23][24] This enzymatic approach offers exquisite site-specificity, enabling the production of homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR).[25][26]
Click Chemistry: A Paradigm of Efficiency and Bioorthogonality
Click chemistry encompasses a set of rapid, specific, and high-yielding reactions that are bioorthogonal, meaning they do not interfere with native biological processes.[27][28][29] Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent example of a copper-free click reaction that is widely used for in vivo bioconjugation.[29][30]
Experimental Protocols: From Theory to Practice
To bridge the gap between concept and execution, this section provides detailed, step-by-step methodologies for key bioconjugation workflows.
Protocol 1: SMCC Conjugation to an Antibody (Non-Cleavable)
This protocol describes the two-step conjugation of a payload to an antibody using the heterobifunctional crosslinker SMCC.
Workflow Diagram:
Caption: Workflow for SMCC-mediated antibody conjugation.
Materials:
-
Antibody in a non-amine containing buffer (e.g., PBS, pH 7.2)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) dissolved in DMSO
-
Thiolated payload
-
Desalting column
-
Reaction buffers: Conjugation Buffer A (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4), Conjugation Buffer B (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.8)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in Conjugation Buffer A.
-
SMCC Activation: Add a 10- to 20-fold molar excess of SMCC to the antibody solution.[31] Incubate at room temperature for 30-60 minutes.[31][32]
-
Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer A.[31][32]
-
Payload Conjugation: Immediately add the thiolated payload to the maleimide-activated antibody. The molar ratio of payload to antibody should be optimized based on the desired DAR.
-
Reaction: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[33]
-
Purification: Purify the ADC using a suitable method, such as size-exclusion chromatography (SEC), to remove unconjugated payload and linker.
Protocol 2: Hydrazone Linker Conjugation and Cleavage (pH-Sensitive)
This protocol outlines the formation of a pH-sensitive hydrazone linkage and its subsequent cleavage under acidic conditions.
Workflow Diagram:
Caption: Conjugation and cleavage of a hydrazone linker.
Conjugation Protocol:
-
Antibody Modification: Introduce an aldehyde or ketone group onto the antibody. This can be achieved by mild oxidation of carbohydrate moieties in the Fc region.
-
Payload Preparation: The payload should be functionalized with a hydrazide group.
-
Reaction: Mix the modified antibody and the hydrazide-payload in a suitable buffer (e.g., acetate buffer, pH 5.5) and incubate at room temperature for several hours to overnight.[9]
-
Purification: Purify the ADC using standard chromatographic techniques.
Cleavage Protocol:
-
Acidification: Incubate the ADC in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) at 37°C.[9]
-
Analysis: Monitor the release of the payload over time using techniques such as HPLC or LC-MS.
Protocol 3: Val-Cit Linker Conjugation and Cathepsin B Cleavage Assay
This protocol details the conjugation of a payload via a Val-Cit linker and a subsequent assay to measure its cleavage by Cathepsin B.
Workflow Diagram:
Caption: Val-Cit linker conjugation and enzymatic cleavage.
Conjugation Protocol:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody to generate free thiol groups using a mild reducing agent like TCEP.
-
Payload Preparation: The payload is pre-functionalized with a maleimide-Val-Cit linker.
-
Reaction: React the reduced antibody with the maleimide-Val-Cit-payload in a suitable buffer (e.g., PBS with EDTA, pH 7.0) at room temperature.
-
Purification: Purify the ADC to remove unreacted components.
Cathepsin B Cleavage Assay:
-
Reaction Setup: Incubate the ADC with recombinant human Cathepsin B in an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5) at 37°C.[34]
-
Time Points: Take aliquots at various time points (e.g., 0, 1, 4, 24 hours).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile with 0.1% TFA).[34]
-
Analysis: Quantify the released payload using reverse-phase HPLC.[34]
Conclusion: A Strategic Approach to Linker Selection
The selection of a linker is a multifaceted decision that requires a deep understanding of the interplay between chemistry, biology, and the specific goals of the bioconjugation application. There is no one-size-fits-all solution. By carefully considering the desired release mechanism, the stability requirements, and the nature of the biomolecule and payload, researchers can strategically choose the optimal linker to engineer superior bioconjugates with enhanced therapeutic potential. This guide provides the foundational knowledge and practical protocols to navigate this critical aspect of bioconjugate design with confidence and scientific rigor.
References
-
Sortase A. roboklon. Available at: [Link].
-
Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Technology Networks. Available at: [Link].
-
Depsipeptide substrates for sortase-mediated N-terminal protein ligation. Nature Protocols. Available at: [Link].
-
Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry. ACS Publications. Available at: [Link].
-
Photocleavable PC linker. Bio-Synthesis. Available at: [Link].
-
Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. Semantic Scholar. Available at: [Link].
-
Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC. PubMed Central. Available at: [Link].
-
A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. NIH. Available at: [Link].
-
Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Publishing. Available at: [Link].
-
SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Bio-Synthesis. Available at: [Link].
-
Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. Chemistry REU Program. Available at: [Link].
-
Sortase-mediated protein ligation: a new method for protein engineering. PubMed. Available at: [Link].
-
Biotinylated Anisomycin: A Comparison of Classical and “Click” Chemistry Approaches. PURE. Available at: [Link].
-
Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. NIH. Available at: [Link].
-
Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag. NIH. Available at: [Link].
-
Sortase-Tag Expressed Protein Ligation (STEPL): combining protein purification and site-specific bioconjugation into a single step. NIH. Available at: [Link].
-
Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency. NIH. Available at: [Link].
-
High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. PMC. NIH. Available at: [Link].
-
Methods for site-specific drug conjugation to antibodies. PMC. NIH. Available at: [Link].
-
Using o-nitrobenzyls as photocleavable linker to prepare... ResearchGate. Available at: [Link].
-
Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. PMC. NIH. Available at: [Link].
-
Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. NIH. Available at: [Link].
-
Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. ACS Publications. Available at: [Link].
-
Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. ResearchGate. Available at: [Link].
-
Disulfide Linker Synthesis Service. Creative Biolabs. Available at: [Link].
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. NIH. Available at: [Link].
-
Lysosomal Cleavable Peptide Linkers in Antibody- Drug Conjugates. Preprints.org. Available at: [Link].
-
Glutathione-triggered disassembly of dual disulfide located degradable nanocarriers of polylactide-based block copolymers for rapid drug release. PubMed. Available at: [Link].
-
The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization. Crown Bioscience. Available at: [Link].
-
Three distinct strategies for the cleavage of a hydrazone linker:... ResearchGate. Available at: [Link].
-
Cleavage of disulfide bond in D20HssCh conjugate in presence of... ResearchGate. Available at: [Link].
-
Optimization of Linker Chemistries for Antibody-Drug Conjugates. BioPharm International. Available at: [Link].
-
Site-specific conjugation of native antibody. Oxford Academic. Available at: [Link].
-
Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the... ResearchGate. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 12. Photocleavable PC linker [biosyn.com]
- 13. chemreu.ku.edu [chemreu.ku.edu]
- 14. Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 15. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. roboklon.com [roboklon.com]
- 23. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 24. Sortase-mediated protein ligation: a new method for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sortase-Tag Expressed Protein Ligation (STEPL): combining protein purification and site-specific bioconjugation into a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 30. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 31. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 32. proteochem.com [proteochem.com]
- 33. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-N-Cbz-Aminomethylaniline
This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-N-Cbz-Aminomethylaniline (also known as Benzyl (4-aminobenzyl)carbamate). Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection. The procedures outlined below are grounded in an understanding of the compound's chemical properties and associated hazards.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. This compound is a substituted aniline and a carbamate derivative. Both parent classes of compounds present notable hazards. Aniline and its derivatives are known for their toxicity upon inhalation, ingestion, or skin absorption, with potential effects on the blood (methemoglobinemia), and are often classified as suspected carcinogens.[1][2][3] Carbamates, while varied in their toxicity, are known to be biologically active.
Key Hazards:
-
Acute Toxicity: While specific data for this compound is limited, related structures like 4-Aminobenzylamine are corrosive and can cause severe skin burns and eye damage.[4][5][6]
-
Skin and Eye Irritation: Similar compounds cause serious eye and skin irritation.[7][8]
-
Environmental Hazard: Aniline derivatives can be toxic to aquatic life with long-lasting effects.[3][9] Therefore, this compound should not be released into the environment or disposed of down the drain.[9][10][11][12]
Chemical and Physical Properties Summary
| Property | Value/Information | Source |
| Chemical Name | Benzyl (4-aminobenzyl)carbamate | [13] |
| CAS Number | 168050-39-3 | [13] |
| Molecular Formula | C15H16N2O2 | [13] |
| Molecular Weight | 256.30 g/mol | [13] |
| Appearance | Varies; often a solid | N/A |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[11][14][15] |
Regulatory Compliance
All chemical waste disposal must adhere to local, regional, and national regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA).[12] Chemical waste generators are responsible for correctly identifying and classifying hazardous waste.[10] It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all applicable laws.[11]
Personal Protective Equipment (PPE) for Disposal
Due to the compound's hazardous nature, stringent personal protection is mandatory during all handling and disposal procedures.
| Equipment | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves (e.g., Butyl, Neoprene). Nitrile gloves may offer limited protection for short-term use but are not recommended for prolonged contact with anilines.[1][11] | Prevents skin absorption, which is a primary route of exposure for aniline derivatives.[2] |
| Eye/Face Protection | Chemical splash goggles and/or a face shield.[5][6][7] | Protects against splashes and potential dust, preventing severe eye damage.[4] |
| Body Protection | A fully-buttoned lab coat, long pants, and closed-toe shoes.[1] | Minimizes skin contact with spills or contaminated surfaces. |
| Respiratory Protection | Use only in a certified chemical fume hood.[10][11] If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator with appropriate cartridges is required. | Prevents inhalation of dust or vapors, a significant route of toxic exposure. |
Step-by-Step Disposal Protocol
The primary and most secure method for disposing of this compound is through a licensed hazardous waste disposal company. The material should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[7]
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound waste.
Procedure 1: Disposal of Unused or Waste Product
-
Do Not Attempt Chemical Neutralization: While alkaline hydrolysis can be used for some carbamates, the aniline component presents additional hazards.[16] Without specific, validated protocols for this compound, neutralization attempts in a standard lab setting are not recommended.
-
Package the Waste:
-
Place the solid this compound in its original container or a new, clean, and compatible container with a secure lid.
-
Ensure the container is not completely full to allow for expansion.
-
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" or "Benzyl (4-aminobenzyl)carbamate".
-
List all known hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Store for Pickup:
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor. Provide them with the Safety Data Sheet (SDS) for the compound.
Procedure 2: Management of Spills
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Eliminate all sources of ignition.[10][17]
-
Don Appropriate PPE: Before attempting cleanup, wear the full PPE as detailed in the table above.
-
Contain the Spill:
-
For solid spills: Use dry cleanup procedures to avoid generating dust.[18] Gently sweep or shovel the material into a suitable, sealable container.[8]
-
For solutions: Absorb the spill with an inert, non-combustible material like sand, vermiculite, or earth.[1][17][19] Do not use combustible materials like paper towels as the primary absorbent.
-
-
Collect and Package: Use non-sparking tools to collect the absorbed material and place it into a labeled hazardous waste container.[10][17]
-
Decontaminate the Area: Once the bulk material is removed, decontaminate the spill area with a suitable solvent (consult your EHS for recommendations, e.g., soap and water), and collect the decontamination waste for disposal as hazardous waste.
-
Dispose of Waste: Label and dispose of the spill cleanup materials and contaminated clothing as hazardous waste following the procedure for unused product.[20]
Procedure 3: Decontamination of Empty Containers
-
Do Not Rinse into the Drain: Empty containers are considered hazardous waste as they retain chemical residue. Do not wash them in the sink.[9][11]
-
Decontamination: If institutional policy allows for container reuse after triple-rinsing, perform the rinsing in a chemical fume hood. Collect all rinsate as hazardous waste.
-
Disposal: Dispose of the empty, unrinsed container as hazardous waste.[12] Deface the original label to prevent misuse and manage the container according to your EHS guidelines.
Emergency Procedures for Exposure
In the event of accidental exposure during handling or disposal, immediate action is critical.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][21]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[19][21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][21]
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency.
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Environmental Protection Agency.
- Safety Data Sheet for 4-Fluoro-N-methylaniline. Thermo Fisher Scientific.
- Safety Data Sheet for N-Methyl-4-nitroaniline. AFG Bioscience.
- Safety Data Sheet for Benzyl carbam
- Aniline Safety Information. Washington State University Environmental Health & Safety.
- Safety Data Sheet for Benzyl (4-aminobutyl)
- Safety Data Sheet for N-Methyl aniline. Thermo Fisher Scientific.
- Safety Data Sheet for N-(4-Methoxybenzylidene)-4-butylaniline. TCI Chemicals.
- Safety Data Sheet for 4-[(N-BOC)aminomethyl]aniline. Fisher Scientific.
- Safety Data Sheet for Benzyl carbam
- Safety Data Sheet for 4-Aminobenzylamine. TCI Chemicals.
- Carbamate Pesticide, Liquid, Poisonous, Flammable. CAMEO Chemicals.
- Safety D
- Carbamate Pesticides Standard Safety D
- Aniline Safety Operating Procedure. University of Washington.
- Aniline Safety D
- Safety D
- Benzyl (4-aminobenzyl)
- Safety Data Sheet for 4-Aminobenzylamine. Fisher Scientific.
- 4-Aminobenzylamine Product Inform
- Safety Data Sheet for 4-Aminobenzylamine. Fisher Scientific.
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. fishersci.es [fishersci.es]
- 5. 4-Aminobenzylamine 99 4403-71-8 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemscene.com [chemscene.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. afgsci.com [afgsci.com]
- 20. agilent.com [agilent.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Safe Handling of 4-N-Cbz-Aminomethylaniline: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel compounds are daily endeavors. Among these, 4-N-Cbz-Aminomethylaniline, a key intermediate in various synthetic pathways, requires meticulous handling due to its chemical nature as an aromatic amine. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.
Understanding the Hazard: The Criticality of a Proactive Stance
Primary aromatic amines (PAAs) as a class of compounds are known for their potential toxicity.[1] While specific toxicological data for this compound may be limited, the precautionary principle dictates that it should be handled with the same level of care as other hazardous aromatic amines. The primary risks associated with this class of compounds include skin irritation, serious eye irritation, and potential toxicity if swallowed, inhaled, or absorbed through the skin.[2] Prolonged or repeated exposure to some aromatic amines may also cause damage to internal organs.
Therefore, a comprehensive safety plan begins with a thorough risk assessment of your specific experimental protocol.[3] This assessment should consider the quantity of the substance being used, the duration of exposure, and the potential for aerosolization.
The First Line of Defense: Selecting Appropriate Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks posed by this compound.[4][5] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good resistance to a wide range of chemicals, including aromatic amines.[6] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[6][7] |
| Eye Protection | Chemical Splash Goggles with Side Shields | Goggles provide a seal around the eyes, offering protection from splashes and airborne particles.[6][8] Standard safety glasses are insufficient. |
| Body Protection | Chemical-Resistant Lab Coat | A lab coat made of a non-porous material will protect your skin and personal clothing from accidental spills.[6] Ensure it is fully buttoned. |
| Respiratory Protection | NIOSH-Approved Respirator (if required) | A respirator may be necessary when there is a potential for airborne exposure, such as when handling the powder outside of a fume hood.[3][4] The need for respiratory protection should be determined by your risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within the fume hood to avoid unnecessary movements in and out of the containment area.
Handling Procedures
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood. Use a spatula for transfers to prevent direct contact.[9] Avoid creating dust.
-
In Solution: When working with solutions of this compound, handle them with the same care as the solid. Use a tray to contain potential spills when transporting solutions.[6]
-
Heating: If heating is required, do so in a well-ventilated area within the fume hood to control any vapors that may be generated.
-
Post-Handling: After handling is complete, wipe down the work surface with an appropriate decontaminating solution.
Workflow for Safe Handling
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Personal Protective Equipment in Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdc.gov [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
